molecular formula C23H28N2O5 B153716 Z-Phe-Leu-OH CAS No. 4313-73-9

Z-Phe-Leu-OH

Número de catálogo: B153716
Número CAS: 4313-73-9
Peso molecular: 412.5 g/mol
Clave InChI: IBOXOGVHBFUSFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-Phe-Leu-OH is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Phe-Leu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Phe-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOXOGVHBFUSFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318681
Record name Z-Phe-Leu
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4313-73-9
Record name NSC334018
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Phe-Leu
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to Z-Phe-Leu-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, commonly referred to as Z-Phe-Leu-OH. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry who utilize this dipeptide in their synthetic and analytical workflows. This document delves into the core chemical and physical properties of Z-Phe-Leu-OH, its molecular structure, detailed protocols for its synthesis and characterization, and its key applications.

Introduction: The Role of Z-Phe-Leu-OH in Peptide Science

Z-Phe-Leu-OH is a protected dipeptide composed of L-phenylalanine and L-leucine. The N-terminus of the phenylalanine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection is crucial in peptide synthesis, as it prevents unwanted side reactions at the N-terminus while allowing for the selective activation of the C-terminal carboxyl group for peptide bond formation[1][2].

The unique structure of Z-Phe-Leu-OH, combining the aromatic side chain of phenylalanine and the aliphatic side chain of leucine, makes it a valuable building block for the synthesis of more complex peptides and peptidomimetics[3]. Its applications extend to biochemical assays, where it serves as a substrate for various enzymes, particularly carboxypeptidases. This guide will provide the foundational knowledge and practical methodologies to effectively utilize Z-Phe-Leu-OH in a research and development setting.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Z-Phe-Leu-OH is essential for its proper handling, storage, and application in experimental protocols. The key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid[4]
Synonyms N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, Z-L-phenylalanyl-L-leucine, CBZ-L-Phe-L-Leu[5]
CAS Number 4313-73-9[4][5]
Molecular Formula C₂₃H₂₈N₂O₅[3][5]
Molecular Weight 412.48 g/mol [5]
Appearance White to off-white powder/solid[3][5]
Purity ≥98% (HPLC)[3]
Storage Conditions Sealed in a dry environment, store in freezer at -20°C[5]
Predicted Boiling Point 674.4 ± 55.0 °C[5]
Predicted Density 1.193 ± 0.06 g/cm³[5]
Predicted pKa 3.48 ± 0.10[5]

Molecular Structure and Stereochemistry

Z-Phe-Leu-OH is a chiral molecule with two stereocenters, both in the L-configuration, derived from the natural amino acids L-phenylalanine and L-leucine. The benzyloxycarbonyl group attached to the nitrogen of the phenylalanine residue introduces a urethane linkage, which is known to suppress racemization during peptide coupling reactions.

Z_Phe_Leu_OH_Structure cluster_Z cluster_Phe cluster_Leu Z_group Z-group (Benzyloxycarbonyl) Phe_residue L-Phenylalanine residue Z_group->Phe_residue N-protection Leu_residue L-Leucine residue Phe_residue->Leu_residue Peptide bond Carboxyl Carboxylic Acid Leu_residue->Carboxyl C-terminus

Caption: Structural components of Z-Phe-Leu-OH.

Synthesis and Purification

The synthesis of Z-Phe-Leu-OH is typically achieved through a solution-phase peptide coupling approach. The general strategy involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with an ester-protected L-leucine, followed by the saponification of the ester to yield the final product.

Synthesis Protocol

This protocol describes the synthesis of Z-Phe-Leu-OH via the coupling of Z-Phe-OH with L-leucine methyl ester (H-Leu-OMe) using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent, followed by hydrolysis of the resulting methyl ester.

Step 1: Peptide Coupling

  • Dissolve Z-Phe-OH (1 equivalent) and L-leucine methyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Work-up and Isolation of Z-Phe-Leu-OMe

  • Filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude Z-Phe-Leu-OMe.

Step 3: Saponification

  • Dissolve the crude Z-Phe-Leu-OMe in a mixture of methanol or dioxane and water.

  • Cool the solution to 0 °C and add 1 M sodium hydroxide (NaOH) solution (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

Step 4: Final Work-up and Purification

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Z-Phe-Leu-OH.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Synthesis_Workflow start Start Materials: Z-Phe-OH & H-Leu-OMe·HCl coupling Peptide Coupling (DCC, DIPEA in DCM) start->coupling workup1 Work-up & Isolation (Filtration, Washes) coupling->workup1 intermediate Intermediate: Z-Phe-Leu-OMe workup1->intermediate saponification Saponification (NaOH in MeOH/H₂O) intermediate->saponification workup2 Work-up & Purification (Acidification, Extraction, Recrystallization) saponification->workup2 product Final Product: Z-Phe-Leu-OH workup2->product

Caption: Solution-phase synthesis workflow for Z-Phe-Leu-OH.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of synthesized Z-Phe-Leu-OH. The following sections detail the standard analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of Z-Phe-Leu-OH.

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20-30 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic ring).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Rationale: The C18 stationary phase provides hydrophobic interactions with the phenyl and isobutyl side chains, as well as the benzyloxycarbonyl group. The use of TFA as an ion-pairing agent improves peak shape. A gradient elution is necessary to effectively elute the relatively hydrophobic dipeptide from the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Z-Phe-Leu-OH.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Aromatic Protons: Multiplets in the range of 7.2-7.4 ppm corresponding to the two phenyl rings.

  • Amide Protons: Doublets in the range of 6.5-8.5 ppm.

  • Alpha-Protons: Multiplets for the α-protons of both phenylalanine and leucine residues.

  • Methylene Protons of Z-group: A singlet or AB quartet around 5.1 ppm.

  • Side Chain Protons: Characteristic signals for the methylene protons of phenylalanine and the methine and methyl protons of leucine.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals in the range of 170-176 ppm for the amide and carboxylic acid carbons.

  • Aromatic Carbons: Signals in the aromatic region (125-140 ppm).

  • Alpha-Carbons: Signals around 50-60 ppm.

  • Side Chain Carbons: Signals in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Z-Phe-Leu-OH. Electrospray ionization (ESI) is a commonly used technique. The expected [M+H]⁺ ion would be at m/z 413.48.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the key functional groups present in Z-Phe-Leu-OH.

Expected Characteristic Absorptions:

  • N-H Stretch: Around 3300 cm⁻¹.

  • C=O Stretch (Urethane and Carboxylic Acid): Around 1690-1730 cm⁻¹.

  • Amide I Band (C=O Stretch): Around 1650 cm⁻¹.

  • Amide II Band (N-H Bend): Around 1530 cm⁻¹.

  • Aromatic C=C Stretch: Around 1450-1600 cm⁻¹.

Analytical_Workflow sample Z-Phe-Leu-OH Sample hplc HPLC (Purity Assessment) sample->hplc nmr NMR Spectroscopy (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms ftir FTIR Spectroscopy (Functional Group Identification) sample->ftir data Comprehensive Analytical Data hplc->data nmr->data ms->data ftir->data

Caption: Analytical workflow for the characterization of Z-Phe-Leu-OH.

Applications in Research and Drug Development

Z-Phe-Leu-OH is a versatile reagent with several key applications in the fields of peptide chemistry and biochemistry.

  • Peptide Synthesis: Its primary application is as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS)[2][3]. The pre-formed peptide bond between phenylalanine and leucine can simplify the synthesis of larger peptides containing this sequence.

  • Enzyme Substrate: Z-Phe-Leu-OH is widely used as a substrate for the characterization and kinetic analysis of carboxypeptidases. The cleavage of the peptide bond between phenylalanine and leucine can be monitored spectrophotometrically or by HPLC to determine enzyme activity.

  • Drug Discovery: As a component of larger peptides, the Phe-Leu motif can be important for biological activity. The use of Z-Phe-Leu-OH in the synthesis of peptide libraries allows for the exploration of structure-activity relationships in drug discovery programs[3]. It has also been implicated in the development of targeted drug delivery systems, particularly in cancer therapy[3].

Conclusion

Z-Phe-Leu-OH is a fundamental building block in peptide chemistry, valued for its role in the controlled synthesis of complex peptides and its utility as a biochemical tool. A comprehensive understanding of its chemical properties, structure, and appropriate analytical methodologies is crucial for its effective application. This guide has provided a detailed overview of these aspects, offering both foundational knowledge and practical protocols to aid researchers in their endeavors.

References

  • Azeva, V. N., Chulina, A. N., Molchanov, M. M., Prokhorov, D. A., Mikoulinskaiaa, G. V., Uversky, V. N., & Kutyshenkob, V. P. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 35). Humana Press.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • (2026, February 19). The Importance of N-Cbz-L-Leucine (CAS 2018-66-8) in Chemical Synthesis. Retrieved from [Link]

  • Azeva, V. N., Chulina, A. N., Molchanov, M. M., Prokhorov, D. A., Mikoulinskaiaa, G. V., Uversky, V. N., & Kutyshenkob, V. P. (n.d.). 1 NMR spectra and HPLC chromatograms. PeerJ. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-Cbz-L-leucine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(Benzyloxycarbonyl)-phenylalanylalanylalanine. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, N-benzyloxycarbonyl-, hexyl ester. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 33–55.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Jadaun, G. P. S. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-10.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. In Methods in Molecular Biology (Vol. 35). Humana Press.
  • (n.d.). Proteins: Structure. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]

  • Chang, H. C., & Fink, A. L. (2000). Molecular applications of fusions to leucine zippers. Methods in enzymology, 328, 282–296. [Link]

  • American Chemical Society. (2022, September 13). Spectroscopic Characterization of a Diferric Mycobacterial Hemerythrin-Like Protein with Unprecedented Reactivity toward Nitric Oxide. Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Coombs, G. H., & Hart, D. T. (1992). Hydrolysis of L-leucine methyl ester by Leishmania mexicana mexicana amastigote cysteine proteinases. International journal for parasitology, 22(6), 711–717. [Link]

  • Kundu, L. M. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]

  • Nair, K. S., Schwartz, R. G., & Welle, S. (1992). Differences in Estimates of Forearm Protein Synthesis Between Leucine and Phenylalanine Tracers Following Unbalanced Amino Acid Infusion. Metabolism, 41(8), 834-839.
  • (2024, June 17). Methods of O-methylation of amino acids without interfering the amine groups?. ResearchGate. Retrieved from [Link]

  • OpenStax. (2023, September 20). Ch. 26 Additional Problems. In Organic Chemistry. Retrieved from [Link]

  • (n.d.). Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors. Retrieved from [Link]

Sources

Z-Phe-Leu-OH: A Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Duality of a Dipeptide Derivative

N-Carbobenzoxy-L-phenylalanyl-L-leucine, commonly abbreviated as Z-Phe-Leu-OH, is a dipeptide derivative that holds a significant position in the toolkit of biochemists, medicinal chemists, and drug development professionals. Its utility stems from a chemically strategic design: the N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Cbz or Z) group. This modification imparts a dual functionality to the molecule, making it an invaluable reagent in two primary domains of biochemical research: as a fundamental building block in the controlled synthesis of peptides and as a specific substrate for the characterization of certain proteases.[1]

This technical guide provides an in-depth exploration of the core applications of Z-Phe-Leu-OH, offering both the theoretical underpinnings and practical, field-proven protocols for its use. We will delve into the causality behind its application in peptide synthesis and its role in enzymatic assays, providing researchers with the necessary knowledge to effectively leverage this compound in their work.

Part 1: Z-Phe-Leu-OH as a Building Block in Peptide Synthesis

The controlled, stepwise assembly of amino acids is the foundation of peptide synthesis. A key challenge in this process is preventing unwanted side reactions, such as the self-polymerization of the amino acid monomers.[2][3] This is overcome by the use of "protecting groups" that temporarily block one of the reactive functional groups (the amine or the carboxylic acid) of the amino acid.[4][5]

Z-Phe-Leu-OH is an example of a dipeptide where the N-terminal amine group is protected by the benzyloxycarbonyl (Z) group. This makes it an ideal building block for solution-phase peptide synthesis (SPPS), allowing for the elongation of a peptide chain from its C-terminus.[6]

The Role of the Benzyloxycarbonyl (Z) Protecting Group

The Z-group is a classic urethane-type protecting group for amines. Its key advantages include:

  • Stability: It is stable under a variety of reaction conditions, including those used for peptide bond formation (coupling).

  • Selective Removal: It can be cleanly and selectively removed under mild conditions, most commonly by catalytic hydrogenation, without affecting other protecting groups that may be present on the peptide chain.[1][7] This orthogonality is crucial for complex multi-step syntheses.

The removal of the Z-group via catalytic hydrogenation proceeds through a two-step mechanism. First, the palladium catalyst facilitates the hydrogenolysis of the benzyl-oxygen bond to form toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine and carbon dioxide.[1]

G cluster_0 Cbz-Deprotection Mechanism Cbz-Protected_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Carbamic Acid Intermediate) Cbz-Protected_Amine->Carbamic_Acid H₂ / Pd/C - Toluene Free_Amine R-NH₂ (Free Amine) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation - CO₂

Caption: General reaction scheme for Cbz deprotection by catalytic hydrogenation.

Experimental Protocol: Solution-Phase Peptide Synthesis using Z-Phe-Leu-OH

This protocol outlines the coupling of Z-Phe-Leu-OH to another amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe), followed by the deprotection of the Z-group to elongate the peptide chain.

G start Start step1 Step 1: Coupling Reaction (Z-Phe-Leu-OH + H-Gly-OMe) start->step1 step2 Step 2: Work-up and Purification of Z-Phe-Leu-Gly-OMe step1->step2 step3 Step 3: N-Terminal Deprotection (Catalytic Hydrogenation) step2->step3 step4 Step 4: Isolation of H-Phe-Leu-Gly-OMe step3->step4 end Elongated Peptide (Ready for next coupling) step4->end

Caption: Workflow for using Z-Phe-Leu-OH in solution-phase peptide synthesis.

Materials:

  • Z-Phe-Leu-OH

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen source (e.g., hydrogen balloon or hydrogenation apparatus)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® or a membrane filter

Step-by-Step Methodology:

Part A: Peptide Coupling

  • Preparation: In a round-bottom flask, dissolve Z-Phe-Leu-OH (1 equivalent) in anhydrous DCM. In a separate flask, suspend the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM and add the base (e.g., TEA, 1.1 equivalents) to neutralize the salt and free the amine.

  • Activation: Cool the solution of Z-Phe-Leu-OH to 0 °C in an ice bath. Add the coupling agent (e.g., DCC, 1.1 equivalents). Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amino acid ester solution to the activated Z-Phe-Leu-OH solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Z-protected tripeptide ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Z-Phe-Leu-Gly-OMe.

Part B: Cbz-Group Deprotection

  • Dissolution: Dissolve the purified Z-Phe-Leu-Gly-OMe (1 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask.[7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.[7]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[7]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® or a membrane filter to remove the Pd/C catalyst.[1] Wash the filter pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to obtain the deprotected tripeptide ester, H-Phe-Leu-Gly-OMe, which can be used in the next coupling step.

Part 2: Z-Phe-Leu-OH as a Substrate for Carboxypeptidase Assays

Beyond its role in synthesis, Z-Phe-Leu-OH is a valuable tool for enzymatic studies, specifically as a substrate for carboxypeptidases. Carboxypeptidases are proteases that cleave the peptide bond of the C-terminal amino acid. Z-Phe-Leu-OH is particularly useful for assaying carboxypeptidases that show a preference for a C-terminal amino acid with a large hydrophobic side chain (Leucine) and a penultimate aromatic residue (Phenylalanine).[8][9]

The hydrolysis of Z-Phe-Leu-OH by a carboxypeptidase releases L-Leucine and Z-L-Phenylalanine. The rate of this reaction can be monitored to determine the enzyme's activity and to study its kinetics.

G cluster_0 Carboxypeptidase Assay Principle ZPheLeu Z-Phe-Leu-OH (Substrate) Enzyme Carboxypeptidase ZPheLeu->Enzyme Products Z-Phe-OH + L-Leucine Enzyme->Products Hydrolysis Detection Quantification of L-Leucine (e.g., Ninhydrin Assay) Products->Detection

Caption: Principle of carboxypeptidase activity assay using Z-Phe-Leu-OH.

Kinetic Analysis of Carboxypeptidase from Aspergillus niger

A study on a novel carboxypeptidase (CapA) from Aspergillus niger identified Z-Phe-Leu-OH as its optimal substrate among several Cbz-dipeptides tested.[8] The kinetic parameters determined in this study highlight the high affinity and catalytic efficiency of the enzyme for this substrate.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (mM⁻¹s⁻¹)
Z-Phe-Leu-OH 0.063 11.74 186.35
Z-Gly-Ala-OH0.09810.56107.76
Z-Ala-Lys-OH0.15512.3579.68
Z-Pro-Gly-OH0.45223.6552.32
Z-Ala-Glu-OH0.65315.2323.32
Z-Ala-Arg-OH1.02313.5613.25
Data adapted from a study on carboxypeptidase CapA from Aspergillus niger, with assays conducted at pH 6.0 and 45 °C.[8]
Experimental Protocol: Carboxypeptidase Y Activity Assay

This protocol is adapted from a standard method for determining the activity of Carboxypeptidase Y using Z-Phe-Leu-OH as the substrate. The released leucine is quantified colorimetrically using a ninhydrin reagent.[9]

Materials:

  • Z-Phe-Leu-OH

  • Carboxypeptidase Y enzyme solution

  • Assay Buffer: 50 mM sodium phosphate, 0.15 M Sodium chloride, pH 6.5

  • Dimethyl sulfoxide (DMSO)

  • Ninhydrin reagent (e.g., 4% Ninhydrin in Methyl Cellosolve mixed with 0.2 M Sodium citrate, pH 5.0, containing 7.1 mM stannous chloride)

  • 50% (v/v) n-Propanol

  • L-leucine standard solution (for calibration curve)

  • Spectrophotometer

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a 1 mM solution of Z-Phe-Leu-OH in the Assay Buffer. A small amount of DMSO may be required to fully dissolve the substrate before dilution with buffer.[9]

  • Enzyme Preparation: Prepare a stock solution of Carboxypeptidase Y (e.g., 1 mg/mL) in reagent-grade water. Create a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) for the assay.

  • Leucine Standard Curve: Prepare a series of L-leucine standards in the Assay Buffer to generate a standard curve for quantifying the amount of leucine released in the enzymatic reaction.

  • Reaction Setup: For each enzyme concentration, pipette 1.0 mL of the substrate solution into a test tube. Include a "blank" tube with substrate but no enzyme (add water instead). Pre-incubate the tubes at 25°C for 10 minutes.

  • Initiation of Reaction: Start the reaction by adding a defined volume (e.g., 50 µL) of each enzyme dilution to its respective substrate tube. Add the same volume of water to the blank tube.

  • Incubation: Allow the reaction to proceed at 25°C for a specific time (e.g., 10 minutes). The time should be within the linear range of the reaction.

  • Termination and Color Development: Stop the reaction and develop the color by adding 1.0 mL of the ninhydrin reagent to all tubes (including standards and blanks). Heat the tubes in a boiling water bath for 15 minutes.

  • Measurement: Cool the tubes to room temperature and add 5.0 mL of 50% n-propanol to each tube and mix well. Measure the absorbance of all samples at 570 nm.

  • Calculation: Calculate the amount of leucine released in each enzyme reaction using the leucine standard curve. The enzyme activity is then expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of Z-Phe-Leu-OH per minute under the specified conditions.[9]

Conclusion and Future Perspectives

Z-Phe-Leu-OH exemplifies how simple, well-designed molecules can have a profound impact on biochemical research. Its role as an N-terminally protected dipeptide is fundamental to the logic of peptide synthesis, enabling the construction of complex bioactive peptides. Simultaneously, its specific structure makes it an excellent substrate for the detailed characterization of carboxypeptidases, facilitating our understanding of enzyme kinetics and specificity.

Furthermore, the Z-Phe-Leu motif serves as a critical scaffold in the design of potent inhibitors for other protease families, such as calpains and cathepsins, which are implicated in a range of diseases.[10] As research in proteomics and drug discovery continues to advance, the principles demonstrated by the application of Z-Phe-Leu-OH will undoubtedly continue to inform the development of new synthetic strategies and novel therapeutic agents.

References

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Li, Y., et al. (2021). A new carboxypeptidase from Aspergillus niger with good thermostability, pH stability and broad substrate specificity. PLoS ONE, 16(9), e0257347. [Link]

  • Roth, M., & Rohner, A. (1983). Determination of pancreatic carboxypeptidase A in human blood serum. Clinica Chimica Acta, 135(1), 65-71. [Link]

  • Xu, J., et al. (2014). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Scientific Reports, 4, 5656. [Link]

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.). WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
  • NPTEL IIT Guwahati. (2020, March 19). Lecture 26: Solution phase peptide synthesis : mechanism and end protection [Video]. YouTube. [Link]

  • Iannitti, R., et al. (2023). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • Poreba, M., et al. (2017). Emerging challenges in the design of selective substrates, inhibitors and activity-based probes for indistinguishable proteases. FEBS Letters, 591(9), 1269-1286. [Link]

  • Chen, H., et al. (2023). Substrate derived sequences act as subsite-blocking motifs in protease inhibitory antibodies. Protein Science, 32(7), e4680. [Link]

  • Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Carl ROTH. [Link]

  • University of Kansas. (n.d.). Design and Synthesis of Proteinase Inhibitors. Medicinal Chemistry. [Link]

  • Mammano, F. (2010). Role of Gag in HIV Resistance to Protease Inhibitors. Viruses, 2(7), 1418-1436. [Link]

  • King, N. M., et al. (2017). Interdependence of Inhibitor Recognition in HIV-1 Protease. Journal of Chemical Information and Modeling, 57(3), 595-606. [Link]

  • Kimura, T., et al. (2016). New directions for protease inhibitors directed drug discovery. Biopolymers, 106(4), 563-579. [Link]

Sources

Advanced Methodologies in the Synthesis of Benzyloxycarbonyl-Phenylalanyl-Leucine (Z-Phe-Leu): Chemical and Enzymatic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Benzyloxycarbonyl-phenylalanyl-leucine (Z-Phe-Leu) is a highly versatile dipeptide building block. It serves as a critical intermediate in the synthesis of complex oligopeptides, a standard substrate for probing metalloprotease kinetics, and a precursor for targeted therapeutics[1]. The benzyloxycarbonyl (Z or Cbz) protecting group not only prevents unwanted N-terminal side reactions but also enhances the hydrophobicity of the phenylalanine moiety, which is essential for proper binding in the


 subsite of various proteases. This whitepaper details the mechanistic causality, thermodynamic control, and self-validating experimental workflows for both the classical chemical coupling and the green-chemistry enzymatic synthesis of Z-Phe-Leu derivatives.

Mechanistic Pathways & Causality in Synthesis

The synthesis of Z-Phe-Leu requires the formation of an amide (peptide) bond between the carboxyl group of 2 [1] and the amino group of a Leucine derivative (e.g., H-Leu-OMe or H-Leu-NH₂). The choice of methodology dictates the stereochemical purity and scalability of the final product.

Chemical Coupling (Solution-Phase)

The classical approach utilizes carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of Z-Phe-OH.

  • The Causality of HOBt Addition: Using DCC alone often leads to the formation of an

    
    -acylisourea intermediate, which can undergo an intramolecular rearrangement into an unreactive 
    
    
    
    -acylurea or cause racemization (loss of stereochemical integrity) via an oxazolone intermediate. To prevent this, Hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly attacks the
    
    
    -acylisourea to form a highly reactive, yet stereochemically stable, OBt active ester[3]. This active ester then undergoes clean aminolysis with the Leucine derivative, ensuring high yields and preserving the L-L stereocenter.
Enzymatic Synthesis (Thermolysin-Catalyzed)

Biocatalytic synthesis offers an elegant, highly stereospecific alternative. Thermolysin, a thermostable zinc metalloprotease derived from Bacillus thermoproteolyticus, is exceptionally efficient at catalyzing peptide bond formation when the amine component (the


 position) is a bulky, hydrophobic residue like Leucine[4].
  • Thermodynamic Control & Causality: Proteases naturally hydrolyze peptide bonds. To reverse this and drive synthesis, the reaction is placed under thermodynamic control. By utilizing an aqueous buffer at pH 7.5 with a mild cosolvent (like DMSO), the uncharged, hydrophobic product (Z-Phe-Leu-NH₂) precipitates out of the solution as it forms[5]. According to Le Chatelier's principle, this continuous removal of the product from the aqueous phase shifts the equilibrium entirely toward synthesis, achieving yields up to 87% without the need for side-chain protecting groups[6].

Synthesis ZPhe Z-Phe-OH ChemRoute Chemical Activation (DCC/HOBt, CH2Cl2) ZPhe->ChemRoute EnzRoute Enzymatic Coupling (Thermolysin, pH 7.5) ZPhe->EnzRoute Leu H-Leu-OMe / H-Leu-NH2 Leu->ChemRoute Leu->EnzRoute Product Z-Phe-Leu-X (Protected Dipeptide) ChemRoute->Product Solution Phase EnzRoute->Product Aqueous/Precipitation

Caption: Divergent pathways for Z-Phe-Leu synthesis: Chemical vs. Enzymatic coupling strategies.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, every protocol must include a self-validating mechanism to ensure the reaction has proceeded as intended before advancing to downstream applications.

Protocol A: Chemical Synthesis of Z-Phe-Leu-OMe[2]
  • Activation: In a flame-dried flask, dissolve 1.0 eq (25 mM) of Z-Phe-OH and 1.1 eq of HOBt in anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C. Add 1.0 eq of DCC. Stir for 30 minutes to allow the complete formation of the OBt active ester.

  • Coupling: In a separate vial, neutralize 1.0 eq of H-Leu-OMe hydrochloride with 1.1 eq of N,N-Diisopropylethylamine (DIEA). Add this dropwise to the activated Z-Phe-OH solution.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid.

  • Purification: Filter out the DCU. Wash the organic filtrate sequentially with 5% NaHCO₃ (to remove unreacted acid/HOBt), 1M KHSO₄ (to remove unreacted amine), and brine. Dry over MgSO₄, concentrate in vacuo, and recrystallize from ethyl acetate/hexane.

  • Self-Validation System: Perform Thin-Layer Chromatography (TLC). The product must show a single UV-active spot (due to the Z-group aromatic ring). Confirm optical purity via polarimetry; the specific rotation

    
     must match literature values to ensure no racemization occurred during DCC activation.
    
Protocol B: Thermolysin-Catalyzed Synthesis of Z-Phe-Leu-NH₂[4]
  • Buffer Preparation: Prepare a 0.5 M Tris buffer adjusted to pH 7.5. Critical Step: Add 0.05 M calcium acetate. Calcium ions (

    
    ) are essential for maintaining the structural integrity and thermal stability of thermolysin[5].
    
  • Substrate Solubilization: Dissolve 50 mM of H-Leu-NH₂ and 25 mM of Z-Phe-OH in the buffer. Use 20% (v/v) dimethyl sulfoxide (DMSO) as a cosolvent to ensure the hydrophobic substrates remain in solution initially[5].

  • Enzymatic Catalysis: Add 10 µM of thermolysin to initiate the reaction. Incubate the mixture at 37°C[4].

  • Thermodynamic Shift & Recovery: Over 2 to 5 hours, the Z-Phe-Leu-NH₂ product will precipitate out of the solution[4]. Terminate the reaction by adding 0.1 M HCl to lower the pH to 2.0 (denaturing the enzyme). Filter the precipitate, wash with dilute acid and distilled water, and dry in vacuo.

  • Self-Validation System: Analyze the filtrate via High-Performance Liquid Chromatography (HPLC). A successful reaction will show >95% depletion of the Z-Phe-OH peak[5]. The strict stereospecificity of thermolysin guarantees 100% L-L diastereomeric purity, eliminating the need for chiral chromatography validation.

EnzymaticWorkflow Step1 1. Buffer Preparation (0.5 M Tris, 0.05 M Ca2+, pH 7.5) Step2 2. Substrate Solubilization (Z-Phe-OH + H-Leu-NH2 in 20% DMSO) Step1->Step2 Step3 3. Enzymatic Catalysis (Add 10 µM Thermolysin, 37°C) Step2->Step3 Step4 4. Thermodynamic Shift (Product Precipitation) Step3->Step4 2-5 Hours Step5 5. Quenching & Recovery (Add 0.1 M HCl, Filter, Wash) Step4->Step5 Validation Self-Validation (HPLC >95% depletion, 100% L-L) Step5->Validation

Caption: Step-by-step workflow for the thermolysin-catalyzed enzymatic synthesis of Z-Phe-Leu-NH2.

Quantitative Data Analysis

The selection of a synthetic route depends heavily on the scale, required stereopurity, and environmental constraints of the laboratory. Table 1 summarizes the empirical metrics comparing both methodologies.

Table 1: Comparative Metrics between Chemical and Enzymatic Synthesis of Z-Phe-Leu Derivatives.

MetricChemical Coupling (DCC/HOBt)Enzymatic Coupling (Thermolysin)
Typical Yield 75 - 85%80 - 95% (driven by precipitation)[6],[4]
Reaction Time 12 - 24 hours2 - 5 hours[5],[4]
Stereoselectivity ~95-98% (Risk of minor racemization)100% (Strictly L-L isomer)[4]
Solvent System Halogenated organics (CH₂Cl₂)Aqueous buffer with mild cosolvent (DMSO)[5]
Scalability High, standard industrial practiceModerate, limited by enzyme cost and solubility
Deprotection Needs Requires C-terminal saponification (if -OH needed)High specificity prevents side-chain reactions

Conclusion

The synthesis of Z-Phe-Leu exemplifies the dichotomy and synergy between classical organic chemistry and modern biocatalysis. While chemical coupling offers broad substrate scope and high scalability,5 [2] provides unparalleled stereocontrol and aligns closely with green chemistry principles by operating primarily in aqueous media. Selecting the appropriate methodology depends on the downstream application—whether it be bulk intermediate generation via active esters or the synthesis of highly pure reference standards for pharmaceutical assays.

References

  • Lee, K. W., & Lee, Y. S. (1989). "Peptide Synthesis with Polymer Bound Active Ester." kchem.org.[Link]

  • Wayne, S. I., & Fruton, J. S. (1983). "Thermolysin-catalyzed peptide bond synthesis." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Oka, T., & Morihara, K. (1980). "Peptide bond synthesis catalyzed by thermolysin." PubMed (J Biochem).[Link]

  • Kuhl, P., Elchhorn, U., & Jakubke, H. D. (1995). "Enzymic peptide synthesis in microaqueous, solvent-free systems." PubMed (Biotechnol Bioeng). [Link]

  • Wayne, S. I., & Fruton, J. S. (1983). "Thermolysin-catalyzed peptide bond synthesis." PMC - NIH.[Link]

Sources

Z-Phe-Leu-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

N-Benzyloxycarbonyl-L-Phenylalanyl-L-Leucine

Executive Summary

Z-Phe-Leu-OH (CAS: 4313-73-9) is a protected dipeptide derivative widely utilized as a model substrate in enzymology and a structural intermediate in the synthesis of protease inhibitors. Its chemical architecture combines the hydrophobic amino acids Phenylalanine (Phe) and Leucine (Leu), N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group.

This guide details its physicochemical properties, synthesis logic, and critical role as a kinetic probe for metalloproteases, specifically Carboxypeptidase A (CPA) .

Physicochemical Identity

The following data constitutes the validated chemical baseline for Z-Phe-Leu-OH.

PropertySpecification
IUPAC Name (2S)-4-methyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid
Common Name Z-Phe-Leu-OH; Z-L-Phe-L-Leu-OH
Molecular Formula C₂₃H₂₈N₂O₅
Molecular Weight 412.49 g/mol (Average)
Monoisotopic Mass 412.1998 Da
CAS Number 4313-73-9
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water (<0.5 mg/mL)
pKa (COOH) ~3.6 (Predicted)
Structural Analysis & Synthesis Logic
3.1 The "Z" Protecting Group

The Benzyloxycarbonyl (Z) group is pivotal for this molecule's function. Unlike the tert-butyloxycarbonyl (Boc) group, the Z-group is stable towards mild acids (e.g., TFA) but can be removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH). In the context of Z-Phe-Leu-OH, the Z-group serves two purposes:

  • Synthetic Protection: Prevents polymerization of Phenylalanine during the coupling to Leucine.

  • Enzymatic Recognition: Acts as a hydrophobic "cap" that mimics the polypeptide chain upstream of the cleavage site, enhancing binding affinity in the S2/S3 subsites of proteases.

3.2 Synthesis Workflow

The synthesis typically follows a solution-phase coupling strategy to ensure stereochemical purity.

Protocol Summary:

  • Activation: Z-Phe-OH is activated (e.g., via Mixed Anhydride or NHS-ester) to prevent racemization.

  • Coupling: Reacted with L-Leucine methyl ester (H-Leu-OMe).

  • Saponification: The methyl ester is hydrolyzed (LiOH/MeOH) to yield the free acid Z-Phe-Leu-OH.

Synthesis_Pathway Start1 Z-Phe-OH (Protected AA) Coupling Coupling (EDC/HOBt or DCC) Start1->Coupling Start2 H-Leu-OMe (Amino Component) Start2->Coupling Intermediate Z-Phe-Leu-OMe (Protected Dipeptide) Hydrolysis Saponification (LiOH, MeOH/H2O) Intermediate->Hydrolysis Final Z-Phe-Leu-OH (Final Product) Coupling->Intermediate Amide Bond Formation Hydrolysis->Final Ester Cleavage

Figure 1: Standard solution-phase synthesis pathway for Z-Phe-Leu-OH, highlighting the critical intermediate Z-Phe-Leu-OMe.

Enzymology & Biological Applications
4.1 Substrate for Carboxypeptidase A (CPA)

Z-Phe-Leu-OH is a classic substrate for Carboxypeptidase A , a zinc-dependent metalloprotease.

  • Mechanism: CPA cleaves the C-terminal amino acid (Leucine) from peptides containing a free C-terminal carboxyl group.

  • Specificity: The enzyme prefers aromatic or branched aliphatic side chains (like Leu or Phe) in the P1' position.

  • Kinetic Relevance: The Z-group occupies the S2 subsite of the enzyme, positioning the scissile Phe-Leu bond directly over the catalytic Zinc ion.

4.2 Experimental Protocol: CPA Activity Assay

Objective: Determine the rate of hydrolysis of Z-Phe-Leu-OH by CPA.

  • Reagent Preparation:

    • Substrate Stock: Dissolve Z-Phe-Leu-OH in a minimal volume of DMSO (final assay concentration <5% DMSO to avoid denaturation). Dilute with Tris-HCl buffer (pH 7.5).

    • Enzyme Solution: Carboxypeptidase A (bovine pancreas) in Tris-HCl.

  • Reaction Setup:

    • Mix Substrate (0.1 - 1.0 mM) with buffer in a quartz cuvette.

    • Initiate reaction by adding CPA.

  • Detection (Ninhydrin Method):

    • Since the cleavage generates free Leucine (primary amine), aliquots can be reacted with Ninhydrin.

    • Measure absorbance at 570 nm.

    • Note: Direct UV monitoring is difficult due to the Z-group absorption; HPLC or colorimetric amine detection is preferred.

Enzymatic_Hydrolysis Substrate Z-Phe-Leu-OH (Substrate) Complex Michaelis Complex [E-S] Substrate->Complex Binding (S1'/S2 sites) Enzyme Carboxypeptidase A (Zn2+ Active Site) Enzyme->Complex Binding (S1'/S2 sites) Transition Tetrahedral Intermediate Complex->Transition Zn2+ Catalysis Products Products Transition->Products Peptide Bond Cleavage Prod1 Z-Phe-OH (N-Protected AA) Products->Prod1 Prod2 L-Leucine (Free Amino Acid) Products->Prod2

Figure 2: Mechanism of action for Carboxypeptidase A hydrolysis of Z-Phe-Leu-OH. The Zinc ion facilitates the nucleophilic attack of water on the peptide bond.

Handling & Stability
  • Storage: Store at -20°C . Keep desiccated.

  • Stability: Stable in solid form for >2 years. In solution (DMSO), stable for weeks at 4°C.

  • Solubility Note: When preparing aqueous buffers, dissolve the peptide in DMSO first, then slowly add the buffer while vortexing to prevent precipitation. A final DMSO concentration of 1-5% is generally compatible with enzyme assays.

References
  • PubChem. (n.d.). Z-Phe-Leu-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Auld, D. S., & Vallee, B. L. (1970).[1] Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry. Retrieved from [Link]

Sources

The Z-Group in Dipeptide Synthesis: Mechanistic Orthogonality and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide synthesis, the Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of solution-phase chemistry, despite the dominance of Fmoc/Boc strategies in solid-phase synthesis (SPPS).[1] Its enduring relevance stems from a unique physicochemical profile: it is a urethane-based protecting group that suppresses racemization during coupling—a critical failure point in early peptide chemistry.[2]

This guide analyzes the Z-group not merely as a "cap" for amines, but as a mechanistic tool to ensure stereochemical integrity.[2][1] We will explore the causality of its stability, the logic of its orthogonality, and self-validating protocols for its installation and removal.[2]

Part 1: The Mechanistic Imperative

Why Z? The Suppression of Racemization[3]

The primary function of the Z-group is to mask the nucleophilicity of the


-amine. However, its superiority over simple acyl groups (like acetyl or benzoyl) lies in its ability to prevent azlactone (oxazolone) formation .[2][1]
The Oxazolone Problem

When an N-acyl amino acid is activated for coupling, the carbonyl oxygen of the protecting group can attack the activated carboxyl carbon, forming a 5(4H)-oxazolone.[3] This intermediate is prone to rapid racemization via enolization.[2][1]

The Urethane Solution

The Z-group introduces an oxygen atom adjacent to the nitrogen (a carbamate/urethane linkage). This oxygen donates electron density into the carbonyl system (resonance), significantly lowering the nucleophilicity of the carbonyl oxygen. Consequently, the formation of the oxazolone intermediate is kinetically disfavored, preserving the chiral integrity of the amino acid during activation.

Oxazolone_Suppression Acyl N-Acyl Protection (Acetyl/Benzoyl) Activation Carboxyl Activation (EDC/DCC) Acyl->Activation Z_Group N-Z Protection (Urethane/Carbamate) Z_Group->Activation Oxazolone 5(4H)-Oxazolone Formation Activation->Oxazolone High Probability No_Oxazolone Oxazolone Suppressed (Resonance Stabilization) Activation->No_Oxazolone Z-Group Effect Racemization Rapid Racemization (Loss of Chirality) Oxazolone->Racemization Pure_Peptide Stereochemically Pure Dipeptide No_Oxazolone->Pure_Peptide

Figure 1: Mechanistic divergence between N-Acyl and N-Z protection.[1] The urethane structure of the Z-group prevents the intramolecular cyclization that leads to racemization.

Part 2: Strategic Orthogonality

In complex synthesis, the Z-group serves as a "semi-permanent" protecting group.[2][1] It is orthogonal to base-labile groups (Fmoc) and mild acid-labile groups (Boc, Trt).[2][1]

Table 1: Comparative Stability Profile

ConditionZ-Group (Cbz)BocFmocStrategic Implication
TFA (Neat) Stable (Slow degradation)Cleaved StableAllows selective Boc removal in presence of Z.[1]
Piperidine (20%) Stable StableCleaved Completely orthogonal to Fmoc SPPS cycles.[2][1]
H2 / Pd-C Cleaved StableStableUnique cleavage vector (Hydrogenolysis).[2][1]
HBr / AcOH Cleaved CleavedStable"Hard" acid cleavage for solution phase.[2][1]
NaOH (Aq) StableStableUnstableZ survives saponification of C-terminal esters.[2][1]

Part 3: Installation Protocol (Schotten-Baumann)[2]

The installation of the Z-group typically utilizes Benzyl Chloroformate (Z-Cl).[4] The reaction must be run under Schotten-Baumann conditions (simultaneous addition of base) to neutralize the HCl byproduct, which would otherwise protonate the amine and kill the reaction.

Self-Validating Protocol

Reagents: Amino Acid (1.0 eq), Z-Cl (1.1 eq), NaOH (2M), Acetone/Water (1:1).[2][1]

  • Dissolution & pH Check: Dissolve the amino acid in NaOH (1 eq) and water. Checkpoint: Solution must be clear.

  • Controlled Addition: Cool to 0°C. Add Z-Cl dropwise while simultaneously adding NaOH (2M) to maintain pH between 9.0 and 10.0 .

    • Why? pH > 10 hydrolyzes Z-Cl to benzyl alcohol.[2] pH < 8 protonates the amine (

      
      ), stopping the reaction.[1]
      
  • Monitoring: Monitor via TLC (System: CHCl3/MeOH/AcOH).

    • Validation: The starting amino acid (ninhydrin positive, UV negative) must disappear.[2][1] The product (UV positive) appears at higher Rf.[1]

  • Workup: Wash the basic solution with ether (removes unreacted Z-Cl and benzyl alcohol).[2] Acidify the aqueous layer to pH 2 (precipitates the Z-Amino Acid). Extract with Ethyl Acetate.[2][1]

Part 4: Deprotection Dynamics

Removing the Z-group is the critical "fork in the road" for dipeptide synthesis. The choice of method depends entirely on the peptide sequence—specifically the presence of Sulfur (Met, Cys).

Deprotection_Logic Start Z-Protected Dipeptide Check_S Contains Sulfur? (Met, Cys) Start->Check_S Path_H2 Method A: Hydrogenolysis (H2 / Pd-C) Check_S->Path_H2 No Path_Acid Method B: Acidolysis (HBr / AcOH) Check_S->Path_Acid Yes (Cat. Poisoning) Result_A Clean Deprotection Byproducts: Toluene, CO2 Path_H2->Result_A Result_B Harsh Deprotection Requires Scavengers Path_Acid->Result_B

Figure 2: Decision tree for Z-group removal. Sulfur poisons Palladium catalysts, necessitating the use of acidolysis.[2]

Method A: Catalytic Hydrogenolysis (The "Clean" Route)

Ideal for: Sequences without Met/Cys.[1]

Mechanism: Palladium adsorbs


 and the benzyl ring. The benzylic C-O bond is cleaved, yielding toluene and a carbamic acid, which spontaneously decarboxylates to the free amine and 

.[2][1]

Protocol:

  • Setup: Dissolve Z-dipeptide in MeOH. Add 10% Pd/C (10 wt% of substrate).[1]

  • Atmosphere: Purge with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient).[2][1]
  • Self-Validation:

    • Visual: The suspension is black.

    • Chemical:[2][3][5][6][7][8][9][10] Evolution of

      
       (if large scale).[2][1]
      
    • Endpoint: TLC shows loss of UV-active spot (the benzyl ring is cleaved into toluene, which evaporates or moves to solvent front).[1]

  • Workup: Filter through Celite (Caution: Pyrophoric catalyst). Concentrate filtrate.[2][1]

Method B: Acidolysis (HBr/AcOH)

Ideal for: Peptides containing Met/Cys (where Pd is poisoned).[1]

Mechanism: Protonation of the carbonyl oxygen allows


 to attack the benzylic carbon (SN2), cleaving the C-O bond to form Benzyl Bromide and the carbamic acid.

Protocol:

  • Reagent: 33% HBr in Acetic Acid (anhydrous).

  • Reaction: Add to peptide at Room Temp. Stir 1-2 hours.

  • Self-Validation:

    • Precipitation: Add cold diethyl ether.[2][1] The deprotected peptide hydrobromide salt should precipitate immediately.

  • Workup: Decant ether, wash pellet to remove benzyl bromide.

References

  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[2][1][5][11] Berichte der deutschen chemischen Gesellschaft, 65(7), 1192–1201.[2][1] Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][1] Chemical Reviews, 109(6), 2455–2504.[2][1] Link[1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[2][1] Wiley.[2][1] Link[1]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][1] Tetrahedron, 60(11), 2447-2467.[2][1] Link[1]

Sources

Z-Phe-Leu-OH: Structural Rationale, Historical Context, and Enzymatic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of enzymology and peptide chemistry, Z-Phe-Leu-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) stands as a foundational biochemical probe. Originally synthesized as an intermediate in peptide drug development, this dipeptide derivative has evolved into the gold-standard substrate for profiling carboxypeptidase activity, most notably Carboxypeptidase Y (CPY). This whitepaper explores the historical discovery of Z-Phe-Leu-OH, the mechanistic causality behind its structural design, and the self-validating experimental protocols that rely on it today.

Historical Context and Discovery

The synthesis of N-terminally protected dipeptides gained significant traction in the 1960s as researchers sought to isolate specific proteolytic activities without the confounding variables of broad-spectrum degradation. Z-Phe-Leu-OH was synthesized to provide a highly controlled, restricted cleavage site.

The compound's pivotal moment in enzymological history occurred in the late 1970s. In a landmark 1978 study by Barth, Wolf, and Holzer, Z-Phe-Leu-OH was utilized to dissect the complex dynamics of the carboxypeptidase Y-inhibitor complex in yeast 1. Prior to this, it was unclear how metabolic signals regulated proteinase activity. By introducing Z-Phe-Leu-OH, researchers demonstrated that the substrate could competitively dissociate the inhibitor protein from the CPY binding site, thereby allowing proteolytic inactivation of the inhibitor. This discovery established Z-Phe-Leu-OH not just as a passive substrate, but as an active tool for uncovering allosteric and competitive regulatory mechanisms in cellular biology.

Structural Rationale and Mechanistic Causality

The enduring utility of Z-Phe-Leu-OH is entirely predicated on its molecular architecture. Every functional group serves a distinct, causal purpose in experimental design:

  • The Z-Group (Benzyloxycarbonyl): By covalently blocking the N-terminal amine, the Z-group acts as a structural safeguard. Causality: This modification completely prevents cleavage by aminopeptidases. In a complex tissue lysate, this ensures that any observed degradation of the peptide is strictly the result of C-terminal exopeptidase (carboxypeptidase) activity.

  • Phenylalanine (Phe) Residue: The bulky, aromatic side chain of phenylalanine has a high binding affinity for the S1 subsite of CPY, anchoring the substrate in the active site.

  • Leucine (Leu) Residue: Positioned at the C-terminus, the hydrophobic isobutyl side chain of leucine is the ideal fit for the S1' pocket of the enzyme, positioning the peptide bond perfectly for nucleophilic attack by the enzyme's catalytic triad.

Pathway Substrate Z-Phe-Leu-OH (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Carboxypeptidase Y (Enzyme) Enzyme->Complex Product1 Z-Phe-OH (N-term Product) Complex->Product1 Hydrolysis Product2 L-Leucine (C-term Product) Complex->Product2 Hydrolysis

Enzymatic cleavage of Z-Phe-Leu-OH by Carboxypeptidase Y into Z-Phe-OH and L-Leucine.

Quantitative Data and Physicochemical Properties

To ensure reproducibility across enzymatic assays, the physical and kinetic parameters of Z-Phe-Leu-OH must be strictly controlled. The following table summarizes the core quantitative data utilized in standard laboratory environments.

ParameterValueCausality / Experimental Significance
Molecular Weight 412.49 g/mol Critical for calculating exact molarities in micro-scale enzymatic assays.
CAS Number 4313-73-9Ensures precise chemical procurement, avoiding un-protected dipeptide analogs.
Optimal Cleavage pH 6.5Matches the physiological pH of yeast vacuolar CPY, maximizing catalytic turnover.
Solubility Profile DMSO, MethanolThe hydrophobic Z-group necessitates organic co-solvents prior to aqueous buffer integration.
Reaction Stoichiometry 1:1 (Substrate:Leucine)Yields exactly one free primary amine per cleavage event, ensuring linear quantification.

Self-Validating Experimental Protocols

Enzymatic Cleavage Assay (Carboxypeptidase Y)

This protocol utilizes a colorimetric ninhydrin method to quantify CPY activity 2. The brilliance of this assay lies in its self-validating nature: intact Z-Phe-Leu-OH has no free primary amines (due to the Z-group) and cannot react with ninhydrin. Therefore, the background signal is theoretically zero. A color change only occurs if the enzyme successfully liberates L-leucine.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve Z-Phe-Leu-OH in dimethyl sulfoxide (DMSO) to a concentrated stock. Causality: DMSO overcomes the hydrophobicity of the Z-group, preventing substrate precipitation when introduced to the aqueous reaction buffer. Dilute to a final working concentration of 1 mM in 50 mM sodium phosphate buffer (pH 6.5, containing 0.15 M NaCl).

  • Equilibration: Aliquot 1.0 mL of the substrate solution into test tubes and pre-incubate at 25°C for 10 minutes to ensure thermal stability.

  • Enzymatic Digestion: Initiate the reaction by adding 50 μL of the CPY enzyme sample. Allow the hydrolysis to proceed for exactly 10 minutes at 25°C.

  • Colorimetric Detection: Add 1.0 mL of Ninhydrin-citric acid reagent (4% ninhydrin in methyl cellosolve mixed with 0.2 M sodium citrate and stannous chloride). Place the tubes in a boiling water bath for 15 minutes. Causality: Heat drives the reaction between ninhydrin and the newly liberated primary amine of L-leucine, yielding the purple chromophore (Ruhemann's purple).

  • Quantification: Cool the tubes, add 50% n-Propanol to stabilize the color, and measure absorbance at 570 nm against a substrate-free blank.

Workflow Step1 1. Substrate Solubilization Dissolve Z-Phe-Leu-OH in DMSO Step2 2. Enzymatic Incubation Add CPY, pH 6.5 buffer, 25°C Step1->Step2 Step3 3. Ninhydrin Reaction Boil 15 min to detect free amine Step2->Step3 Step4 4. Quantification Measure Absorbance at 570 nm Step3->Step4

Step-by-step experimental workflow for the Carboxypeptidase Y activity assay.

Non-Enzymatic Synthesis Kinetics in Reversed Micelles

Beyond its role as a substrate, Z-Phe-Leu-OH is utilized as a model compound to study peptide synthesis kinetics. A modern protocol involves synthesizing the dipeptide non-enzymatically using bis(2-ethylhexyl) sodium sulfosuccinate (AOT) reversed micelles 3.

Step-by-Step Methodology:

  • Micellar Preparation: Mix an aqueous L-leucine solution with an isooctane solution containing AOT (surfactant) and lipophilic Cbz-Phe (Z-Phe). Causality: The reversed micelles compartmentalize the hydrophilic L-leucine in the aqueous core while the lipophilic Z-Phe resides at the interface, forcing proximity and increasing collision frequency.

  • Condensation: Add N,N'-dicyclohexylcarbodiimide (DCC) to the isooctane phase. Stir at 2 s⁻¹ at 298 K. Causality: DCC acts as a dehydrating coupling agent, facilitating the formation of the peptide bond between Z-Phe and Leu.

  • pH Optimization: Maintain the aqueous core at pH 5. Causality: At pH 5, L-leucine is partially cationic, allowing it to be electrostatically enriched at the anionic AOT interface, maximizing the synthesis yield of Z-Phe-Leu-OH over competing side reactions.

Conclusion

Z-Phe-Leu-OH exemplifies how intelligent chemical design can drive biological discovery. By utilizing a protecting group to enforce strict enzymatic specificity, researchers transformed a simple dipeptide into an authoritative tool for measuring carboxypeptidase kinetics, studying allosteric inhibition, and modeling biphasic peptide synthesis. Its continued use in modern laboratories underscores the timeless value of self-validating biochemical probes.

References

  • Title: Studies on the carboxypeptidase Y-inhibitor complex of yeast. Source: Biochimica et Biophysica Acta (BBA) - Enzymology / PubMed URL: [1]

  • Title: Carboxypeptidase Y - Assay Source: Worthington Biochemical Corporation URL: [2]

  • Title: Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles Source: MDPI URL: [3]

Sources

solubility of Z-Phe-Leu-OH in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Z-Phe-Leu-OH in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of N-α-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH), a critical dipeptide intermediate in synthetic and medicinal chemistry. We will delve into the physicochemical properties that govern its solubility, present established qualitative data, and provide a robust experimental framework for researchers to determine quantitative solubility in their specific applications.

Introduction: The Critical Role of Solubility in the Application of Z-Phe-Leu-OH

Z-Phe-Leu-OH is an N-terminally protected dipeptide, widely utilized as a building block in the synthesis of more complex peptides and peptidomimetics.[1][2] Its application in solid-phase or solution-phase peptide synthesis, as well as in the development of peptide-based therapeutics, is fundamentally dependent on its solubility in appropriate reaction and purification solvents.[1] A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient process development, ensuring homogenous reaction conditions, and enabling effective purification strategies. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively work with Z-Phe-Leu-OH.

Physicochemical Characterization and Predicted Solubility Profile

The solubility of a peptide is dictated by its amino acid composition, protecting groups, and terminal functionalities.[3][4] Z-Phe-Leu-OH is a neutral peptide in terms of its side chains, but its overall character is decidedly hydrophobic, a feature that dominates its solubility behavior.

  • Molecular Structure: C₂₃H₂₈N₂O₅

  • Molecular Weight: 412.49 g/mol [1]

  • Key Structural Features:

    • N-terminal Benzyloxycarbonyl (Z) group: This large, aromatic protecting group is highly nonpolar and significantly contributes to the molecule's overall hydrophobicity.

    • Phenylalanine (Phe) Residue: Contains a benzyl side chain, which is also large and hydrophobic.

    • Leucine (Leu) Residue: Features an isobutyl side chain, which is aliphatic and hydrophobic.

    • C-terminal Carboxylic Acid (-OH): This is the primary polar, ionizable group on the molecule. It can act as a hydrogen bond donor and acceptor.

    • Peptide Backbone: The two amide bonds introduce polarity and hydrogen bonding capabilities.

Predictive Analysis: Given the predominance of large, nonpolar moieties (the Z-group and the Phe and Leu side chains), Z-Phe-Leu-OH is expected to be poorly soluble in water and other highly polar protic solvents. Its solubility will be favored in organic solvents that can effectively solvate both the large hydrophobic regions and the polar peptide backbone and C-terminus.[3][5] Peptides with a high content of non-polar amino acids are preferentially solubilized by organic solvents such as DMSO, methanol, or DMF.[4]

Below is a diagram illustrating the key functional groups that influence the solubility of Z-Phe-Leu-OH.

G Z_Phe_Leu_OH Z-Phe-Leu-OH Z_group Benzyloxycarbonyl (Z) Group Hydrophobic Strongly Hydrophobic (Favors Nonpolar Solvents) Z_group->Hydrophobic Phe_side_chain Phenylalanine Side Chain Phe_side_chain->Hydrophobic Leu_side_chain Leucine Side Chain Leu_side_chain->Hydrophobic Backbone Peptide Backbone (Amide Bonds) Polar Polar / H-Bonding (Favors Polar Solvents) Backbone->Polar Carboxyl C-terminal Carboxylic Acid Carboxyl->Polar

Caption: Physicochemical drivers of Z-Phe-Leu-OH solubility.

Qualitative Solubility Data

SolventTypeObserved SolubilityRationale for Interaction
Dimethylformamide (DMF) Polar AproticSolubleExcellent solvent for many protected peptides.[3] Its polarity effectively solvates the peptide backbone, while its organic character accommodates the hydrophobic Z-group and side chains.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleSimilar to DMF, DMSO is a powerful solvent for hydrophobic peptides due to its ability to disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar regions.[3][6]
Methanol (MeOH) Polar ProticSolubleThe alkyl group of methanol interacts favorably with the hydrophobic components of Z-Phe-Leu-OH, while the hydroxyl group can hydrogen bond with the peptide backbone and C-terminus.
Acetonitrile (ACN) Polar AproticLikely SolubleOften used for hydrophobic peptides, though potentially less effective than DMF or DMSO.[3]
Dichloromethane (DCM) NonpolarLikely SolubleA common solvent in peptide synthesis, particularly Boc-chemistry, DCM should effectively solvate the large nonpolar groups.[7] Solubility may be limited by the polar C-terminus and peptide backbone.
Water Polar ProticInsolubleThe large hydrophobic surface area of the Z-group and amino acid side chains leads to unfavorable interactions with the highly ordered hydrogen-bonding network of water, resulting in insolubility.[3]
1 N Sodium Hydroxide (NaOH) Aqueous BasicSolubleThe strong base deprotonates the C-terminal carboxylic acid to form a highly polar carboxylate salt (-COO⁻Na⁺), which dramatically increases its solubility in the aqueous medium.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data (e.g., in mg/mL or mmol/L), a systematic experimental approach is required. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle: The method involves preparing saturated solutions of Z-Phe-Leu-OH in various solvents, allowing them to equilibrate, and then quantifying the concentration of the dissolved peptide in the supernatant, typically via a gravimetric method after solvent evaporation or by HPLC analysis.

Materials and Equipment:

  • Z-Phe-Leu-OH (lyophilized powder)

  • Selected organic solvents (high purity, e.g., HPLC grade)

  • Small glass vials (e.g., 2 mL) with screw caps

  • Vortex mixer

  • Sonicator bath

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of handling solvent vials

  • Analytical balance (readable to at least 0.01 mg)

  • Pipettes and tips

  • HPLC system with a UV detector (for HPLC method)

Experimental Workflow Diagram:

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation: Before starting, allow the vial of lyophilized Z-Phe-Leu-OH to warm to room temperature in a desiccator to prevent moisture condensation.[3]

  • Addition of Solute: Add an excess amount of Z-Phe-Leu-OH to a series of labeled glass vials. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

  • Initial Dissolution: Tightly cap the vials and vortex vigorously for 1-2 minutes. To aid dissolution and break up aggregates, sonicate the vials in a water bath for short intervals (e.g., 3 cycles of 15 seconds).[8]

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for at least 24 hours to ensure saturation is reached.

  • Separation of Solid: To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes.[6] This will create a compact pellet of the excess solute.

  • Sample Collection (Gravimetric Method): a. Carefully pipette a known volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, clean vial. Be cautious not to disturb the pellet. b. Evaporate the solvent completely using a vacuum concentrator or a gentle stream of nitrogen. c. Once the solvent is removed, re-weigh the vial. The difference in weight corresponds to the mass of dissolved Z-Phe-Leu-OH. d. Calculate the solubility: Solubility (mg/mL) = (Mass of Residue in mg) / (Volume of Supernatant in mL).

  • Validation and Reporting: Repeat the experiment at least in triplicate for each solvent to ensure reproducibility. Report the solubility as a mean value with the standard deviation.

Factors Influencing Experimental Outcomes

  • Temperature: Solubility is generally temperature-dependent. Increasing the temperature often increases solubility, but this should be done cautiously (<40°C) to avoid potential degradation of the peptide.[3][5]

  • Solvent Purity: The presence of water or other impurities in organic solvents can significantly alter the solubility of a peptide. Always use high-purity, dry solvents for consistent results.

  • Solid State of Peptide: The physical form of the peptide (e.g., amorphous vs. crystalline) can affect its dissolution rate and apparent solubility. Ensure the same batch and lot are used for all comparative experiments.

By understanding the fundamental physicochemical properties of Z-Phe-Leu-OH and employing a rigorous experimental protocol, researchers can confidently determine its solubility, paving the way for more efficient and successful scientific outcomes.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Z-Phe-his-leu-OH. PubChem Compound Summary for CID 10929678. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and Improvement of Protected Peptide Solubility in Organic Solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19672. [Link]

  • Macchi, E., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 290, 119934. [Link]

Sources

A Comprehensive Technical Guide to the Physical Properties and Storage of Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Z-Phe-Leu-OH in Peptide Synthesis

N-Carbobenzyloxy-L-phenylalanyl-L-leucine, commonly abbreviated as Z-Phe-Leu-OH, is a protected dipeptide of significant interest in the fields of peptide chemistry, drug discovery, and biochemical research. Its structure, featuring the benzyloxycarbonyl (Z) protecting group on the N-terminus of the phenylalanine residue, makes it a valuable building block for the synthesis of more complex peptides. The Z-group provides stability and allows for selective deprotection, a critical aspect of controlled peptide elongation. Understanding the physical characteristics and optimal storage conditions of Z-Phe-Leu-OH is paramount for maintaining its integrity and ensuring the success of synthetic endeavors. This guide provides an in-depth overview of these critical parameters, grounded in technical data and best practices for laboratory handling.

Part 1: Physical Appearance and Characteristics

Z-Phe-Leu-OH is consistently described as a solid material. Its visual appearance is a key initial indicator of its purity and stability.

Form and Color:

Under standard laboratory conditions, Z-Phe-Leu-OH typically presents as a white to off-white powder [1][2][3]. The consistency may range from a fine to a more crystalline powder. Any significant deviation from this appearance, such as discoloration (e.g., yellowing) or the presence of clumping, may indicate degradation or the absorption of moisture.

PropertyDescription
Physical Form Solid[2]
Color White to off-white[1][2][3]

Part 2: Optimal Storage and Handling Conditions

The long-term stability and reactivity of Z-Phe-Leu-OH are critically dependent on its storage conditions. Improper storage can lead to degradation of the peptide, compromising experimental outcomes. The primary factors to control are temperature, atmosphere, and light exposure.

Temperature

There is a consensus in the literature that Z-Phe-Leu-OH requires cold storage to maintain its stability. However, the specific temperature recommendations vary slightly among suppliers.

Storage TemperatureSource
≤ -4 °CChem-Impex[3]
< -15°CBachem[4]
under -20°CChemicalBook[2]
0-8 °CChem-Impex (for a related compound, Z-Leu-Phe-OH)[1]

Expert Recommendation: Based on the available data, storing Z-Phe-Leu-OH at or below -20°C is the most stringent and therefore safest recommendation to ensure long-term stability[2]. For shorter-term storage, temperatures between -4°C and -15°C are also acceptable[3][4]. It is advisable to minimize freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound. For frequent use, it may be prudent to aliquot the powder into smaller, single-use vials.

Atmosphere and Container

Control of the storage atmosphere is crucial to prevent hydrolysis and oxidation.

  • Moisture: Z-Phe-Leu-OH should be stored in a dry environment . The use of a desiccator or a dry box for storage is recommended. Containers should be tightly sealed to prevent the ingress of atmospheric moisture[2][5].

  • Inert Atmosphere: While not always specified for the solid, for long-term storage, flushing the container with an inert gas such as argon or nitrogen before sealing can provide an extra layer of protection against oxidative degradation.

Light Exposure

While specific data on the light sensitivity of Z-Phe-Leu-OH is not extensively detailed in the provided search results, it is a general best practice for complex organic molecules, particularly those used in sensitive downstream applications, to be protected from light. Storage in an amber vial or in a light-blocking outer container is a prudent precautionary measure.

Experimental Workflow: Handling and Preparation of Z-Phe-Leu-OH for Synthesis

The following protocol outlines the best practices for handling Z-Phe-Leu-OH in a laboratory setting to ensure its integrity is maintained up to the point of use.

G cluster_storage Long-Term Storage cluster_preparation Pre-Use Preparation cluster_use Synthetic Use storage Store at ≤ -20°C in a tightly sealed container equilibration Allow container to equilibrate to room temperature in a desiccator storage->equilibration Retrieve from storage weighing Weigh the required amount rapidly in a low-humidity environment equilibration->weighing Prevent condensation dissolution Dissolve in an appropriate anhydrous solvent weighing->dissolution Minimize atmospheric exposure reaction Introduce into the reaction vessel under an inert atmosphere dissolution->reaction Proceed with synthesis

Caption: Workflow for handling Z-Phe-Leu-OH from storage to reaction.

Protocol Steps:

  • Retrieval from Storage: Remove the sealed container of Z-Phe-Leu-OH from the freezer.

  • Equilibration: Place the unopened container in a desiccator at room temperature and allow it to warm up completely. This crucial step prevents condensation of atmospheric moisture onto the cold powder when the container is opened.

  • Weighing: Once at room temperature, open the container in a low-humidity environment (e.g., a glove box or a balance with a draft shield). Quickly weigh the desired amount of the powder.

  • Dissolution: Immediately dissolve the weighed Z-Phe-Leu-OH in an appropriate anhydrous solvent as dictated by the specific synthetic protocol.

  • Reaction Setup: Introduce the solution into the reaction vessel, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent any unwanted side reactions.

  • Resealing and Storage: Tightly reseal the stock container of Z-Phe-Leu-OH, consider flushing with an inert gas, and promptly return it to the freezer for long-term storage.

Visual Guide to Storage Parameters

The following diagram provides a quick-reference guide to the optimal storage conditions for Z-Phe-Leu-OH.

G main Z-Phe-Leu-OH Storage Guidelines Temperature Atmosphere Container temp_details ≤ -20°C for long-term stability -4°C to -15°C for short-term Avoid freeze-thaw cycles main:temp->temp_details atm_details Dry environment (desiccator) Inert atmosphere (Ar, N2) is beneficial main:atm->atm_details container_details Tightly sealed Amber or light-blocking material main:container->container_details

Caption: Key storage parameters for Z-Phe-Leu-OH.

Conclusion

The chemical integrity of Z-Phe-Leu-OH is fundamental to its successful application in research and development. Adherence to the storage and handling protocols outlined in this guide will help to ensure its stability and, consequently, the reliability and reproducibility of experimental results. By maintaining the compound as a white to off-white powder stored at or below -20°C in a dry, sealed container, researchers can be confident in the quality of this important synthetic building block.

References

Sources

Mechanistic Grounding: The CPY Structure-Function Relationship

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Z-Phe-Leu-OH as a Benchmark Substrate for Carboxypeptidase Y (CPY) Kinetic Profiling

As a Senior Application Scientist in biocatalysis and protein engineering, establishing robust, reproducible, and mechanistically grounded assays is paramount. When evaluating the kinetic parameters of Carboxypeptidase Y (CPY)—a highly versatile vacuolar serine protease derived from Saccharomyces cerevisiae—the selection of the substrate dictates the resolution of your kinetic profiling. Z-Phe-Leu-OH (NSC 334018) has emerged as the gold-standard synthetic dipeptide for this purpose[1],[2].

This technical guide explores the structural causality behind CPY’s interaction with Z-Phe-Leu-OH, details the kinetic impact of active-site mutations, and provides a self-validating experimental protocol for precise enzymatic quantification.

Carboxypeptidase Y is an


 hydrolase that exhibits broad substrate specificity, capable of cleaving peptides, esters, and amides[3]. Unlike metallo-carboxypeptidases, CPY utilizes a classic Ser-His-Asp catalytic triad. The essential histidine residue, His397, acts within a charge-relay system to activate the active-site serine for nucleophilic attack[4].

The choice of Z-Phe-Leu-OH as a substrate is not arbitrary; it is driven by the structural topology of the CPY active site. The bulky, hydrophobic side chains of Phenylalanine (Phe) and Leucine (Leu) perfectly occupy the S1 and S1' sub-sites of the enzyme. Furthermore, CPY possesses a unique "V-shape helix" (residues 204–251) situated directly above the active site cavity[3]. This large helical structure acts as a dynamic lid, and its structural integrity—maintained by critical intramolecular disulfide bonds (e.g., C193-C207 and C262-C268)—is essential for optimal substrate binding and transition-state stabilization during the hydrolysis of Z-Phe-Leu-OH[3].

CPY_Mechanism Substrate Z-Phe-Leu-OH (Substrate) Complex Michaelis Complex (ES) Substrate->Complex Enzyme Carboxypeptidase Y (Ser-His-Asp Triad) Enzyme->Complex Acyl Acyl-Enzyme Intermediate Complex->Acyl Peptide Bond Cleavage Product1 L-Leucine (First Product) Acyl->Product1 Leaving Group Release Product2 Z-Phe-OH (Second Product) Acyl->Product2 Hydrolysis (H2O)

Catalytic mechanism of Carboxypeptidase Y hydrolyzing Z-Phe-Leu-OH into L-Leucine and Z-Phe-OH.

Kinetic Profiling: Impact of Structural Mutations

Enzyme engineering frequently targets CPY to enhance reaction kinetics or stability under harsh industrial conditions[2]. By utilizing Z-Phe-Leu-OH, researchers can quantitatively track how distal mutations affect the catalytic turnover (


).

For instance, mutations near the V-shape helix or within the hydrophobic core drastically alter the enzyme's efficiency. A classic example is the P315G mutation. While Proline 315 is not part of the catalytic triad, its mutation to Glycine induces a conformational shift that severely impairs the enzyme's ability to stabilize the transition state of bulky substrates. As shown in the data below, the


 for Z-Phe-Leu-OH drops precipitously in the mutant variant[4].

Table 1: Comparative Kinetic Parameters of CPY Variants

Enzyme VariantSubstrate

(

)
Impact on Catalytic Efficiency
Wild-Type (WT) Z-Phe-Leu-OH21.0Baseline reference for optimal S1/S1' fit
P315G Mutant Z-Phe-Leu-OH3.2~85% reduction in turnover rate
Wild-Type (WT) Z-Phe-Pro-OH1.0Baseline (Proline acts as a poor leaving group)
P315G Mutant Z-Phe-Pro-OH0.23~77% reduction in turnover rate

Data synthesis derived from mutational studies on yeast carboxypeptidase Y[4].

Self-Validating Enzymatic Assay Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It employs Ultra-High-Performance Liquid Chromatography (U-HPLC) rather than colorimetric assays to circumvent background noise from crude lysates, ensuring absolute quantification of the released L-Leucine[3].

Causality of Experimental Choices:
  • Buffer Selection (pH 7.0): Although native vacuolar CPY operates optimally at acidic pH for large proteins, pH 7.0 is specifically mandated for the synthetic dipeptide Z-Phe-Leu-OH. This neutral pH ensures the unprotonated state of His397, maximizing the nucleophilic attack of the active-site serine[3],[4].

  • Temperature (25°C): Room temperature incubation prevents the thermal degradation of the V-shape helix, which is prone to aggregation if intramolecular disulfide bonds are compromised[3].

Step-by-Step Methodology:
  • System Suitability & Reagent Preparation:

    • Prepare a 10 mM sodium phosphate buffer, strictly adjusted to pH 7.0.

    • Dissolve Z-Phe-Leu-OH in a minimal volume of DMSO (final assay concentration <2% v/v to prevent solvent-induced denaturation), then dilute to a 5 mM working stock in the phosphate buffer.

  • Enzyme Standardization:

    • Quantify purified recombinant CPY (WT or mutant) using a Bradford assay to ensure exact molarity calculations for

      
       determination.
      
  • Reaction Initiation & Incubation:

    • Self-Validation Check: Prepare three parallel reactions: (A) Test Sample, (B) Positive Control (Standard WT CPY), and (C) Negative Blank (Buffer + Substrate, no enzyme). The blank accounts for spontaneous hydrolysis.

    • Mix the enzyme and Z-Phe-Leu-OH substrate. Incubate precisely at 25°C.

  • Reaction Quenching:

    • At predefined time intervals (e.g., 1, 5, 10, 15 minutes), extract aliquots and immediately quench the reaction by adding 1% Trifluoroacetic acid (TFA) or by heat inactivation (95°C for 5 minutes). This halts all peptidase activity instantly, freezing the kinetic state.

  • U-HPLC Quantification:

    • Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated protein.

    • Inject the supernatant into a U-HPLC system equipped with an amino acid analysis column. Quantify the area under the curve (AUC) for the L-Leucine peak against a pre-established standard curve.

Assay_Workflow Prep 1. Reagent Preparation 10 mM Phosphate Buffer (pH 7.0) Z-Phe-Leu-OH Stock Incubation 2. Enzymatic Reaction Incubate CPY + Substrate at 25°C Prep->Incubation Quench 3. Reaction Quenching Acidification (1% TFA) / Heat Incubation->Quench Analysis 4. U-HPLC Analysis Quantify Released L-Leucine Quench->Analysis Data 5. Kinetic Profiling Calculate k_cat and K_m Analysis->Data

Step-by-step experimental workflow for the Z-Phe-Leu-OH enzymatic assay.

References

  • [1] Title: Peptides | Peptides pathway | Peptides inhibitors - Adooq Bioscience. Source: adooq.com. URL:

  • [2] Title: carboxypeptidase | MedChemExpress (MCE) Life Science Reagents. Source: medchemexpress.com. URL:

  • [3] Title: Carboxypeptidase Y activity and maintenance is modulated by large helical structure. Source: researchgate.net. URL:

  • [4] Title: Rikimaru Hayashi's research works | Kyoto University and other places. Source: researchgate.net. URL:

Sources

biological activity of N-protected dipeptides

Methodological & Application

Z-Phe-Leu-OH in solid-phase peptide synthesis (SPPS) protocols

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Z-Phe-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) in solid-phase peptide synthesis (SPPS). We delve into the underlying chemical principles, provide validated, step-by-step protocols for its incorporation and subsequent deprotection, and offer expert insights into overcoming common challenges. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Strategic Value of Z-Phe-Leu-OH in SPPS

Solid-phase peptide synthesis, a cornerstone of modern biochemistry and pharmaceutical development, relies on the stepwise addition of amino acids to a growing chain anchored to a polymer resin.[1][2][3] While the coupling of single amino acid derivatives is the standard approach, the use of protected dipeptides like Z-Phe-Leu-OH offers a powerful strategic advantage, particularly when synthesizing "difficult" sequences prone to aggregation.[4][5]

Z-Phe-Leu-OH is an N-terminally protected dipeptide building block.[6] Its utility stems from two key features:

  • Disruption of Secondary Structures: Hydrophobic sequences, such as those containing Phenylalanine and Leucine, have a high propensity to form intermolecular β-sheet structures during SPPS. This aggregation can lead to poor solvation of the resin-bound peptide, resulting in incomplete deprotection and coupling reactions. Introducing two residues at once can disrupt this aggregation pattern, improving synthesis fidelity.[4] This strategy is akin to the use of pseudoproline dipeptides.[7][8]

  • The Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a classic carbamate-type protecting group for amines.[9][10] Its stability to the mildly basic conditions (e.g., piperidine in DMF) used for Fmoc-group removal and to the strong acids (e.g., TFA) used for final cleavage from many common resins makes it an orthogonal protecting group in the context of standard Fmoc-SPPS.[11][12] This allows for its selective removal at a specific point in the synthesis, enabling strategies like fragment condensation or the synthesis of specifically modified peptides.

This guide will focus on the practical implementation of Z-Phe-Leu-OH within a standard Fmoc/tBu SPPS framework.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of Z-Phe-Leu-OH.

PropertyValueSource
Chemical Name N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine[13]
Synonyms Z-Phe-Leu-OH, Cbz-Phe-Leu-OH[13]
CAS Number 4313-73-9[13]
Molecular Formula C₂₃H₂₈N₂O₅[13]
Molecular Weight 412.48 g/mol [13]
Appearance White to off-white solid/powder[13]
Storage Sealed in a dry environment, store in freezer at -20°C[13]

The Chemistry of Coupling and Deprotection

The Mechanism of Carboxyl Group Activation

To form a peptide bond, the carboxylic acid of the incoming amino acid (or dipeptide) must be activated to make it a better electrophile.[14] This is achieved using coupling reagents. Uronium/aminium salt-based reagents like HBTU are highly efficient and commonly used for challenging couplings.[15][16][17][18] The activation process with HBTU involves the formation of a highly reactive HOBt-ester intermediate, which is then susceptible to nucleophilic attack by the free amine on the peptide-resin.[15][17] The inclusion of additives like 1-hydroxybenzotriazole (HOBt) is crucial for suppressing racemization, a significant risk during the activation of amino acids.[18]

G ZPheLeu Z-Phe-Leu-OH (Carboxylic Acid) ActivatedEster HOBt Active Ester (Highly Electrophilic) ZPheLeu->ActivatedEster Activation HBTU HBTU (Coupling Reagent) HBTU->ActivatedEster Base Base (e.g., DIPEA) Base->ZPheLeu Deprotonates CoupledPeptide Z-Phe-Leu-NH-Peptide-Resin (New Peptide Bond) ActivatedEster->CoupledPeptide Byproducts Tetramethylurea + HOBt ActivatedEster->Byproducts PeptideResin H₂N-Peptide-Resin (Nucleophile) PeptideResin->ActivatedEster Nucleophilic Attack

Carboxyl activation pathway using HBTU.
Orthogonality and Removal of the Z-Group

The Z-group is stable under the standard conditions of Fmoc-SPPS but can be cleaved using catalytic hydrogenolysis.[9][19][20] This method involves a palladium catalyst (Pd/C) and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine along with toluene and carbon dioxide as byproducts. For on-resin applications, direct use of H₂ gas is often impractical. Instead, catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, is a safer and effective alternative.[21]

Other methods for Z-group cleavage, such as using strong acids like HBr in acetic acid, are not compatible with standard Fmoc-SPPS as they would simultaneously cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[9][20]

Experimental Protocols

Protocol 1: Coupling of Z-Phe-Leu-OH to a Resin-Bound Peptide

This protocol describes the incorporation of Z-Phe-Leu-OH onto a solid support following the removal of the N-terminal Fmoc group from the preceding amino acid.

Materials and Reagents

Reagent/MaterialPurposeGrade
Fmoc-deprotected peptide-resinSolid support with free N-terminal aminePeptide Synthesis Grade
Z-Phe-Leu-OHDipeptide building blockPeptide Synthesis Grade
HBTUCoupling (activating) reagentPeptide Synthesis Grade
HOBtRacemization suppressant additivePeptide Synthesis Grade
DIPEA (DIPEA)Non-nucleophilic basePeptide Synthesis Grade
DMF (DMF)SolventPeptide Synthesis Grade
DCM (DCM)Solvent for washingACS Grade
20% Piperidine in DMFFmoc deprotection solutionPeptide Synthesis Grade

Workflow Diagram

G Start Start: Fmoc-AA-Peptide-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple 4. Couple to Resin (Agitate 1-2 hours) Wash1->Couple Activate 3. Pre-activate Z-Phe-Leu-OH (Z-Phe-Leu-OH, HBTU, HOBt, DIPEA in DMF) Activate->Couple Add solution Wash2 5. Wash (DMF, DCM) Couple->Wash2 End End: Z-Phe-Leu-AA-Peptide-Resin Wash2->End

Workflow for coupling Z-Phe-Leu-OH in SPPS.

Step-by-Step Procedure

  • Resin Preparation : Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed by treating with 20% piperidine in DMF (e.g., 2 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of Z-Phe-Leu-OH : In a separate vessel, dissolve Z-Phe-Leu-OH (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add DIPEA (6 eq.) and agitate for 2-5 minutes. The equivalents are relative to the initial loading of the resin.

  • Coupling Reaction : Drain the DMF from the washed resin. Immediately add the activated Z-Phe-Leu-OH solution to the resin.

  • Agitation : Agitate the reaction vessel at room temperature for 1-2 hours. Due to the bulky nature of the dipeptide, a longer coupling time is often necessary.

  • Monitoring (Optional but Recommended) : Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser or TNBS test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates complete coupling.[7]

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next step (e.g., Z-group deprotection or continuation of the synthesis if the Z-group is intended to remain until the end).

Protocol 2: On-Resin Deprotection of the Z-Group

This protocol is performed when the N-terminal amine of the newly added Z-Phe-Leu moiety needs to be liberated for further chain elongation.

Materials and Reagents

Reagent/MaterialPurposeGrade
Z-Phe-Leu-peptide-resinResin from Protocol 1-
Palladium on Carbon (10% Pd/C)Catalyst-
Ammonium Formate (HCOONH₄)Hydrogen donorACS Grade
Anhydrous NMP or DMFSolventPeptide Synthesis Grade

Workflow Diagram

G Start Start: Z-Phe-Leu-Peptide-Resin Wash1 1. Wash Resin (DMF, then Anhydrous Solvent) Start->Wash1 React 3. Add Reagent & Catalyst (Add solution and Pd/C to resin) Wash1->React Prepare 2. Prepare Reagent Solution (Dissolve HCOONH₄ in solvent) Prepare->React Agitate 4. Agitate (2-4 hours at RT) React->Agitate Filter 5. Filter & Wash (Carefully remove catalyst) Agitate->Filter End End: H₂N-Phe-Leu-Peptide-Resin Filter->End

Workflow for on-resin Z-group deprotection.

Step-by-Step Procedure

  • Resin Preparation : Wash the Z-protected peptide-resin from Protocol 1 with DMF (3x), followed by the anhydrous solvent to be used for the reaction (e.g., NMP or DMF) (3x).

  • Reaction Setup : Swell the resin in the anhydrous solvent. In a separate flask, dissolve ammonium formate (10 eq.) in the anhydrous solvent.

  • Catalyst Addition : Carefully add the palladium on carbon catalyst (approx. 0.2 eq by weight relative to the resin) to the resin slurry. Caution : Pd/C can be pyrophoric; handle with care.

  • Deprotection Reaction : Add the ammonium formate solution to the resin/catalyst slurry. Agitate the mixture at room temperature for 2-4 hours.

  • Reaction Completion : Monitor the reaction by taking a small aliquot, cleaving it from the resin, and analyzing via LC-MS to confirm the loss of the Z-group mass (134.04 Da).

  • Catalyst Removal : Once complete, carefully filter the reaction solution away from the resin. This step is critical to remove all traces of the solid catalyst. Wash the resin extensively with DMF (5-7x), alternating with DCM or isopropanol can help remove all catalyst particles.

  • Final Wash : Perform final washes with DCM (3x) and DMF (3x). The resin now has a free N-terminus and is ready for the next coupling cycle using standard Fmoc chemistry.

Final Cleavage and Troubleshooting

Final Peptide Cleavage

If the Z-group is intended to remain on the final peptide, it will be stable to the final TFA cleavage step. If it was removed on-resin, the synthesis proceeds as normal. The final peptide is cleaved from the support and side-chain protecting groups are removed simultaneously using a TFA-based cocktail.[22] The composition of this cocktail is dictated by the amino acids present in the sequence.

Peptide ContainsRecommended Cleavage Cocktail (v/v)Purpose of Scavengers
No Cys, Met, or Trp 95% TFA, 2.5% Water, 2.5% TISTIS traps carbocations. Water aids Pbf removal.
Contains Trp 94% TFA, 2.5% Water, 2.5% EDT, 1% TISEDT protects Trp from alkylation.
Contains Cys, Met 94% TFA, 2.5% Water, 2.5% EDT, 1% TISEDT prevents oxidation and alkylation.
Contains multiple Arg 90% TFA, 5% Water, 2.5% Thioanisole, 2.5% TISIncreased water aids removal of multiple Pbf groups.

TIS: Triisopropylsilane; EDT: Ethanedithiol.

Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Incomplete coupling of Z-Phe-Leu-OH - Steric hindrance from the dipeptide and growing peptide chain.- On-resin aggregation.- Double couple : Repeat the coupling step with fresh reagents.- Increase time : Extend coupling time to 3-4 hours.- Change reagent : Use a more potent coupling reagent like HATU.[23]- Add chaotropic salts : Add LiCl (0.5 M) to the coupling reaction to disrupt aggregation.[7]
Racemization at Phe or Leu - Over-activation of the carboxyl group.- Excessive amount or strength of the base (DIPEA).- Ensure the pre-activation time is not excessively long (2-5 minutes is typical).- Use HOBt or Oxyma as an additive, as they are proven racemization suppressants.[15][24]- Consider using a weaker base like N-methylmorpholine (NMM) if racemization is persistent.[23]
Incomplete on-resin Z-group deprotection - Catalyst poisoning (e.g., by sulfur-containing residues if not properly protected).- Insufficient hydrogen donor.- Inadequate swelling/solvation.- Ensure any Met or Cys residues are appropriately protected.- Use fresh, high-quality Pd/C catalyst.- Increase the equivalents of ammonium formate and/or the reaction time.- Ensure the resin is fully swollen in an appropriate anhydrous solvent like NMP.

Conclusion

The strategic incorporation of Z-Phe-Leu-OH is a valuable technique in the solid-phase synthesis of challenging peptides. By disrupting aggregation and leveraging an orthogonal protecting group strategy, researchers can significantly improve the yield and purity of complex hydrophobic sequences. The protocols and insights provided herein are designed to serve as a robust foundation for the successful application of this powerful building block, empowering scientists to push the boundaries of peptide synthesis.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
  • Carbodiimides and Additives - Aapptec Peptides. (2021, May 19). (URL: )
  • Z-PHE-LEU-OH - ChemicalBook. (URL: )
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (URL: )
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30). (URL: )
  • Exploring the Diverse Functions of HBTU in Peptide Synthesis - Suzhou Highfine Biotech. (2025, April 17). (URL: )
  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. (2025, December). (URL: )
  • Z-Phe-Leu-OH - Chem-Impex. (URL: )
  • HBTU:Property,Reaction,Preparation and Hazard - ChemicalBook. (2024, November 7). (URL: )
  • HBTU FOR PEPTIDE SYNTHESIS - Oman CHEMICAL. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). (URL: )
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. (URL: )
  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups - Suzhou Highfine Biotech. (URL: )
  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (URL: )
  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). (URL: )
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Carbodiimide - Wikipedia. (URL: )
  • Mechanism of peptide bond formation through carbodiimide.
  • Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis - Benchchem. (2025, December). (URL: )
  • Introduction to Peptide Synthesis Methods - Bachem. (URL: )
  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. (2014, June 13). (URL: )
  • Coupling Reagents - Luxembourg Bio Technologies. (URL: )
  • Z-Phe-Leu 4313-73-9 - MilliporeSigma. (URL: )
  • Coupling Reagents - Aapptec Peptides. (URL: )
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: )
  • Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem. (2026, February 28). (URL: )
  • Z-Phe-his-leu-OH | C29H35N5O6 | CID 10929678 - PubChem - NIH. (URL: )
  • SPPS Tips For Success Handout - Mesa Labs. (URL: )
  • What is solid phase peptide synthesis? - Biotage. (2023, January 31). (URL: )
  • Solid Phase Peptide Synthesis (SPPS) explained - Bachem. (2023, June 5). (URL: )
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (URL: )
  • Amino Acid Deriv
  • ​What are the Sustainability Challenges in Peptide Synthesis and Purification?
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides - PMC. (URL: )
  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. (2017, June 26). (URL: )
  • Peptide Synthesis | Solid-Phase | SPPS - Vapourtec. (2025, June 18). (URL: )
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). (URL: )

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Application Notes and Protocols for Solution-Phase Peptide Coupling using Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Z-Phe-Leu-OH in Modern Peptide Synthesis

N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, or Z-Phe-Leu-OH, is a crucial dipeptide building block in the field of peptide synthesis and pharmaceutical research.[1] The benzyloxycarbonyl (Z) group provides stable protection for the N-terminus, allowing for selective activation of the C-terminal carboxyl group for coupling reactions.[2] This dipeptide is frequently utilized in the synthesis of more complex peptide chains for therapeutic agents and in the development of targeted drug delivery systems.[1][3] Its incorporation can enhance the stability and bioactivity of the final peptide product.[1] This guide provides a detailed overview of the principles and a step-by-step protocol for the effective use of Z-Phe-Leu-OH in solution-phase peptide coupling.

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers distinct advantages for shorter sequences and large-scale production. It allows for the purification of intermediates at each step, which can lead to a higher purity final product.[4][5]

Scientific Principles and Considerations

The Carbodiimide Coupling Mechanism

The formation of a peptide bond is a condensation reaction that requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group.[6] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents for this purpose.[6][7]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[8] This intermediate can then react in one of two ways:

  • Direct Aminolysis: The amine component directly attacks the O-acylisourea intermediate to form the desired amide bond and a urea byproduct.[8]

  • Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine to yield the peptide.[8]

A common side reaction is the rearrangement of the O-acylisourea to an unreactive N-acylurea, which can lower the yield.[8] To mitigate this and suppress racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester that is more stable and less prone to side reactions.[8][9]

Diagram: General Workflow for Z-Phe-Leu-OH Coupling

G cluster_start Starting Materials cluster_activation Activation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification Z_Phe_Leu Z-Phe-Leu-OH Activation_Step Formation of Active Intermediate Z_Phe_Leu->Activation_Step Amino_Ester Amino Acid Ester (e.g., H-Gly-OMe) Coupling_Step Peptide Bond Formation Amino_Ester->Coupling_Step Coupling_Reagent Coupling Reagent (e.g., DCC, EDC) Coupling_Reagent->Activation_Step Additive Additive (e.g., HOBt) Additive->Activation_Step Activation_Step->Coupling_Step Reacts with Filtration Filter Urea Byproduct (if DCC is used) Coupling_Step->Filtration Extraction Aqueous Washes (Acidic & Basic) Filtration->Extraction Purification Chromatography / Crystallization Extraction->Purification Final_Product Purified Z-Dipeptide Purification->Final_Product

Caption: Workflow for Solution-Phase Peptide Coupling.

Minimizing Racemization

A significant challenge in peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the activated amino acid, a phenomenon known as racemization.[4] The formation of an oxazolone intermediate is a primary mechanism for racemization.[10] Several factors influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Additives like HOBt are known to suppress racemization.[9][11]

  • Solvent: The polarity of the solvent can impact racemization rates. For instance, coupling bulky residues in a polar solvent like DMF can lead to increased racemization.[11]

  • Base: The type and amount of tertiary amine used can affect epimerization.[10]

  • Temperature: Performing the activation and coupling steps at lower temperatures (e.g., 0 °C) is a standard practice to minimize racemization.[12]

Detailed Experimental Protocol: Synthesis of Z-Phe-Leu-Gly-OMe

This protocol details the coupling of Z-Phe-Leu-OH with Glycine methyl ester (H-Gly-OMe) using DCC as the coupling reagent and HOBt as an additive.

Materials and Reagents
Reagent/MaterialMolar Eq.Purpose
Z-Phe-Leu-OH1.0N-terminally protected dipeptide
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)1.1C-terminal amino acid component
Dicyclohexylcarbodiimide (DCC)1.1Coupling reagent
1-Hydroxybenzotriazole (HOBt)1.1Racemization suppressant/additive
N,N-Diisopropylethylamine (DIPEA)1.1Base to neutralize the hydrochloride salt
Dichloromethane (DCM), anhydrous-Reaction solvent
Ethyl acetate (EtOAc)-Extraction solvent
1N Hydrochloric acid (HCl)-Aqueous wash (removes unreacted base)
Saturated sodium bicarbonate (NaHCO₃) solution-Aqueous wash (removes unreacted acid and HOBt)
Brine (saturated NaCl solution)-Aqueous wash (breaks emulsions)
Anhydrous sodium sulfate (Na₂SO₄)-Drying agent
Silica gel for column chromatography-Purification medium
TLC plates (silica gel)-Reaction monitoring
Step-by-Step Procedure

Part 1: Preparation of Glycine Methyl Ester Free Base

  • In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 20 minutes at room temperature. This solution containing the free amine is used directly in the next step.[5]

Part 2: Peptide Coupling Reaction

  • In a separate flask, dissolve Z-Phe-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[13]

  • Cool this solution to 0 °C using an ice bath.

  • In another small flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled Z-Phe-Leu-OH/HOBt solution while stirring.[13] Allow the activation to proceed for 30 minutes at 0 °C.

  • Add the pre-prepared solution of H-Gly-OMe free base (from Part 1) to the activated mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[13]

Part 3: Reaction Monitoring

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[14]

  • Spot the reaction mixture on a TLC plate alongside the starting material (Z-Phe-Leu-OH).

  • Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under UV light. The reaction is complete when the starting Z-Phe-Leu-OH spot has disappeared.

Part 4: Work-up and Purification

  • Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct.[13] DCU is largely insoluble in most common organic solvents.[8]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1N HCl (to remove excess DIPEA).[13]

    • Saturated NaHCO₃ solution (to remove unreacted starting acid and HOBt).[13][15]

    • Brine (to break any emulsions and remove residual water).[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (in vacuo) to yield the crude protected tripeptide.[13]

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to obtain the pure Z-Phe-Leu-Gly-OMe.[15]

Diagram: Carbodiimide Activation Mechanism

G Z_Peptide Z-Phe-Leu-OH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Z_Peptide->O_Acylisourea DCC DCC (Carbodiimide) DCC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt - DCU Peptide_Product Z-Phe-Leu-Gly-OMe (Peptide Product) O_Acylisourea->Peptide_Product + Amine - DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt (Additive) HOBt->HOBt_Ester HOBt_Ester->Peptide_Product + Amine - HOBt Amine H-Gly-OMe (Amine Component) Amine->Peptide_Product DCU DCU (Urea Byproduct)

Caption: Activation pathways in DCC/HOBt coupling.

Analytical Characterization

After purification, the identity and purity of the synthesized peptide should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of peptides.[16][17] A reversed-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% TFA) is commonly used.[17]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for complete structural elucidation of the peptide.[16]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Coupling Yield Incomplete activation; moisture in solvents/reagents; steric hindrance.Ensure all glassware and solvents are anhydrous. Increase reaction time or temperature slightly. Consider a more potent coupling reagent like HATU for sterically hindered couplings.[7]
Presence of Starting Material Insufficient coupling reagent or reaction time.Use a slight excess (1.1-1.2 eq) of the coupling reagent.[12] Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.
Significant Racemization Detected High reaction temperature; inappropriate base or solvent; absence of an additive.Perform activation and coupling at 0 °C.[12] Always include an additive like HOBt.[9] Use a non-coordinating base like DIPEA. Evaluate the effect of different solvents.[11]
Difficulty Removing Urea Byproduct DCU is sometimes slightly soluble in the reaction mixture.If filtration is incomplete, cool the reaction mixture in a refrigerator to further precipitate the DCU before filtering. For EDC couplings, the urea byproduct is water-soluble and can be removed by aqueous extraction.[8]

Conclusion

Z-Phe-Leu-OH is a versatile and valuable dipeptide for the construction of complex peptide structures in solution-phase synthesis. A thorough understanding of the coupling mechanism, careful control of reaction conditions to minimize side reactions like racemization, and diligent monitoring and purification are paramount to success. By following the detailed protocols and troubleshooting guidance provided in these notes, researchers can confidently and effectively utilize Z-Phe-Leu-OH in their synthetic workflows to advance their research and drug development programs.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Chem-Impex. Z-Phe-Leu-OH. [Link]

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  • Kuroda, N., et al. (1991). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. PubMed. [Link]

  • Chem-Impex. Z-Phe-Leu-Ala-OH. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

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  • Ramli, N. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Di Mauro, G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Peptide Synthesis via Fragment Condensation. In Solid-Phase Synthesis (pp. 297-316). CRC Press.
  • Kumar, V., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Giraud, M., et al. (2020). Hplc free purification of peptides by the use of new capping and capture reagents.
  • Advion, Inc. REAL-TIME REACTION MONITORING OF A SOLUTION-PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. [Link]

Sources

Application Notes & Protocols: Z-Phe-Leu-OH as a Versatile Dipeptide Building Block for Peptide Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) in peptide synthesis. This document outlines the physicochemical properties of Z-Phe-Leu-OH, its core applications, and detailed, field-proven protocols for its use in the synthesis of larger peptide fragments. The methodologies described herein are designed to ensure high-yield, high-purity outcomes, and are accompanied by explanations of the underlying chemical principles to empower researchers in their peptide drug development endeavors.

Introduction: The Strategic Importance of Z-Phe-Leu-OH in Peptide Synthesis

Z-Phe-Leu-OH is a dipeptide derivative that serves as a valuable building block in the synthesis of complex peptides for therapeutic applications.[1][2] The N-terminal benzyloxycarbonyl (Z or Cbz) group provides robust protection of the amine terminus, preventing unwanted side reactions during peptide coupling.[3] This protecting group is stable under a variety of reaction conditions, yet can be selectively removed, typically through catalytic hydrogenation, without compromising other protecting groups or the peptide backbone.[3][4]

The incorporation of the Phe-Leu dipeptide sequence is of significant interest in drug design. This motif can mimic natural amino acid sequences, facilitating studies of protein-protein interactions and enzyme mechanisms.[1] Furthermore, the use of a pre-synthesized, protected dipeptide block like Z-Phe-Leu-OH can streamline the overall synthesis process, improve yields, and simplify the purification of the final peptide product. This approach is particularly advantageous in the synthesis of longer or more complex peptide chains.[5]

Physicochemical Properties of Z-Phe-Leu-OH

A thorough understanding of the physicochemical properties of Z-Phe-Leu-OH is crucial for its effective handling, storage, and application in peptide synthesis.

PropertyValueReference
Synonyms Z-L-phenylalanyl-L-leucine, N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine[1][6]
CAS Number 4313-73-9[1][6]
Molecular Formula C23H28N2O5[1][6]
Molecular Weight 412.49 g/mol [1][6]
Appearance White to off-white powder[1][6]
Purity (HPLC) ≥ 98%[1]
Storage Conditions Store at ≤ -4°C, sealed in a dry environment. For long-term storage, -20°C is recommended.[1][6]

Core Applications in Peptide Drug Development

Z-Phe-Leu-OH is a versatile reagent with several key applications in the field of peptide-based drug discovery and development:

  • Building Block for Peptide Synthesis: It serves as a fundamental component in the stepwise synthesis of peptides, contributing to the development of novel therapeutic agents.[1][5]

  • Pharmaceutical Development: Researchers utilize Z-Phe-Leu-OH to construct peptide-based drugs targeting a wide range of diseases, offering potentially more effective and specific treatment options compared to traditional small molecules.[1]

  • Protein Interaction Studies: This dipeptide can be incorporated into synthetic peptides designed to probe protein-protein interactions, which is essential for understanding cellular mechanisms and identifying new therapeutic targets.[1]

  • Targeted Drug Delivery: Z-Phe-Leu-OH can be integrated into peptide constructs that are conjugated with cytotoxic agents for targeted cancer therapy, aiming to enhance specificity and minimize side effects.[1]

Experimental Workflow for Peptide Synthesis using Z-Phe-Leu-OH

The following diagram illustrates a typical workflow for the incorporation of Z-Phe-Leu-OH into a growing peptide chain, followed by the deprotection of the Z-group to allow for further chain elongation.

G cluster_0 Part 1: Peptide Coupling cluster_1 Part 2: Z-Group Deprotection cluster_2 Part 3: Purification & Analysis A Z-Phe-Leu-OH D Peptide Bond Formation (Solution Phase) A->D B C-Terminally Protected Amino Acid (e.g., H-Ala-OMe) B->D C Coupling Reagents (e.g., DCC/HOBt or HATU/DIEA) C->D E Z-Phe-Leu-Ala-OMe (Protected Tripeptide) D->E F Z-Phe-Leu-Ala-OMe E->F Proceed to Deprotection G Catalytic Hydrogenation (H2, Pd/C) F->G H H-Phe-Leu-Ala-OMe (Deprotected Tripeptide) G->H I H-Phe-Leu-Ala-OMe H->I Proceed to Purification J Purification (e.g., HPLC) I->J K Characterization (e.g., MS, NMR) J->K L Pure Tripeptide K->L G cluster_0 Z-Group Deprotection by Catalytic Hydrogenation A Z-Protected Peptide C [Intermediate on Catalyst Surface] A->C + B H2 / Pd-C B->C D Deprotected Peptide (Free Amine) C->D E Toluene C->E + F CO2 C->F +

Sources

Application Note: Strategic Incorporation of Z-Phe-Leu-OH in Peptide Synthesis – Overcoming Fragment Coupling Epimerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide building block Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine, CAS 4313-73-9) is frequently utilized in convergent peptide synthesis, the development of protease inhibitors (e.g., cathepsin and calpain inhibitors), and the generation of ureidopeptides [1]. While pre-formed dipeptides streamline the synthesis of complex sequences and enforce specific structural motifs, their incorporation presents a critical thermodynamic challenge: the severe risk of C-terminal epimerization (racemization) during fragment coupling.

This application note details the mechanistic causality of this epimerization, provides a self-validating framework for selecting appropriate coupling reagents, and outlines robust, step-by-step protocols for maintaining chiral integrity when incorporating Z-Phe-Leu-OH.

The Mechanistic Challenge: Oxazolone-Mediated Epimerization

To understand why Z-Phe-Leu-OH requires specialized handling, one must examine the fundamental difference between single amino acid coupling and fragment coupling.

Standard N-alpha protection relies on urethane-type groups (e.g., Fmoc, Boc, Z). Urethane groups strongly disfavor the formation of the oxazolone (azlactone) intermediate upon C-terminal activation. However, in the Z-Phe-Leu-OH dipeptide, the C-terminal Leucine is N-acylated by the preceding Phenylalanine residue. This standard amide bond readily participates in intramolecular nucleophilic attack on the activated C-terminal carbonyl, forming a 5-membered oxazolone ring [2].

The


-proton of the Leucine residue within this oxazolone ring is highly acidic. In the presence of standard tertiary amine bases (like DIEA or TEA), this proton is easily abstracted, leading to rapid equilibrium between the L- and D-oxazolone forms. Subsequent aminolysis by the incoming peptide chain results in a mixture of the desired L-Leu and the epimerized D-Leu peptide [2].

G A Z-Phe-Leu-OH (Pre-formed Dipeptide) B Activated C-Terminus (O-Acyl Intermediate) A->B Coupling Reagent C L-Oxazolone (Highly Acidic α-proton) B->C Intramolecular Attack E Desired Peptide (L-Leu) B->E Amine (Fast) D D-Oxazolone (Epimerized) C->D Base Catalyzed C->E Amine F Epimerized Peptide (D-Leu) D->F Amine

Fig 1: Oxazolone-mediated epimerization pathway during fragment coupling.

Strategic Reagent and Base Selection

To suppress oxazolone formation and subsequent epimerization, the coupling environment must be tightly controlled. This is achieved through two synergistic strategies:

  • Reagent Selection: Utilizing coupling reagents that either do not promote oxazolone formation or react so rapidly with the incoming amine that the oxazolone pathway is kinetically outcompeted. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and DIC/OxymaPure are the gold standards for this purpose [1, 3].

  • Base Selection: Replacing highly basic, unhindered amines (like DIEA, pKa ~10.5) with weaker, sterically hindered bases such as TMP (2,4,6-trimethylpyridine / sym-collidine, pKa ~7.4). TMP provides sufficient basicity to facilitate coupling without deprotonating the oxazolone intermediate [1].

Quantitative Comparison of Coupling Strategies
Coupling Reagent SystemBaseEpimerization RiskRecommended Application
HBTU / HOBt DIEAHigh (>15%)Not recommended for Z-Phe-Leu-OH fragment coupling.
HATU / HOAt TMP (Collidine)Moderate (2-5%)Acceptable for highly sterically hindered incoming amines.
DIC / OxymaPure None / TMPLow (<1%)Standard Solid-Phase Peptide Synthesis (SPPS).
DEPBT None / TMPVery Low (<0.5%)Solution-phase API synthesis; highly sensitive fragments.

Experimental Protocols

The following protocols provide self-validating workflows for incorporating Z-Phe-Leu-OH in both solution-phase and solid-phase environments.

Protocol A: Solution-Phase Fragment Coupling using DEPBT

This protocol is optimized for the synthesis of short peptide APIs or protease inhibitors where maximum chiral integrity is required [3, 4].

Materials:

  • Z-Phe-Leu-OH (1.0 eq)

  • Incoming amine component (e.g., H-Val-OMe·HCl) (1.05 eq)

  • DEPBT (1.1 eq)

  • TMP (sym-collidine) (2.0 eq; 3.0 eq if the amine is a hydrochloride salt)

  • Anhydrous THF or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve Z-Phe-Leu-OH and the incoming amine component in anhydrous THF (approx. 5 mL per mmol). If solubility is poor, switch to anhydrous DMF.

  • Cooling: Chill the reaction vessel to 0 °C in an ice bath. Causality: Lower temperatures exponentially decrease the rate of oxazolone deprotonation relative to the desired aminolysis.

  • Base Addition: Add TMP dropwise to the chilled solution while stirring.

  • Activation: Add DEPBT as a solid in one portion.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Evaporate the solvent in vacuo. Redissolve the crude residue in Ethyl Acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 5% aqueous

    
     (3x), saturated aqueous 
    
    
    
    (3x), and brine (1x). Dry over anhydrous
    
    
    , filter, and concentrate to yield the crude peptide.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using DIC/OxymaPure

This protocol is designed for extending a resin-bound peptide with the Z-Phe-Leu-OH dipeptide block.

Materials:

  • Resin-bound peptide with a free N-terminus

  • Z-Phe-Leu-OH (3.0 eq relative to resin loading)

  • DIC (N,N'-Diisopropylcarbodiimide) (3.0 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Ensure the N-terminal protecting group of the resin-bound peptide has been completely removed (e.g., via 20% Piperidine/DMF for Fmoc chemistry).

  • Pre-activation: In a separate vial, dissolve Z-Phe-Leu-OH and OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add DIC to the vial and stir for 3 minutes. Causality: OxymaPure acts as an exceptional nucleophile, rapidly forming an active ester with the DIC-activated C-terminus before oxazolone formation can occur [1].

  • Coupling: Transfer the pre-activated mixture to the SPPS reaction vessel containing the resin.

  • Agitation: Shake or bubble with nitrogen at room temperature for 2 hours.

  • Validation: Drain the reagents and wash the resin thoroughly with DMF (5x) and DCM (3x). Perform a Kaiser test (Ninhydrin test). A clear/yellow resin indicates complete coupling; blue indicates incomplete coupling, necessitating a second coupling cycle.

SPPS N1 Resin-Bound Amine (Deprotected) N3 Fragment Coupling Reaction (1-2 hours, Room Temp) N1->N3 N2 Z-Phe-Leu-OH + DIC + OxymaPure (Pre-activation in DMF) N2->N3 N4 Washing Cycle (DMF and DCM) N3->N4 N5 Kaiser Test (Colorimetric Monitoring) N4->N5 N5->N3 Positive (Incomplete) N6 Downstream Processing (Cleavage / Deprotection) N5->N6 Negative (Complete)

Fig 2: SPPS workflow for Z-Phe-Leu-OH incorporation using DIC/OxymaPure.

Analytical Validation

Following the incorporation of Z-Phe-Leu-OH, it is mandatory to verify the chiral integrity of the product.

  • Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS).

  • Execution: The D-Leu epimer will typically elute at a slightly different retention time than the desired L-Leu product on a standard C18 column due to the altered 3D conformation of the diastereomer. If standard C18 fails to resolve the peaks, a chiral stationary phase (e.g., Chiralpak AD-H) must be employed.

  • Acceptance Criteria: For pharmaceutical applications, the D-epimer peak integration should be

    
     relative to the main product peak.
    

References

  • Albericio, F., & Jad, Y. E. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 428-445. Available at:[Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. Available at:[Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Aapptec Peptide Synthesis Protocols. Available at: [Link]

  • Sureshbabu, V. V., et al. (2009). Application of carbodiimide mediated Lossen rearrangement for the synthesis of

    
    -ureidopeptides and peptidyl ureas. CORE / Indian Journal of Chemistry. Available at:[Link]
    

coupling reagents for Z-Phe-Leu-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Coupling Strategies for Z-Phe-Leu-OH Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction: The Z-Phe-Leu-OH Benchmark

In peptide synthesis, achieving high coupling efficiency while maintaining stereochemical fidelity is a persistent challenge. The synthesis of the dipeptide Z-Phe-Leu-OH (benzyloxycarbonyl-phenylalanyl-leucine) serves as an industry-standard benchmark for evaluating coupling reagents. The steric bulk of both the phenylalanine and leucine side chains creates a high kinetic barrier to aminolysis. Furthermore, the activated phenylalanine is highly susceptible to epimerization via the formation of an oxazolone intermediate.

Selecting the correct coupling reagent is not merely a matter of yield; it is a matter of causality. The reagent must rapidly convert the carboxylic acid into a stable active ester, outcompeting the intramolecular cyclization that leads to racemization.

Mechanistic Causality in Coupling Reagent Selection

The evolution of peptide coupling has moved from simple carbodiimides to highly optimized synergistic systems. Understanding the mechanism behind these reagents allows researchers to rationally design their synthetic routes.

  • Carbodiimides and Nucleophilic Additives (DIC/OxymaPure): N,N'-Diisopropylcarbodiimide (DIC) reacts with the carboxylic acid to form a highly reactive O-acylisourea. Without an additive, this intermediate slowly undergoes aminolysis, allowing time for oxazolone formation and subsequent epimerization. The introduction of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) intercepts the O-acylisourea to form a highly reactive, yet stable, Oxyma active ester. Oxyma possesses a pKa (~4.6) similar to the traditional additive HOBt, but its electron-withdrawing cyano group enhances its leaving-group ability, accelerating aminolysis and suppressing epimerization . Furthermore, Oxyma eliminates the explosive hazards associated with benzotriazoles .

  • Uronium/Aminium Salts (HATU, COMU): For exceptionally hindered couplings, uronium salts like HATU are deployed. HATU generates an OAt active ester, which benefits from the anchimeric assistance of a 7-aza nitrogen, guiding the incoming amine via hydrogen bonding. However, newer generation reagents like COMU combine the safety and efficiency of Oxyma with a morpholine-based imonium backbone, offering superior solubility and greener solvent compatibility .

Activation and Epimerization Pathways

G A Z-Phe-OH (Carboxylic Acid) C O-Acylisourea (Reactive Intermediate) A->C + DIC B DIC (Activator) B->C E Oxyma Active Ester (Stable, Chiral-Preserved) C->E + OxymaPure H Oxazolone Intermediate (Racemization Pathway) C->H Slow Aminolysis D OxymaPure (Nucleophile) D->E G Z-Phe-Leu-OtBu (Protected Dipeptide) E->G Fast Aminolysis F H-Leu-OtBu + Base (Aminolysis) F->G I Z-D-Phe-Leu-OtBu (Epimerized Byproduct) H->I Aminolysis

Mechanism of DIC/Oxyma activation vs. oxazolone-mediated epimerization in peptide coupling.

Quantitative Performance Comparison

To select the optimal system, empirical data must be weighed against safety and purification constraints. The table below summarizes the performance of common coupling systems specifically for sterically hindered dipeptide models like Z-Phe-Leu-OH.

Coupling Reagent SystemRepresentative Yield (%)Epimerization Rate (%)Reaction TimeSafety / Hazard Profile
DIC / OxymaPure 88 - 95%< 1.0%1 - 2 hoursNon-explosive, safe
HATU / DIPEA 90 - 98%< 1.5%< 1 hourAllergenic, expensive
EDC / HOBt 72 - 85%2.0 - 5.0%2 - 4 hoursHOBt is explosive
DCC (No Additive) 60 - 70%> 10.0%4 - 12 hoursDCU byproduct, sensitizer

Data synthesized from comparative literature on peptide coupling efficiencies .

Experimental Protocol: Synthesis and Validation of Z-Phe-Leu-OH

The following self-validating protocol utilizes the DIC/OxymaPure system in solution phase. This approach is chosen because the diisopropylurea (DIU) byproduct is highly soluble in organic solvents, allowing for a seamless aqueous workup compared to the intractable dicyclohexylurea (DCU) produced by DCC.

Workflow Step1 1. Activation (DIC/Oxyma, 0°C) Step2 2. Aminolysis (H-Leu-OtBu, 2h) Step1->Step2 Step3 3. Workup (Aqueous Extraction) Step2->Step3 Step4 4. Deprotection (95% TFA, 2h) Step3->Step4 Step5 5. QC Validation (RP-HPLC & LC-MS) Step4->Step5

Step-by-step workflow for the solution-phase synthesis and validation of Z-Phe-Leu-OH.

Phase 1: Activation and Aminolysis
  • Preparation : In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1.0 eq of Z-Phe-OH and 1.0 eq of OxymaPure in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

    • Causality: Initiating the reaction at 0 °C minimizes the thermal energy available for the unwanted intramolecular cyclization (oxazolone formation) before the Oxyma active ester can fully form.

  • Activation : Add 1.05 eq of N,N'-Diisopropylcarbodiimide (DIC) dropwise. Stir the solution for 10 minutes at 0 °C.

  • Coupling : Add 1.1 eq of H-Leu-OtBu·HCl (Leucine tert-butyl ester hydrochloride) followed immediately by 1.1 eq of N,N-Diisopropylethylamine (DIPEA). Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 2 hours.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the free amine of leucine for nucleophilic attack on the Oxyma-activated phenylalanine.

  • Workup : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 2: C-Terminal Deprotection
  • Cleavage : Dissolve the crude Z-Phe-Leu-OtBu intermediate in a cleavage cocktail consisting of 95% Trifluoroacetic Acid (TFA) and 5% Water (v/v). Stir at room temperature for 2 hours.

  • Isolation : Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (2x). Precipitate the final Z-Phe-Leu-OH product by adding cold diethyl ether, then filter and dry under high vacuum.

Phase 3: Self-Validating Quality Control (QC)

A robust protocol must prove its own success. To validate that epimerization was successfully suppressed, perform the following analytical checks:

  • RP-HPLC Validation : Analyze the product on a C18 column (e.g., Ascentis Express 2.7 μm, 150 × 4.6 mm) using a linear gradient of 10–90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes at a flow rate of 1.0 mL/min.

    • Success Criteria: The desired L,L-dipeptide (Z-Phe-Leu-OH) and the D,L-epimer (Z-D-Phe-Leu-OH) will resolve as distinct sequential peaks. Integration of the chromatogram must show < 1.0% Area for the D,L-epimer.

  • LC-MS Confirmation : Confirm the exact mass using positive electrospray ionization (ESI+). The calculated monoisotopic mass for C₂₃H₂₈N₂O₅ is 412.20 Da.

    • Success Criteria: Observe the [M+H]⁺ peak at m/z 413.20 and the sodium adduct [M+Na]⁺ at m/z 435.18.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.[Link]

  • Albericio, F., & El-Faham, A. (2021). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development.[Link]

  • Rizzolo, F., et al. (2021). "Epimerisation in Peptide Synthesis." PMC - National Center for Biotechnology Information.[Link]

Application Note: Deprotection of the Benzyloxycarbonyl (Cbz/Z) Group from Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Self-Validating Experimental Protocols.

Executive Summary & Mechanistic Rationale

The benzyloxycarbonyl (Cbz or Z) group is a premier N-terminal protecting group in peptide chemistry. It is highly favored for its robust stability against basic conditions and mild acids, and its exceptional ability to suppress racemization during peptide coupling[1]. The dipeptide Z-Phe-Leu-OH serves as a critical intermediate in the synthesis of larger functional polypeptides and protease inhibitors. Unmasking this dipeptide to yield the free amine, H-Phe-Leu-OH, requires highly selective cleavage.

The causality of Cbz removal is classically rooted in heterogeneous catalysis via hydrogenolysis . When Z-Phe-Leu-OH is exposed to palladium on carbon (Pd/C) under a hydrogen atmosphere, the aromatic benzyl ring adsorbs onto the palladium surface. Molecular hydrogen is activated by the metal, driving the reductive cleavage of the benzyl-oxygen bond. This scission liberates toluene and generates a transient carbamic acid intermediate. Because carbamic acids are thermodynamically unstable, the intermediate rapidly and spontaneously decarboxylates, releasing carbon dioxide (CO₂) and the desired free dipeptide[2].

Alternatively, catalytic transfer hydrogenation (CTH) utilizing hydrogen donors (e.g., ammonium formate) provides a safer, cylinder-free approach. This method generates hydrogen in situ, mitigating the risks associated with pyrophoric catalysts and compressed flammable gases, which is highly advantageous for scaling up or microwave-assisted medicinal chemistry workflows[3].

Mechanistic Pathway

G A Z-Phe-Leu-OH B Pd/C Surface Adsorption A->B C H2 Addition & Cleavage B->C D Carbamic Acid Intermediate + Toluene C->D E Spontaneous Decarboxylation (-CO2) D->E F H-Phe-Leu-OH E->F

Mechanistic pathway of Cbz deprotection via Pd/C catalytic hydrogenolysis.

Comparative Deprotection Strategies

To select the optimal deprotection route, scientists must evaluate the substrate's structural orthogonality. Below is a quantitative comparison of standard Cbz cleavage methods[4],[1].

Deprotection MethodReagents & CatalystTypical TimeExpected YieldOrthogonality & Mechanistic Notes
Catalytic Hydrogenolysis H₂ gas (1 atm), 10% Pd/C, MeOH2–12 h>95%Mildest method. Reduces alkenes/alkynes. Generates clean byproducts (toluene, CO₂).
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH1–4 h>90%Avoids H₂ cylinders. Rapid in situ H₂ generation. May require mild heating (75 °C)[4].
Strong Acid Cleavage HBr (33% in AcOH)1–2 h80–90%Orthogonal to reducible groups. Harsh on acid-sensitive moieties (e.g., Boc, t-Bu esters).
Lewis Acid Cleavage AlCl₃, HFIP2–6 h85–95%Mild alternative. Preserves benzyl ethers and double bonds while removing Cbz[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying chemical causality to ensure the operator understands why a specific action is taken, minimizing procedural errors.

Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)

Optimal for standard laboratory setups with access to hydrogen balloons.

  • Substrate Preparation: Dissolve Z-Phe-Leu-OH (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of peptide). Causality: Methanol acts as an excellent protic solvent that solubilizes both the protected and deprotected peptide while facilitating hydrogen transfer.

  • Inert Atmosphere Purge: Seal the round-bottom flask with a septum and purge with Argon or Nitrogen for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5–10 mol% of palladium relative to the substrate)[4]. Causality: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen. The inert purge prevents spontaneous ignition.

  • Hydrogen Introduction: Evacuate the flask briefly under vacuum and backfill with H₂ gas via a balloon. Repeat this vacuum/H₂ cycle three times to ensure complete displacement of inert gas[4].

  • Reaction Execution: Stir the mixture vigorously at room temperature. Causality: Vigorous stirring maximizes the triphasic (solid Pd/C, liquid solvent, gaseous H₂) surface area contact, accelerating the reaction.

  • Filtration: Once complete (see Quality Control below), purge the flask with Argon to remove residual H₂. Filter the mixture through a pad of Celite®, washing with excess methanol. Causality: Celite traps the fine particulate palladium, preventing heavy metal contamination in the final peptide and avoiding filter paper clogging.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude H-Phe-Leu-OH.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

Optimal for rapid cleavage without compressed gases.

  • Setup: Dissolve Z-Phe-Leu-OH in methanol.

  • Reagent Addition: Add 10% Pd/C, followed by ammonium formate (3–5 equivalents)[4].

  • Heating: Heat the reaction mixture to 60–75 °C. Causality: Thermal energy drives the decomposition of ammonium formate into ammonia, CO₂, and H₂ gas directly at the palladium surface, rapidly reducing the Cbz group.

  • Workup: Cool to room temperature, filter through Celite®, and concentrate. Sublimate any residual ammonium formate under high vacuum.

Self-Validation & Quality Control System

To ensure the protocol is self-validating, rely on the following orthogonal analytical checks:

  • Visual Kinetic Indicator: During Protocol A, the initial phase of the reaction will produce micro-bubbles independent of the H₂ stream. This is the spontaneous evolution of CO₂ gas, confirming the decarboxylation step is actively occurring.

  • TLC & Ninhydrin Stain (Chemical Validation): Monitor via Thin Layer Chromatography (e.g., 9:1 DCM:MeOH). Z-Phe-Leu-OH is UV-active but Ninhydrin-negative. Upon successful deprotection, the starting material spot disappears, and a new, highly polar baseline spot emerges. Staining this plate with Ninhydrin and heating will yield Ruhemann's purple . Causality: Ninhydrin reacts exclusively with the newly unmasked primary amine of H-Phe-Leu-OH, providing immediate, self-validating visual proof of successful Cbz removal.

  • LC-MS (Mass Validation): Confirm the disappearance of the parent mass[M+H]⁺ 413.2 (Z-Phe-Leu-OH) and the appearance of [M+H]⁺ 279.2 (H-Phe-Leu-OH).

Experimental Workflow

Workflow W1 1. Dissolve Z-Phe-Leu-OH in MeOH W2 2. Add 10% Pd/C (Inert Atmosphere) W1->W2 W3 3. Introduce H2 Gas (Balloon/Reactor) W2->W3 W4 4. Stir at RT (Monitor via LC-MS/TLC) W3->W4 W5 5. Filter through Celite & Wash with MeOH W4->W5 W6 6. Concentrate Filtrate in vacuo W5->W6 W7 7. Pure H-Phe-Leu-OH W6->W7

Step-by-step experimental workflow for the deprotection of Z-Phe-Leu-OH.

References

  • Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group - Benchchem. 4

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - R Discovery. 3

  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. 1

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis.2

Sources

Z-Phe-Leu-OH: A Versatile Dipeptide for Probing and Modulating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases. The study of these intricate networks is paramount for both basic biological research and the development of novel therapeutics. Small molecules, particularly peptides and their derivatives, have emerged as powerful tools for dissecting and modulating PPIs. This application note provides a comprehensive guide to the use of Z-Phe-Leu-OH, a protected dipeptide, in the study of protein-protein interactions. We will delve into the rationale for its application, detailed protocols for its use in established PPI assays, and the interpretation of results, providing researchers with the foundational knowledge to effectively integrate Z-Phe-Leu-OH into their experimental workflows.

Introduction: The Challenge and Opportunity of Targeting Protein-Protein Interfaces

Protein-protein interactions govern the vast majority of biological events, from signal transduction and DNA replication to metabolic control.[1][2] These interactions are mediated by specific interfaces on the protein surfaces, which are often large and relatively flat, making them challenging targets for traditional small-molecule inhibitors.[3][4] However, it has been discovered that the binding energy of these interactions is often concentrated in small regions known as "hot spots," which are typically enriched in specific amino acid residues like tryptophan, methionine, and phenylalanine.[3][5] This discovery has opened the door for the rational design of smaller molecules, including peptides and peptidomimetics, that can effectively disrupt PPIs by targeting these critical hot spots.[1][3]

Peptides, being the building blocks of proteins, offer a natural starting point for the design of PPI inhibitors.[6] They possess high specificity and the ability to engage with larger interaction surfaces compared to conventional small molecules.[1] Z-Phe-Leu-OH, a dipeptide composed of Phenylalanine (Phe) and Leucine (Leu) with a benzyloxycarbonyl (Z) protecting group on the N-terminus, serves as an excellent tool in this context. The aromatic ring of Phenylalanine can mimic key interactions often found at PPI interfaces, while the Leucine residue can contribute to hydrophobic interactions. The Z-group provides increased stability and can also participate in binding.[7] This dipeptide can be utilized as a competitive inhibitor to validate PPIs, characterize binding sites, and screen for novel therapeutics.

Z-Phe-Leu-OH: Biochemical Properties and Rationale for Use

Z-Phe-Leu-OH, with the chemical formula C23H28N2O5 and a molecular weight of 412.49 g/mol , is a white to off-white solid.[8] It is typically stored at low temperatures (-20°C) to ensure its stability.[8] The key features that make Z-Phe-Leu-OH a valuable tool for PPI studies are:

  • Structural Mimicry: The Phenylalanine residue can mimic the role of key aromatic residues at PPI interfaces, which are known to be critical for binding.

  • Competitive Inhibition: By resembling a portion of the natural binding partner, Z-Phe-Leu-OH can competitively bind to one of the interacting proteins, thereby preventing the formation of the protein-protein complex.

  • Probing Binding Pockets: Its relatively small size allows it to probe specific pockets and sub-pockets within a protein-protein interface, providing valuable information about the key determinants of the interaction.

  • Control Compound: It can serve as a specific negative control in competition assays to demonstrate that the disruption of a PPI is due to the specific chemical features of the inhibitor and not non-specific effects.

Application Protocols

Here, we provide detailed protocols for the application of Z-Phe-Leu-OH in two widely used techniques for studying protein-protein interactions: the Pull-Down Assay and Co-Immunoprecipitation (Co-IP).

Competitive Pull-Down Assay to Validate a Predicted PPI

This protocol describes how to use Z-Phe-Leu-OH as a competitive inhibitor to confirm a direct interaction between a "bait" protein (immobilized on beads) and a "prey" protein (in solution). A reduction in the amount of prey protein pulled down in the presence of Z-Phe-Leu-OH suggests a specific interaction that is being competitively inhibited.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Washing & Elution cluster_3 Analysis Bait Immobilize Bait Protein on Affinity Beads Incubate_Control Incubate Bait-Beads + Prey Lysate (Control) Bait->Incubate_Control Incubate_Inhibitor Incubate Bait-Beads + Prey Lysate + Z-Phe-Leu-OH Bait->Incubate_Inhibitor Prey Prepare Prey Protein Lysate Prey->Incubate_Control Prey->Incubate_Inhibitor Inhibitor Prepare Z-Phe-Leu-OH Stock Solution Inhibitor->Incubate_Inhibitor Wash_Control Wash Control Beads Incubate_Control->Wash_Control Wash_Inhibitor Wash Inhibitor Beads Incubate_Inhibitor->Wash_Inhibitor Elute_Control Elute Bound Proteins (Control) Wash_Control->Elute_Control Elute_Inhibitor Elute Bound Proteins (Inhibitor) Wash_Inhibitor->Elute_Inhibitor SDS_PAGE SDS-PAGE Elute_Control->SDS_PAGE Elute_Inhibitor->SDS_PAGE Western_Blot Western Blot for Prey Protein SDS_PAGE->Western_Blot Analysis Compare Prey Protein Signal Western_Blot->Analysis

Caption: Workflow for a competitive pull-down assay.

Materials:

  • Purified "bait" protein (e.g., GST-tagged or His-tagged)

  • Affinity beads (e.g., Glutathione-agarose or Ni-NTA agarose)

  • Cell lysate containing the "prey" protein

  • Z-Phe-Leu-OH

  • Dimethyl sulfoxide (DMSO) for dissolving Z-Phe-Leu-OH

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (specific to the affinity tag, e.g., glutathione for GST tags, imidazole for His tags)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the "prey" protein

Protocol:

  • Preparation of Z-Phe-Leu-OH Stock Solution:

    • Dissolve Z-Phe-Leu-OH in DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Prepare serial dilutions in the appropriate assay buffer to achieve the desired final concentrations for the competition experiment. It is advisable to test a range of concentrations (e.g., 1 µM to 1 mM).

  • Immobilization of Bait Protein:

    • Incubate a known amount of purified bait protein with the appropriate affinity beads according to the manufacturer's instructions.[9]

    • Wash the beads several times with Wash Buffer to remove any unbound bait protein.

  • Competition and Binding:

    • In separate microcentrifuge tubes, add the bait protein-bound beads.

    • To the "inhibitor" tubes, add increasing concentrations of Z-Phe-Leu-OH.

    • To the "control" tube, add an equivalent volume of DMSO (the vehicle for Z-Phe-Leu-OH).

    • Add the cell lysate containing the prey protein to all tubes.

    • Incubate the tubes with gentle rotation for 1-2 hours at 4°C to allow for protein binding.

  • Washing:

    • Pellet the beads by centrifugation and carefully remove the supernatant.

    • Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the appropriate Elution Buffer.

    • Collect the eluates for analysis.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Western blotting using an antibody specific for the prey protein.[10]

    • A dose-dependent decrease in the band intensity of the prey protein in the presence of Z-Phe-Leu-OH indicates a specific competitive interaction.

Competitive Co-Immunoprecipitation (Co-IP) to Probe an Endogenous PPI

This protocol utilizes Z-Phe-Leu-OH to investigate whether it can disrupt the interaction between two endogenously expressed proteins within a cell lysate.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Immunoprecipitation & Washing cluster_3 Elution & Analysis Lysate Prepare Cell Lysate under Non-denaturing Conditions Incubate_Control Incubate Lysate + Antibody (Control) Lysate->Incubate_Control Incubate_Inhibitor Incubate Lysate + Antibody + Z-Phe-Leu-OH Lysate->Incubate_Inhibitor Antibody Select Antibody against Bait Protein Antibody->Incubate_Control Antibody->Incubate_Inhibitor Inhibitor Prepare Z-Phe-Leu-OH Stock Solution Inhibitor->Incubate_Inhibitor Add_Beads_Control Add Protein A/G Beads (Control) Incubate_Control->Add_Beads_Control Add_Beads_Inhibitor Add Protein A/G Beads (Inhibitor) Incubate_Inhibitor->Add_Beads_Inhibitor Wash_Control Wash Beads Add_Beads_Control->Wash_Control Wash_Inhibitor Wash Beads Add_Beads_Inhibitor->Wash_Inhibitor Elute Elute Immunocomplexes Wash_Control->Elute Wash_Inhibitor->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot for Prey Protein SDS_PAGE->Western_Blot Analysis Compare Prey Protein Signal Western_Blot->Analysis

Caption: Workflow for a competitive co-immunoprecipitation assay.

Materials:

  • Cell lysate prepared under non-denaturing conditions

  • Antibody specific to the "bait" protein

  • Protein A/G agarose or magnetic beads

  • Z-Phe-Leu-OH

  • DMSO

  • Co-IP Lysis/Wash Buffer (e.g., Tris-buffered saline with 0.5% NP-40 and protease inhibitors)

  • Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the "prey" protein

Protocol:

  • Cell Lysis:

    • Prepare a cell lysate using a non-denaturing lysis buffer to preserve protein-protein interactions.[11]

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding to the beads.

    • Centrifuge and collect the supernatant (the pre-cleared lysate).

  • Antibody Incubation and Competition:

    • In separate tubes, add equal amounts of the pre-cleared lysate.

    • To the "inhibitor" tubes, add increasing concentrations of Z-Phe-Leu-OH.

    • To the "control" tube, add the equivalent volume of DMSO.

    • Add the primary antibody against the bait protein to all tubes.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Immunoprecipitation:

    • Add Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[12][13]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (3-5 times) with Co-IP Wash Buffer to remove non-specifically bound proteins.[12]

  • Elution:

    • Elute the immunocomplexes from the beads using an appropriate elution buffer.[14]

  • Analysis:

    • Analyze the eluates by SDS-PAGE and Western blotting for the presence of the "prey" protein.

    • A reduction in the co-immunoprecipitated prey protein in the presence of Z-Phe-Leu-OH suggests that the dipeptide is disrupting the endogenous protein-protein interaction.

Data Interpretation and Quantitative Analysis

The primary output of these experiments is the relative abundance of the prey protein in the control versus the inhibitor-treated samples. This can be quantified by densitometry analysis of the Western blot bands.

Z-Phe-Leu-OH [µM] Prey Protein Signal (Arbitrary Units) % Inhibition
0 (Control)10000
1085015
5055045
10025075
50010090

Table 1: Example of quantitative data from a competitive pull-down or Co-IP experiment. The % inhibition is calculated relative to the control (DMSO-treated) sample.

From such data, an IC50 value (the concentration of inhibitor required to reduce the prey protein binding by 50%) can be estimated, providing a quantitative measure of the inhibitory potency of Z-Phe-Leu-OH for the specific PPI under investigation.

Advanced Applications: Surface Plasmon Resonance (SPR)

For a more in-depth quantitative analysis of the interaction and the inhibitory effect of Z-Phe-Leu-OH, Surface Plasmon Resonance (SPR) can be employed.[15][16][17][18] In a typical SPR experiment, one protein (the ligand) is immobilized on a sensor chip, and the other protein (the analyte) is flowed over the surface. The binding interaction is measured in real-time as a change in the refractive index.[15][16]

To assess the inhibitory potential of Z-Phe-Leu-OH, the analyte protein can be pre-incubated with varying concentrations of the dipeptide before being injected over the ligand-coated sensor chip. A decrease in the binding response will be observed if Z-Phe-Leu-OH competes with the analyte for binding to the immobilized ligand. This technique allows for the precise determination of binding affinities (KD), association rates (ka), and dissociation rates (kd) in the presence and absence of the inhibitor.

Conclusion

Z-Phe-Leu-OH is a readily available and effective tool for the study of protein-protein interactions. Its ability to act as a competitive inhibitor in a variety of assays, from pull-downs and Co-IPs to more quantitative methods like SPR, makes it a valuable reagent for validating interactions, probing binding sites, and initiating the process of developing more potent and specific PPI modulators. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage the potential of this simple yet powerful dipeptide in their exploration of the complex world of protein-protein interactions.

References

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  • Z-Leu-Phe-OH - Chem-Impex. (URL: [Link])

  • Z-Phe-his-leu-OH | C29H35N5O6 | CID 10929678 - PubChem - NIH. (URL: [Link])

  • Regulation of protein–protein interactions using stapled peptide | ROC - Dove Medical Press. (URL: [Link])

  • The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy - PMC. (URL: [Link])

  • Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. (URL: [Link])

  • Stapled peptides: targeting protein-protein interactions in drug development. (URL: [Link])

  • Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments. (URL: [Link])

  • Protein Interaction Analysis by Surface Plasmon Resonance | Request PDF - ResearchGate. (URL: [Link])

  • Protein-Protein Interactions | Sartorius. (URL: [Link])

  • Protein Interaction Analysis by Surface Plasmon Resonance - PubMed - NIH. (URL: [Link])

  • Protein-Protein Interactions: Surface Plasmon Resonance - PubMed. (URL: [Link])

  • Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches - MDPI. (URL: [Link])

  • (PDF) Protein–Protein Interactions: Pull-Down Assays - ResearchGate. (URL: [Link])

  • Pull-Down Assay Protocol - YouTube. (URL: [Link])

  • Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker - PMC. (URL: [Link])

  • Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC. (URL: [Link])

  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide - Assay Genie. (URL: [Link])

  • Proton-pump inhibitor - Wikipedia. (URL: [Link])

  • Pharmacology of PPIs -- Therapeutic Implications - Medscape Education. (URL: [Link])

  • The principle and method of co-immunoprecipitation (Co-IP) - MBL Life Science. (URL: [Link])

  • Pharmacology of Proton Pump Inhibitors - PMC - NIH. (URL: [Link])

  • The Significance and Mechanisms of Protein to Protein Interaction - Longdom Publishing. (URL: [Link])

  • Pharmacodynamics, pharmacokinetics, interactions with other drugs, toxicity and clinical effectiveness of proton pump inhibitors - Frontiers. (URL: [Link])

  • Features of Protein-Protein Interactions that Translate into Potent Inhibitors: Topology, Surface Area and Affinity - PMC. (URL: [Link])

  • Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed. (URL: [Link])

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing). (URL: [Link])

  • (PDF) Mechanisms of protein interactions- presentation - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Use of Z-Phe-Leu-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the application of the dipeptide linker, Z-Phe-Leu-OH, in the design and synthesis of targeted drug delivery systems. Capitalizing on the overexpression of the lysosomal protease Cathepsin B in numerous cancer cell types, Z-Phe-Leu-OH serves as a specific, cleavable linker, ensuring the conditional release of cytotoxic payloads within the tumor microenvironment. This document provides an in-depth exploration of the underlying scientific principles, detailed, field-proven protocols for the synthesis of a Z-Phe-Leu-OH-based drug conjugate, and robust methodologies for its in vitro characterization. The guide is structured to provide both a foundational understanding for researchers new to the field and granular, actionable protocols for experienced drug development professionals.

Introduction: The Rationale for Cathepsin B-Targeted Linkers

Targeted drug delivery aims to enhance the therapeutic index of potent cytotoxic agents by maximizing their concentration at the site of disease while minimizing exposure to healthy tissues.[1] A key strategy in achieving this is the use of cleavable linkers that are stable in systemic circulation but are selectively hydrolyzed by enzymes that are overexpressed in the target tissue.[2][3]

Cathepsin B, a lysosomal cysteine protease, is a well-validated target for this approach. Its expression is significantly upregulated in a variety of malignant tumors, and it plays a crucial role in tumor invasion and metastasis. Furthermore, Cathepsin B is optimally active in the acidic environment of lysosomes (pH 4.6-5.5), which is the intracellular compartment where many antibody-drug conjugates (ADCs) are trafficked after receptor-mediated endocytosis.[4][5][6]

The dipeptide sequence Phenylalanine-Leucine (Phe-Leu) is a known substrate for Cathepsin B. The N-terminally protected Z-Phe-Leu-OH (where 'Z' is the benzyloxycarbonyl protecting group) provides a stable and synthetically versatile building block for incorporation into drug-linker constructs.[7] The Z-group offers stability during synthesis and can be removed under specific conditions if required, although in many linker designs it remains as part of the final construct.[3]

This guide will focus on the practical application of Z-Phe-Leu-OH in constructing a targeted drug delivery system, using doxorubicin as a model cytotoxic payload.

Mechanism of Action: A Stepwise Approach to Targeted Drug Release

The targeted drug delivery system described herein consists of three key components: a targeting moiety (e.g., an antibody), the Z-Phe-Leu-OH linker, and a cytotoxic payload. The mechanism of action follows a sequential process to ensure specific drug release:

  • Targeting and Internalization: The targeting moiety binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the entire conjugate via receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the conjugate matures and fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Leucine residues of the linker.

  • Payload Release: The cleavage of the linker initiates the release of the active cytotoxic drug into the cytoplasm, where it can exert its therapeutic effect.

To facilitate efficient drug release after the enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is often incorporated between the dipeptide and the drug.[8][9][10] The cleavage of the peptide bond triggers an electronic cascade within the PABC spacer, leading to its spontaneous decomposition and the release of the unmodified drug.[8][10]

Diagram of the Drug Release Mechanism

Drug_Release_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Targeting Moiety-Linker-Drug Conjugate (Stable) Receptor Tumor-Specific Antigen/Receptor ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Fusion Drug_Release Active Drug Released Lysosome->Drug_Release 4. Cathepsin B Cleavage of Z-Phe-Leu-OH Linker Cytotoxicity Cell Death Drug_Release->Cytotoxicity 5. Therapeutic Effect

Caption: Workflow of targeted drug delivery and release.

Protocols: Synthesis and Evaluation of a Z-Phe-Leu-OH Drug Conjugate

This section provides detailed, step-by-step protocols for the synthesis and in vitro evaluation of a Z-Phe-Leu-OH-doxorubicin conjugate.

Synthesis of Z-Phe-Leu-PABC-Doxorubicin

This protocol describes the synthesis of a doxorubicin conjugate with the Z-Phe-Leu linker and a PABC self-immolative spacer.

Rationale for Experimental Choices:

  • Protecting Groups: The Z-group on the N-terminus of Phenylalanine and the protection of the C-terminus of Leucine (initially as a methyl or ethyl ester, which is later saponified) are crucial to prevent unwanted side reactions during peptide coupling.[3]

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are commonly used to facilitate the formation of the amide bond between the amino acids and between the dipeptide and the PABC spacer. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. HOBt and Oxyma Pure are added to suppress side reactions and minimize racemization.

  • Self-Immolative Spacer: The PABC spacer is chosen for its well-documented and efficient self-immolation mechanism following the enzymatic cleavage of the adjacent peptide bond, ensuring the release of the drug in its active form.[8][9][10]

Materials:

  • Z-Phe-OH (N-Benzyloxycarbonyl-L-phenylalanine)

  • H-Leu-OMe·HCl (L-Leucine methyl ester hydrochloride)

  • p-Aminobenzyl alcohol

  • Triphosgene

  • Doxorubicin hydrochloride

  • N,N'-Diisopropylethylamine (DIPEA)

  • Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard workup and purification reagents (ethyl acetate, sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for chromatography)

Protocol:

Step 1: Synthesis of Z-Phe-Leu-OMe

  • Suspend H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DCM.

  • Add DIPEA (2.2 equivalents) and stir until the solution becomes clear.

  • Add Z-Phe-OH (1.0 equivalent), HOBt (1.2 equivalents), and DIC (1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Saponification to Z-Phe-Leu-OH

  • Dissolve the purified Z-Phe-Leu-OMe in a mixture of THF and water (3:1).

  • Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Z-Phe-Leu-OH.

Step 3: Synthesis of the PABC-Doxorubicin Moiety

This step involves the handling of highly toxic reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve p-aminobenzyl alcohol in anhydrous DCM and cool to 0°C.

  • Add a solution of triphosgene in DCM dropwise, followed by DIPEA, to form the p-aminobenzyl chloroformate.

  • In a separate flask, suspend doxorubicin hydrochloride in anhydrous DMF and add DIPEA to neutralize the salt.

  • Add the freshly prepared p-aminobenzyl chloroformate solution to the doxorubicin solution and stir at room temperature overnight, protected from light.

  • Purify the resulting PABC-Doxorubicin conjugate by preparative HPLC.

Step 4: Coupling of Z-Phe-Leu-OH to PABC-Doxorubicin

  • Dissolve Z-Phe-Leu-OH (1.2 equivalents) and the purified PABC-Doxorubicin (1.0 equivalent) in anhydrous DMF.

  • Add HOBt (1.3 equivalents) and DIC (1.2 equivalents).

  • Stir the reaction at room temperature for 24-48 hours, protected from light.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the final product, Z-Phe-Leu-PABC-Doxorubicin, by preparative HPLC.

Diagram of the Synthesis Workflow

Synthesis_Workflow Z_Phe_OH Z-Phe-OH Z_Phe_Leu_OMe Z-Phe-Leu-OMe Z_Phe_OH->Z_Phe_Leu_OMe H_Leu_OMe H-Leu-OMe H_Leu_OMe->Z_Phe_Leu_OMe Coupling (DIC, HOBt) Z_Phe_Leu_OH_final Z-Phe-Leu-OH Z_Phe_Leu_OMe->Z_Phe_Leu_OH_final Saponification (LiOH) Final_Product Z-Phe-Leu-PABC-Doxorubicin Z_Phe_Leu_OH_final->Final_Product PABC_Dox PABC-Doxorubicin PABC_Dox->Final_Product Coupling (DIC, HOBt) pABA p-Aminobenzyl alcohol pABA->PABC_Dox Dox Doxorubicin Dox->PABC_Dox Coupling

Caption: Synthesis workflow for Z-Phe-Leu-PABC-Doxorubicin.

In Vitro Cathepsin B Cleavage Assay

This protocol is designed to evaluate the enzymatic cleavage of the Z-Phe-Leu-PABC-Doxorubicin conjugate and the subsequent release of doxorubicin.

Rationale for Experimental Choices:

  • Enzyme Activation: Cathepsin B is a cysteine protease that requires a reducing agent, such as Dithiothreitol (DTT), to maintain the active site cysteine in its reduced state.

  • Assay Buffer pH: The assay is performed at pH 5.5 to mimic the acidic environment of the lysosome, which is the optimal pH for Cathepsin B activity.[4][6]

  • Quenching: The reaction is stopped at various time points by adding a strong acid (like trifluoroacetic acid) or a water-miscible organic solvent (like acetonitrile), which denatures the enzyme and precipitates proteins.

  • Analysis: HPLC or LC-MS/MS is used to separate and quantify the remaining conjugate and the released doxorubicin, allowing for the determination of the cleavage rate.

Materials:

  • Z-Phe-Leu-PABC-Doxorubicin conjugate

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and a UV or fluorescence detector

  • Doxorubicin standard for calibration curve

Protocol:

  • Enzyme Activation: Prepare a stock solution of Cathepsin B in the Assay Buffer. Incubate at 37°C for 15 minutes to ensure full activation of the enzyme.

  • Reaction Setup: In a microcentrifuge tube, add the Z-Phe-Leu-PABC-Doxorubicin conjugate to the pre-warmed Assay Buffer to a final concentration of 10-50 µM.

  • Initiate Reaction: Start the reaction by adding the activated Cathepsin B to a final concentration of 50-200 nM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a 3-fold excess of cold Quenching Solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a gradient elution method with mobile phases of water with 0.1% TFA and acetonitrile with 0.1% TFA. Monitor the elution of the conjugate and free doxorubicin by absorbance (e.g., 480 nm) or fluorescence.

  • Quantification: Calculate the concentration of released doxorubicin at each time point by comparing the peak area to a standard curve of doxorubicin.

Data Analysis:

Plot the concentration of released doxorubicin against time to determine the initial rate of cleavage. The half-life (t½) of the conjugate under these conditions can also be calculated.

Controls:

  • No-Enzyme Control: Incubate the conjugate in the Assay Buffer without Cathepsin B to assess the chemical stability of the linker under the assay conditions.

  • Inhibitor Control: Pre-incubate the activated Cathepsin B with a known inhibitor (e.g., CA-074) before adding the conjugate to confirm that the observed cleavage is enzyme-specific.

In Vitro Plasma Stability Assay

This assay assesses the stability of the conjugate in plasma to predict its behavior in systemic circulation.

Rationale for Experimental Choices:

  • Plasma Source: Human plasma is used to provide a clinically relevant matrix containing a complex mixture of proteases and other enzymes.

  • Quenching and Protein Precipitation: A cold organic solvent like acetonitrile is used to stop enzymatic activity and precipitate plasma proteins, allowing for the analysis of the conjugate in the supernatant.

  • Analysis: LC-MS/MS is often preferred for its high sensitivity and specificity in complex biological matrices.

Materials:

  • Z-Phe-Leu-PABC-Doxorubicin conjugate

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (cold)

  • LC-MS/MS system

Protocol:

  • Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation: Spike the conjugate into the plasma at a final concentration of 1-10 µM.

  • Time Points: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.

  • Sample Processing: Immediately add the plasma aliquot to a 3-fold excess of cold acetonitrile to precipitate proteins and quench any enzymatic activity.

  • Centrifugation: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate over time.

Data Analysis:

Plot the percentage of the remaining intact conjugate against time. Calculate the half-life (t½) of the conjugate in plasma. A longer half-life indicates greater stability in circulation.

Data Presentation: Quantitative Comparison of Linker Performance

Table 1: Comparative Performance of Cathepsin B-Cleavable Linkers

Linker SequencePayloadCathepsin B Cleavage Half-life (t½, hours)Plasma Stability (t½, hours)Reference
GFLG Paclitaxel~2.5> 48 (human plasma)[5][10]
Val-Cit MMAE~4.6> 100 (human plasma)[8]
Glu-VC MMAE~2.8> 100 (human plasma)[8]

Note: Cleavage and stability data are highly dependent on the specific conjugate and assay conditions. The data presented here are for comparative purposes.

Conclusion

The Z-Phe-Leu-OH dipeptide is a valuable and effective linker for the development of targeted drug delivery systems that leverage the overexpression of Cathepsin B in the tumor microenvironment. The protocols and principles outlined in this guide provide a robust framework for the synthesis, characterization, and validation of Z-Phe-Leu-OH-based conjugates. By carefully considering the design of the linker, the choice of the self-immolative spacer, and the nature of the cytotoxic payload, researchers can develop highly selective and potent anticancer therapeutics.

References

  • Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions. PMC.
  • Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cycl
  • The Chemistry Behind ADCs. MDPI.
  • A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery. Benchchem.
  • Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions. ACS Chemical Biology.
  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Tre
  • Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjug
  • Discovery of pH-dependent protease cleavage properties leads to the r
  • Z-Phe-Leu-OH. Chem-Impex.
  • Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for C
  • Selective Neutral pH Inhibitor of Cathepsin B Designed Based on Cleavage Preferences at Cytosolic and Lysosomal pH Conditions.
  • Synthesis and Cytoxicity of a TAT Peptide-Doxorubicin Conjugate for Breast Cancer Tre
  • Construction of an immunotoxin via site-specific conjugation of anti-Her2 IgG and engineered Pseudomonas exotoxin A. PMC.
  • Site-specific conjugation of recognition tags to trastuzumab for peptide nucleic acid-mediated radionuclide HER2 pretargeting (2019). LigandTracer.
  • Z-PHE-HIS-LEU-OH - (CAS 28458-19-7). BOC Sciences.
  • Synthesis of Z-Phe-Phe-Leu-Val-Ile-His-NH2. PrepChem.com.
  • Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody-drug conjug
  • Efficient One-Pot Synthesis of Doxorubicin Conjugates Through Its Amino Group to Melanotransferrin P97.
  • Targeted delivery of doxorubicin through conjugation with EGF receptor–binding peptide overcomes drug resistance in human colon cancer cells. PMC.
  • WO2003057687A1 - Methods for preparing doxorubicin derivatives.
  • The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A System
  • Essential Insights Into Linker Chemistry For Antibody Drug Conjug
  • Synthesis of hydrophilic and flexible linkers for peptide derivatiz
  • Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Benchchem.
  • Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model. PMC.

Sources

Application Note: Quantitative Enzymatic Assay of Aspartic Proteases using Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Principle

This application note details a robust, self-validating protocol for measuring the activity of aspartic proteases, specifically Pepsin and Cathepsin D, using the synthetic dipeptide substrate Z-Phe-Leu-OH .

Unlike non-specific protein substrates (e.g., Hemoglobin), Z-Phe-Leu-OH offers stoichiometric precision. The assay relies on the strict specificity of the detection reagent, Ninhydrin . The substrate possesses a blocked N-terminus (Z-group), rendering it unreactive to Ninhydrin. Proteolytic cleavage releases L-Leucine , which contains a free


-amino group. This free amine reacts with Ninhydrin upon heating to form Ruhemann’s Purple , quantifiable at 570 nm .[1]
Mechanistic Pathway

The following diagram illustrates the signal generation pathway. Note that background signal is minimized because the uncleaved substrate cannot form the chromophore.

G Substrate Z-Phe-Leu-OH (Blocked N-Terminus) Cleavage Hydrolysis Substrate->Cleavage pH 2.0-3.5 Enzyme Aspartic Protease (Pepsin/Cathepsin D) Enzyme->Cleavage Product1 Z-Phe-OH (Silent) Cleavage->Product1 Product2 L-Leucine (Free Amine) Cleavage->Product2 Complex Ruhemann's Purple (Abs 570nm) Product2->Complex + Ninhydrin + Heat (90°C) Ninhydrin Ninhydrin Reagent Ninhydrin->Complex

Figure 1: Signal transduction pathway. The assay is "turn-on" fluorescence/absorbance; signal is proportional only to the released Leucine.

Materials & Reagents

Reagent Preparation
  • Assay Buffer (pH 2.0 for Pepsin): 10 mM HCl. Alternatively, for higher buffering capacity, use 50 mM Glycine-HCl, pH 2.0.

    • Note: For Cathepsin D, substitute with 50 mM Sodium Formate, pH 3.3.

  • Substrate Stock (Z-Phe-Leu-OH): Dissolve to 10 mM in 100% DMSO. Store at -20°C.

    • Solubility Insight: Z-Phe-Leu-OH is hydrophobic. Initial dissolution in organic solvent (DMSO or Ethanol) is mandatory before dilution into aqueous buffers.

  • Ninhydrin Reagent: 2% (w/v) Ninhydrin in a mixture of DMSO and Lithium Acetate buffer (pH 5.2).

    • Preparation: Dissolve 2g Ninhydrin and 0.3g Hydrindantin (to prevent oxidation) in 75mL DMSO. Add 25mL of 4M Lithium Acetate buffer (pH 5.2). Store in amber bottle under nitrogen.

  • L-Leucine Standard: 10 mM stock in purified water.

Equipment
  • Heat block or water bath capable of 90°C - 100°C.

  • Spectrophotometer or Microplate Reader (570 nm filter).[2]

  • Centrifuge (if precipitation is observed).[3]

Experimental Protocol

Standard Curve Generation

Critical Step: Do not use the substrate for the standard curve.[4] Use L-Leucine . The molar extinction coefficient of the Ninhydrin-Leu complex defines the assay sensitivity.

  • Prepare serial dilutions of L-Leucine (0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in Assay Buffer.

  • Transfer 100 µL of each standard to reaction tubes.

  • Add 100 µL of Ninhydrin Reagent.

  • Incubate at 90°C for 15 minutes .

  • Cool to room temperature. Add 1 mL of 50% Ethanol (diluent/stabilizer).

  • Measure Absorbance at 570 nm .[1]

Enzymatic Assay Workflow

This protocol describes a endpoint assay.

StepComponentVolumeNotes
1 Enzyme Prep 50 µLDilute Pepsin/Cathepsin to ~0.1 - 0.5 units/mL in Assay Buffer. Keep on ice.
2 Pre-Incubation --Equilibrate enzyme at 37°C for 5 mins.
3 Substrate Addition 50 µLAdd 2.0 mM Z-Phe-Leu-OH (diluted from DMSO stock into buffer). Final conc: 1 mM.
4 Reaction --Incubate at 37°C for exactly 20 minutes .
5 Termination 100 µLAdd Ninhydrin Reagent . The organic solvent and pH shift effectively stop the protease.
6 Development --Transfer tubes to 90°C block for 15 minutes .
7 Stabilization 1.0 mLAdd 50% Ethanol to solubilize the purple complex and dilute for reading.
8 Measurement 200 µLTransfer to microplate and read at 570 nm .
Visual Workflow

Workflow Start Start: 37°C Mix Mix: 50µL Enzyme + 50µL Substrate (1mM) Start->Mix Incubate Incubate 20 min @ 37°C Mix->Incubate Stop Stop & Label: Add 100µL Ninhydrin Incubate->Stop Develop Develop Color: 15 min @ 90°C Stop->Develop Dilute Dilute: Add 1mL 50% EtOH Develop->Dilute Read Read Absorbance 570 nm Dilute->Read

Figure 2: Step-by-step assay workflow. The Ninhydrin addition serves dual purposes: stopping the enzymatic reaction and initiating color development.

Data Analysis & Validation

Calculation of Activity

Determine the micromoles of Leucine released using the linear regression equation from the standard curve (


).


  • Unit Definition: One unit is defined as the amount of enzyme required to release 1.0 µmole of L-Leucine per minute at 37°C under the assay conditions.

Self-Validating Controls

To ensure data integrity (Trustworthiness), every run must include:

  • Substrate Blank: Buffer + Substrate (No Enzyme). Corrects for non-enzymatic hydrolysis or free amine contamination in the substrate.

  • Enzyme Blank: Enzyme + Buffer (No Substrate). Corrects for free amines present in the enzyme preparation.

  • Internal Standard: Spike a sample with known L-Leucine concentration to check for interference (quenching) by the sample matrix.

Troubleshooting (Causality & Logic)
ObservationProbable CauseCorrective Action
High Background (Blank) Free amine contamination in Z-Phe-Leu-OH.Recrystallize substrate or check purity by HPLC. The "Z" group may be degrading.
Low Signal pH Drift.Aspartic proteases are strictly pH dependent. Ensure pH is < 3.0 for Pepsin.[5]
Precipitation Substrate insolubility.Z-Phe-Leu-OH is hydrophobic. Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized.

References

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • BPS Bioscience. Cathepsin D Inhibitor Screening Assay Kit. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Aggregation with Z-Phe-Leu-OH in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this resource to address one of the most notorious challenges in peptide chemistry: the severe on-resin aggregation triggered by bulky, hydrophobic fragments like Z-Phe-Leu-OH .

The combination of Phenylalanine (Phe) and Leucine (Leu) introduces a massive thermodynamic drive for hydrophobic collapse. When coupled, these residues rapidly nucleate intermolecular hydrogen-bonding networks, forming rigid β-sheets that physically bury reactive N-termini and cause resin shrinkage[1]. This guide provides field-proven, mechanistically grounded strategies to disrupt these aggregates and rescue your synthesis.

Part 1: Diagnostic & Troubleshooting Workflow

G Start Initiate Z-Phe-Leu-OH Coupling Monitor Perform Kaiser Test or UV Monitoring Start->Monitor Agg Positive Kaiser Test (Incomplete Coupling / Aggregation) Monitor->Agg Unreacted Amines Success Negative Kaiser Test (Complete Coupling) Monitor->Success Fully Acylated Strat1 Wash with 0.8 M LiCl in DMF Agg->Strat1 Strat2 Switch to 'Magic Mixture' Solvent System Agg->Strat2 Strat3 Microwave-Assisted Coupling (75°C) Agg->Strat3 ReCouple Re-couple Z-Phe-Leu-OH with HATU/DIEA Strat1->ReCouple Strat2->ReCouple Strat3->ReCouple ReCouple->Monitor Re-evaluate

Workflow for diagnosing and resolving Z-Phe-Leu-OH aggregation in SPPS.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the addition of Z-Phe-Leu-OH trigger sudden resin shrinkage and synthesis failure? A1: The failure is driven by thermodynamics. Phenylalanine features a bulky aromatic ring, and Leucine contains a branched aliphatic chain. In the polar environment of standard SPPS solvents (like DMF), these highly hydrophobic side chains undergo a "hydrophobic collapse" to minimize solvent contact. This spatial proximity forces the peptide backbones together, drastically lowering the activation energy required to form intermolecular hydrogen bonds (C=O···H-N). The resulting β-sheet network physically cross-links the growing peptide chains, expelling the solvent (causing visible resin shrinkage) and rendering the reactive N-termini sterically inaccessible to the incoming Z-Phe-Leu-OH fragment[1].

Q2: How do chaotropic salts resolve this specific aggregation? A2: Chaotropic salts, such as Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄), disrupt the highly ordered hydrogen-bonding network of both the solvent and the peptide backbone. By washing the resin with 0.8 M LiCl in DMF prior to and during coupling, the lithium ions coordinate with the carbonyl oxygens of the peptide backbone. This electrostatic interaction directly competes with and breaks the intermolecular hydrogen bonds holding the β-sheets together, restoring resin swelling and exposing the N-termini[2].

Q3: What is the "Magic Mixture," and when should I use it for hydrophobic fragments? A3: The "Magic Mixture" is an aggressive, structure-disrupting solvent cocktail developed to rescue highly aggregated sequences. It consists of DMF/DCM/NMP (1:1:1) supplemented with 1% Triton X-100 and 2 M ethylene carbonate[3].

  • Causality: Ethylene carbonate acts as a potent hydrogen-bond donor and acceptor, aggressively competing with the peptide backbone to dissolve β-sheets. Simultaneously, the non-ionic detergent Triton X-100 mitigates the hydrophobic clustering of the Phe and Leu side chains. You should deploy this mixture when standard chaotropic salts fail to yield a negative Kaiser test.

Q4: Does the choice of resin impact the aggregation of Phe-Leu sequences? A4: Absolutely. Standard polystyrene (PS) resins with high cross-linking or high loading capacities exacerbate aggregation because the growing peptide chains are synthesized in close proximity. Switching to a Polyethylene Glycol (PEG)-based resin (e.g., ChemMatrix or NovaPEG) with a low loading capacity (0.2–0.4 mmol/g) increases the spatial distance between chains and provides a highly solvated, flexible matrix that resists the shrinking forces of hydrophobic collapse[2].

Part 3: Quantitative Data & Strategy Comparison

To select the appropriate intervention, consult the following comparative analysis of aggregation-disrupting strategies based on their mechanistic efficacy.

StrategyReagent CompositionPrimary MechanismOptimal ApplicationEst. Coupling Efficiency Increase
Chaotropic Salts 0.8 M LiCl or NaClO₄ in DMFDisrupts intermolecular H-bonding via ion coordinationEstablished β-sheets; moderate aggregation+25–40%
Magic Mixture DMF/DCM/NMP (1:1:1), 1% Triton X-100, 2M Ethylene CarbonateH-bond competition & hydrophobic shieldingSevere hydrophobic collapse; long peptides+30–50%
Solvent Alteration 25% DMSO in DMF or 100% NMPEnhances peptide-resin solvation thermodynamicsProactive prevention during synthesis+15–20%
Elevated Temp Microwave irradiation (75°C)Kinetic/Thermodynamic disruption of aggregatesSterically hindered couplings+40–60%

Part 4: Mechanistic Pathway of β-Sheet Disruption

Mechanism Hydrophobic Hydrophobic Collapse (Phe & Leu Side Chains) Hbond Intermolecular H-Bonds (β-Sheet Formation) Hydrophobic->Hbond Shrink Resin Shrinkage & Buried N-termini Hbond->Shrink LiCl Chaotropic Salts (LiCl) Disrupt H-Bonds Shrink->LiCl Intervention Solvent Polar Aprotic Solvents (DMSO, NMP) Shrink->Solvent Intervention Recovery Restored Solvation & Accessible Amines LiCl->Recovery Solvent->Recovery

Mechanistic pathway of beta-sheet disruption and resin recovery during SPPS.

Part 5: Validated Experimental Protocols

The following protocols form a self-validating system . Protocol 1 actively disrupts the aggregation during the coupling of Z-Phe-Leu-OH, while Protocol 2 (the Kaiser Test) provides immediate empirical proof of the mechanistic intervention's success.

Protocol 1: Chaotropic Salt-Assisted Coupling of Z-Phe-Leu-OH

This protocol utilizes LiCl to break established β-sheets prior to and during the acylation event.

Reagents Required:

  • Z-Phe-Leu-OH (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • DIEA (6-10 equivalents)

  • 0.8 M LiCl in anhydrous DMF

Step-by-Step Methodology:

  • Pre-Coupling Aggregate Disruption: Following Fmoc deprotection of the resin-bound peptide, wash the resin twice with 0.8 M LiCl in DMF for 2 minutes each[1]. Causality: This pre-washes the resin matrix, allowing lithium ions to penetrate and pre-emptively break existing hydrogen bonds.

  • Amino Acid Activation: In a separate vial, dissolve Z-Phe-Leu-OH and HATU in a minimal volume of 0.8 M LiCl in DMF. Add DIEA and allow 1 minute for the formation of the active OAt ester.

  • Coupling: Add the activated Z-Phe-Leu-OH solution to the resin. Agitate gently (via nitrogen bubbling or orbital shaking) for 2 to 4 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min) to remove excess reagents and chaotropic salts.

Protocol 2: Quantitative Kaiser (Ninhydrin) Test Verification

Use this test immediately after Protocol 1 to validate the success of the coupling.

Reagents Required:

  • Solution A: 1 mM KCN in H₂O/Pyridine (2:98 v/v)[4]

  • Solution B: 5% Ninhydrin in n-butanol (w/v)[4]

  • Solution C: 80% Phenol in n-butanol (w/v)[4]

Step-by-Step Methodology:

  • Sampling: Extract a small aliquot (10–15 beads) of the washed resin from Protocol 1 into a glass test tube. Wash the beads with ethanol to remove residual DMF.

  • Reagent Addition: Add 2 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heating: Incubate the tube in a heating block at 110°C for exactly 5 minutes.

  • Validation & Interpretation:

    • Negative Result (Yellow/Colorless beads & solution): Validates that the chaotropic salts successfully disrupted the aggregation, allowing complete acylation of the N-termini by Z-Phe-Leu-OH. Proceed to the next synthesis step.

    • Positive Result (Blue beads/solution): Indicates persistent aggregation and unreacted amines[4]. Action: Do not deprotect. Drain the resin and re-couple using the "Magic Mixture" strategy outlined in the FAQ.

References

Sources

improving Z-Phe-Leu-OH coupling efficiency in difficult sequences

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of Z-Phe-Leu-OH coupling, specifically focusing on the challenges of segment condensation where C-terminal racemization and hydrophobic aggregation are critical failure points.

Executive Summary: The "Segment Condensation" Trap

Coupling the dipeptide Z-Phe-Leu-OH to a resin or amine is fundamentally different from standard stepwise synthesis. Unlike coupling a single amino acid (e.g., Fmoc-Leu-OH), the activating carboxyl group in Z-Phe-Leu-OH is attached to a residue (Leucine) involved in an amide bond, not a urethane (carbamate) bond.

  • The Risk: The N-acyl protection (the Z-Phe moiety) facilitates the formation of a 5(4H)-oxazolone intermediate upon activation. This intermediate is the primary driver of rapid racemization (epimerization) at the Leucine alpha-carbon.

  • The Difficulty: The hydrophobic nature of the Z-group and the Phe-Leu motif often leads to

    
    -sheet aggregation (the "difficult sequence" phenomenon), burying the reactive amine on the resin.
    

This guide provides a self-validating protocol to maximize coupling efficiency while maintaining chiral integrity.

Mechanism of Failure: Oxazolone Formation

To solve the problem, you must understand the enemy. When you activate Z-Phe-Leu-OH, the carbonyl oxygen of the Phe-Leu amide bond attacks the activated Leu carboxylate.

OxazoloneMechanism Start Activated Z-Phe-Leu-X Oxazolone 5(4H)-Oxazolone (Chiral Center Labile) Start->Oxazolone Cyclization (Fast w/ Base) Coupling Nucleophilic Attack (Amine) Start->Coupling Direct Attack Racemization Enolization (Loss of Chirality) Oxazolone->Racemization Base Catalyzed Oxazolone->Coupling Slow Attack Racemization->Coupling Product_L L,L-Peptide (Desired) Coupling->Product_L Product_D L,D-Peptide (Epimer) Coupling->Product_D If Racemized

Figure 1: The mechanism of C-terminal racemization via oxazolone formation. Note that strong bases accelerate the path to the red nodes.

Critical Parameters & Reagent Selection

A. The Base Dilemma

Never use DIEA (Diisopropylethylamine) for this coupling if possible.

  • Why: DIEA is a strong, unhindered base that abstracts the proton from the oxazolone intermediate, catalyzing irreversible racemization.

  • Solution: Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases (pKa ~7.4 vs 10.5 for DIEA) and are sterically hindered, significantly reducing proton abstraction [1].

B. The Coupling System

Standard HBTU/HATU protocols are too aggressive for segment condensation.

  • Gold Standard: DIC (Diisopropylcarbodiimide) + Oxyma Pure .[1]

  • Why: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is reactive enough to overcome steric hindrance but stable enough to suppress oxazolone formation better than HOBt or HOAt [2].

C. Solvation (The "Magic Mixture")

If the sequence is "difficult" (aggregated), DMF alone is insufficient.

  • Solution: Use a binary or ternary solvent system.

    • Binary: DCM/DMF (1:1). DCM helps solubilize the hydrophobic Z-Phe-Leu segment; DMF solvates the peptide chain.

    • Chaotropic Additive: Add 0.1M LiCl or Triton X-100 to disrupt hydrogen bonding (

      
      -sheets) on the resin [3].
      

Optimized Experimental Protocols

Protocol A: The "Low-Racemization" Standard (DIC/Oxyma)

Use this for standard loadings where chiral purity is paramount.

  • Preparation: Dissolve Z-Phe-Leu-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF/DCM (1:1) .

  • Pre-activation (Cold): Chill the solution to 0°C (ice bath).

  • Activation: Add DIC (3.0 eq). Stir at 0°C for 2 minutes .

    • Note: Pre-activation at low temp minimizes initial oxazolone formation.

  • Coupling: Add the cold mixture to the resin.

  • Base Addition (Optional): Only if the resin N-terminus is a salt (e.g., HCl salt), add 2,4,6-Collidine (3.0 eq). If the amine is free base, omit the base entirely .

  • Incubation: Shake at room temperature for 2–4 hours .

  • Monitoring: Check with Kaiser test (if primary amine) or Chloranil test (if secondary).

Protocol B: The "Power" Coupling (HATU/Collidine)

Use this ONLY if Protocol A fails due to extreme steric hindrance. Higher risk of epimerization.[2][3]

  • Dissolution: Dissolve Z-Phe-Leu-OH (3.0 eq) and HATU (2.9 eq) in NMP (N-Methyl-2-pyrrolidone).

  • Base: Add 2,4,6-Collidine (3.0 eq). Do NOT use DIEA.

  • Coupling: Immediately add to the resin.

  • Time: React for 1 hour max. Prolonged exposure increases epimerization.[4]

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield (Incomplete Coupling) Aggregation of peptide chain (Difficult Sequence).Switch Solvent: Use NMP containing 0.1M LiCl. Temp: Perform coupling at 50°C (Warning: Increases racemization risk).
Product contains D-Leu (Epimer) High pH or Strong Base used during activation.Switch Base: Replace DIEA with Collidine. Switch Reagent: Move from HATU to DIC/Oxyma. Lower Temp: Couple at 4°C overnight.
Z-Phe-Leu-OH precipitates Poor solubility in pure DMF.Co-solvent: Dissolve the dipeptide in a small volume of DCM or THF before adding DMF.
Slow Reaction Kinetics Steric clash between Leu (peptide) and Resin linker.Double Coupling: Perform Protocol A twice (2 x 2 hours) rather than one long reaction.
FAQ: Why not use HOBt?

Q: We have HOBt in stock. Can we substitute it for Oxyma? A: You can, but it is not recommended for segment condensation. Oxyma Pure has been proven to show lower racemization rates in segment couplings compared to HOBt and HOAt.[1][5] Furthermore, Oxyma is safer (non-explosive) [4].[1][6]

FAQ: Can I use PyBOP?

Q: Is PyBOP a safer alternative to HATU? A: PyBOP requires a base to function.[7][8] If you use PyBOP, you must use Collidine or NMM. Using PyBOP with DIEA will result in significant racemization of the C-terminal Leucine.

Decision Tree: Workflow Optimization

DecisionTree Start Start: Z-Phe-Leu-OH Coupling CheckSeq Is the Resin Sequence Aggregated/Difficult? Start->CheckSeq Standard Standard Protocol (DIC / Oxyma) CheckSeq->Standard No Difficult Magic Mixture Protocol (DIC / Oxyma / LiCl / NMP) CheckSeq->Difficult Yes Result Check Purity (HPLC/LCMS) Standard->Result Difficult->Result Racemization Issue: High D-Leu Content Result->Racemization Epimer Found LowYield Issue: Low Yield Result->LowYield Unreacted Amine FixRac Action: Use Collidine, Cool to 0°C, Reduce Base Racemization->FixRac FixYield Action: Double Couple, Increase Temp (max 40°C) LowYield->FixYield

Figure 2: Logical workflow for selecting the correct protocol and troubleshooting outcomes.

References

  • Carpino, L. A., et al. (2002). "The synergistic effect of 2,4,6-collidine and HOAt on the coupling of hindered amino acids." Journal of Organic Chemistry.

  • Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[1] Chemistry – A European Journal.[1]

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta. (Reference for LiCl/THF solubilization effects).

  • El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Technical Support Center: Z-Phe-Leu-OH Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific side reactions and handling challenges associated with Z-Phe-Leu-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-leucine) during peptide synthesis.

Product Context: Z-Phe-Leu-OH is a protected dipeptide fragment. Unlike coupling single urethane-protected amino acids (e.g., Fmoc-Leu-OH or Z-Phe-OH), coupling a dipeptide fragment carries significantly higher risks of stereochemical loss.

Quick Status Check:

  • High Risk: Racemization of the C-terminal Leucine (Epimerization).

  • Medium Risk: Solubility/Aggregation (Hydrophobic core).

  • Conditional Risk: Diketopiperazine (DKP) formation (only upon Z-deprotection of the ester).

Module 1: The Critical Issue – Racemization (Epimerization)[1][2][3]

The Problem: You observe a "doublet" peak in HPLC or reduced biological activity. The Cause: 5(4H)-Oxazolone Formation.[1][2]

Technical Explanation

When you activate a single Z-amino acid (e.g., Z-Phe-OH), the urethane protecting group (Z) prevents oxazolone formation. However, in Z-Phe-Leu-OH , the C-terminal Leucine is protected by an amide bond (the Phe-Leu bond), not a urethane.

Upon activation of the Leucine carboxylate, the oxygen of the Phe-Leu amide backbone attacks the activated carbonyl, forming a 5(4H)-oxazolone intermediate. This intermediate is highly prone to base-catalyzed enolization, which destroys the chirality of the Leucine alpha-carbon, leading to a mixture of Z-Phe-L-Leu (desired) and Z-Phe-D-Leu (epimer).

Pathway Visualization

OxazoloneMechanism Start Z-Phe-Leu-OH (L,L-Isomer) Activated Activated Species (O-Acylisourea/Ester) Start->Activated + Activator (DIC/HATU) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activated->Oxazolone Backbone Amide Attack (Fast) Product_L Product (L,L-Peptide) Activated->Product_L + Amine (Coupling) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol + Base (Deprotonation) Oxazolone->Product_L + Amine Product_D Epimer (L,D-Peptide) Oxazolone->Product_D + Amine Enol->Oxazolone Reprotonation (Random)

Figure 1: The mechanism of racemization via oxazolone formation during dipeptide fragment coupling.

Troubleshooting Protocol: Minimizing Epimerization

Goal: <1% D-Isomer formation.

VariableRecommendationScientific Rationale
Coupling Reagent DIC + Oxyma Pure Carbodiimides (DIC) with Oxyma create a buffered, less basic environment than onium salts (HATU/HBTU), reducing proton abstraction.
Base Usage None (if possible) or TMP/Collidine Avoid DIPEA or TEA. If a base is required for the amine component, use weak, sterically hindered bases like 2,4,6-collidine or 2,2,6,6-tetramethylpiperidine (TMP).
Solvent DCM/DMF (1:1) Low dielectric constant solvents (like DCM) stabilize the H-bond network and discourage oxazolone formation compared to pure DMF.
Temperature 0°C to 4°C Lower temperature slows the rate of oxazolone formation more significantly than the rate of coupling.

Step-by-Step Low-Racemization Protocol:

  • Dissolve Z-Phe-Leu-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DCM/DMF (1:1).

  • Cool the solution to 0°C in an ice bath.

  • Add DIC (1.0 eq) dropwise. Stir for 2-3 minutes to form the active ester.

  • Add the amine component (1.0 eq). Note: Do not pre-mix the amine with DIPEA if avoidable.

  • Allow to react at 0°C for 1 hour, then slowly warm to room temperature.

Module 2: Solubility & Aggregation

The Problem: Gel formation or incomplete dissolution in standard solvents. The Cause: Z-Phe-Leu-OH is highly hydrophobic and prone to beta-sheet aggregation via intermolecular hydrogen bonding.

Solubility Matrix
SolventSolubility RatingNotes
DCM GoodBest for preventing racemization, but may not dissolve the amine partner.
DMF ModerateStandard, but promotes racemization if base is present.
NMP HighExcellent for breaking aggregates; use if DCM fails.
THF ModerateGood alternative to DCM; ensure it is peroxide-free.

Aggregation Breaking Strategy: If the reaction mixture gels:

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the DMF/NMP solution. This disrupts hydrogen bonds.

  • Pseudoproline Substitution: Not applicable here (as the dipeptide is fixed), but ensure the incoming amine is not also aggregated.

Module 3: Diketopiperazine (DKP) Formation

The Problem: Loss of peptide chain or formation of a cyclic byproduct (c-Phe-Leu). The Cause: Nucleophilic attack of the N-terminal amine on the C-terminal ester after Z-group removal.

Scenario: This is NOT a risk for Z-Phe-Leu-OH itself. It becomes a risk only if you:

  • Couple Z-Phe-Leu-OH to a resin or alcohol.

  • Remove the Z-group (e.g., via Hydrogenolysis or HBr/AcOH) to generate H-Phe-Leu-OR.

  • Leave the free amine H-Phe-Leu-OR in a basic or neutral solution.

Prevention:

  • If Z-deprotection is necessary, proceed immediately to the next coupling step.

  • Do not store H-Phe-Leu-OR intermediates; they will cyclize to DKP spontaneously.

Frequently Asked Questions (FAQ)

Q1: Can I use HBTU/DIPEA to couple Z-Phe-Leu-OH? A: It is strongly discouraged. The combination of HBTU (an onium salt) and DIPEA (a strong base) creates the ideal conditions for oxazolone formation. You may see up to 10-20% racemization of the Leucine residue. Switch to DIC/Oxyma or HATU/Collidine.

Q2: How do I measure the extent of racemization? A: You must synthesize a standard of the epimer (Z-Phe-D-Leu-Amine). Use C18 RP-HPLC with a shallow gradient (e.g., 0.5% B/min). The D-L diastereomer typically elutes earlier than the L-L product. Alternatively, use Marfey’s Reagent analysis on the hydrolyzed product.

Q3: Why is Z-Phe-Leu-OH more difficult than Z-Phe-OH? A: Z-Phe-OH is a "urethane-protected amino acid." The Z-group reduces the nucleophilicity of the oxygen involved in oxazolone formation. Z-Phe-Leu-OH is a "peptide fragment."[3] The Leu is "acyl-protected" (by the Phe residue), which offers no protection against oxazolone formation.

References

  • Steinauer, R., et al. (1989). Racemization in Peptide Synthesis: A Study of the Anderson Test. Journal of Organic Chemistry.
  • Albericio, F., & Tyle, P. (2000). Side reactions in peptide synthesis. Methods in Molecular Biology.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Mechanistic details on Urethane vs. Amide protection).
  • Royal Society of Chemistry. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Z-Group Deprotection for Phe-Leu Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide chemistry. As Senior Application Scientists, we understand that optimizing reaction conditions is critical for success. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of the benzyloxycarbonyl (Z or Cbz) group from Phenylalanine-Leucine (Phe-Leu) dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for Z-group deprotection from a simple dipeptide like Z-Phe-Leu-OR?

For a standard dipeptide such as Z-Phe-Leu, catalytic hydrogenation is the most highly recommended method.[1] This technique involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. It is favored for its exceptionally mild and clean reaction profile; the byproducts are simply toluene and carbon dioxide, which are volatile and easily removed during work-up.[2][3] This method minimizes the risk of side reactions and preserves the stereochemical integrity of the chiral centers in both phenylalanine and leucine.

Q2: Are there viable alternative methods to catalytic hydrogenation?

Yes, two other common methods are catalytic transfer hydrogenation and acidolysis .

  • Catalytic Transfer Hydrogenation: This is an excellent and often more convenient alternative to using hydrogen gas.[4][5] It uses a hydrogen donor molecule, such as ammonium formate, formic acid, or 1,4-cyclohexadiene, in the presence of a Pd/C catalyst.[6][7][8] This approach avoids the need for specialized hydrogenation equipment (e.g., a Parr shaker or H₂ balloon setup) and is generally very efficient.[9]

  • Acidolysis: This method employs strong acidic reagents, most commonly 33% hydrogen bromide in acetic acid (HBr/AcOH).[10][11] While effective, it is a much harsher method. It should be considered a last resort for a simple dipeptide like Phe-Leu, as the strong acid can lead to unwanted side reactions and may not be compatible with other acid-labile protecting groups if present elsewhere in the molecule.[12][13]

Q3: Can the deprotection reaction be monitored? How do I know when it's complete?

Absolutely. Monitoring the reaction is crucial for optimization and preventing over-exposure to reaction conditions. The most common and effective method is Thin-Layer Chromatography (TLC) .[14][15]

To monitor the reaction, you will spot three lanes on a TLC plate:

  • Starting Material (SM): A solution of your starting Z-Phe-Leu.

  • Co-spot (C): A combined spot of the starting material and the reaction mixture.

  • Reaction Mixture (RM): An aliquot taken directly from your reaction.

The reaction is considered complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared, and a new, typically more polar (lower Rf value) spot corresponding to the product has appeared.[15] LC-MS can also be used for more precise monitoring.[14]

Q4: What are the primary causes of an incomplete Z-deprotection reaction?

Incomplete deprotection is one of the most common issues encountered. The primary causes for catalytic hydrogenation methods are:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is sensitive to poisons, especially sulfur or thiol compounds.[16] Using an old or low-quality catalyst can also result in poor activity.

  • Poor Solubility: If the Z-protected dipeptide is not fully dissolved in the reaction solvent, the reaction will be slow or stall as it is a heterogeneous catalysis process.[17]

  • Insufficient Hydrogen: For catalytic hydrogenation, this could be due to an inadequate pressure of H₂ gas or poor mixing, which limits gas-liquid transfer.[17] For transfer hydrogenation, the hydrogen donor may have been depleted.[17]

  • Product Inhibition: The resulting free amine product can sometimes coordinate to the palladium catalyst, reducing its activity.

Comparative Overview of Deprotection Methods

The choice of deprotection method can significantly impact the yield, purity, and scalability of your synthesis. The following table provides a comparative summary of the primary methods for Z-deprotection of Phe-Leu.

FeatureCatalytic Hydrogenation (H₂/Pd-C)Catalytic Transfer Hydrogenation (Pd-C/Donor)Acidolysis (HBr/AcOH)
Reagents 10% Pd/C, H₂ gas10% Pd/C, Ammonium Formate or Formic Acid33% HBr in Acetic Acid
Solvent Methanol (MeOH), Ethanol (EtOH)Methanol (MeOH), Ethanol (EtOH)Glacial Acetic Acid, Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature to RefluxRoom Temperature
Reaction Time 2–8 hours30 minutes – 4 hours30–90 minutes
Pros Very mild conditions; Clean byproducts (Toluene, CO₂); High Yield (>95%)[12]No H₂ gas handling required; Rapid reactions possible; High Yield (>90%)[18]Fast reaction; Effective for stubborn substrates
Cons Requires H₂ gas handling; Catalyst can be pyrophoric; Potential for catalyst poisoning[3][9]Requires careful temperature control with some donors; Donor can complicate work-upHarsh, corrosive reagent; Potential for side reactions (e.g., alkylation); Not compatible with acid-labile groups[11][12]
Best For Standard, clean deprotection of simple peptides.Lab settings without specialized hydrogenation equipment.Sterically hindered or catalyst-poisoned substrates where hydrogenation fails.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Z-deprotection of Phe-Leu.

Workflow & Troubleshooting Logic

G start Problem Observed During Z-Deprotection incomplete Incomplete Reaction (Starting material remains on TLC) start->incomplete side_products Multiple Spots on TLC (Side Product Formation) start->side_products workup Difficulty Isolating Product (Low Yield after Work-up) start->workup cause1 Possible Cause: Catalyst Inactivity/Poisoning incomplete->cause1 cause2 Possible Cause: Poor Solubility or Insufficient H₂ incomplete->cause2 cause3 Possible Cause: Harsh Conditions (Acidolysis) side_products->cause3 cause4 Possible Cause: Product is Water-Soluble or Salt workup->cause4 sol1 Solution: - Use fresh, high-quality Pd/C catalyst. - Increase catalyst loading (10-20 wt%). - Purify starting material to remove sulfur impurities. cause1->sol1 sol2 Solution: - Change solvent (e.g., MeOH, EtOH, EtOAc). - Increase H₂ pressure (if applicable). - Ensure vigorous stirring. cause2->sol2 sol3 Solution: - Switch to milder hydrogenation method. - For HBr/AcOH, ensure anhydrous conditions and minimal reaction time. cause3->sol3 sol4 Solution: - Avoid aqueous work-up if product is a salt. - Precipitate product with ether. - Use ion-exchange resin for purification. cause4->sol4 G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep Dissolve Z-Phe-Leu in Solvent (e.g., MeOH) react Add Catalyst (Pd/C) & Hydrogen Source (H₂ or Donor) prep->react monitor Stir Vigorously Monitor by TLC react->monitor filter Filter through Celite® to Remove Catalyst monitor->filter Upon Completion concentrate Concentrate Filtrate in vacuo filter->concentrate purify Purify Crude Product (if necessary) concentrate->purify

Sources

Technical Support Center: Minimizing Racemization of Phenylalanine During Z-Phe-Leu-OH Activation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide chemistry: the minimization of racemization during the activation of Z-Phe-Leu-OH. Here, we provide in-depth troubleshooting advice, best practices, and detailed protocols to ensure the stereochemical integrity of your synthetic peptides.

Understanding the Problem: The "Why" Behind Phenylalanine Racemization

Racemization is the loss of stereochemical purity at a chiral center, converting a single enantiomer into a mixture of both D and L forms.[1][2] In peptide synthesis, this is a significant issue as the biological activity of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The presence of even minor diastereomeric impurities can drastically reduce or eliminate a peptide's therapeutic efficacy and potentially introduce off-target effects.[1][2]

Phenylalanine, particularly when N-terminally protected with a benzyloxycarbonyl (Z) group and preceding a leucine residue (Z-Phe-Leu-OH), is susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation.[1] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate.[3] The activation of the carboxyl group makes the α-proton on the phenylalanine residue acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone. Reprotonation can then occur from either face, resulting in a mixture of L- and D-phenylalanine residues in the final peptide.[3]

Several factors exacerbate this issue:

  • Over-activation of the carboxylic acid: Highly reactive intermediates are more prone to racemization.[2]

  • Strong bases: Bases facilitate the abstraction of the α-proton.[2]

  • Elevated temperatures: Higher temperatures accelerate both the desired coupling reaction and the undesired racemization.[2]

  • Prolonged reaction times: Increased exposure to activation conditions raises the likelihood of racemization.[2]

  • Solvent polarity: The solvent can influence the stability of the activated intermediate and the rate of racemization.[1]

Troubleshooting Guide: Your Questions Answered

This section addresses common issues encountered during the activation of Z-Phe-Leu-OH in a practical question-and-answer format.

Q1: I'm observing significant epimerization of the phenylalanine residue in my final peptide. What's the most likely cause?

A: Significant epimerization during the coupling of Z-Phe-Leu-OH is most often linked to the choice of coupling reagent and the reaction conditions. If you are using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, the risk of racemization is high.[4][5] These reagents form a highly reactive O-acylisourea intermediate which can readily cyclize to the problematic oxazolone.[6]

Troubleshooting Steps:

  • Introduce a Racemization-Suppressing Additive: The most critical first step is to use your carbodiimide reagent in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate).[5][7] These additives react with the O-acylisourea intermediate to form an active ester that is less prone to racemization.[1]

  • Evaluate Your Base: If your protocol requires a base, assess its strength. Strong, non-sterically hindered bases can increase the rate of racemization.[1] Consider switching from a strong base like N,N-diisopropylethylamine (DIPEA) to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][8] Use the minimum amount of base necessary.[1]

  • Control the Temperature: Perform the coupling reaction at a lower temperature, for example, by starting the activation at 0°C.[1][2] While this may slow down the reaction rate, it will have a more pronounced effect on reducing the rate of racemization.

Q2: Which coupling reagent is least likely to cause racemization with Z-Phe-Leu-OH?

A: While no coupling reagent can completely eliminate racemization, some are inherently better at minimizing it. Phosphonium and uronium/aminium salt-based reagents are generally considered superior to carbodiimides in this regard.[4][9]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and generally lead to low levels of racemization, especially when used with additives like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole).[4][6][10]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) also offer excellent coupling efficiency with a low risk of racemization.[4][11]

For particularly sensitive couplings, the addition of cupric chloride (CuCl₂) in combination with HOBt has been shown to be effective in suppressing racemization.[12][13]

Q3: Can the choice of solvent impact the level of racemization?

A: Yes, the solvent can play a significant role.[6] Less polar solvents, such as dichloromethane (DCM), have been shown to suppress epimerization compared to more polar solvents like N,N-dimethylformamide (DMF).[8] However, solubility of the reactants must be taken into consideration. If solubility is an issue in less polar solvents, a mixture of solvents can be explored.

Q4: How can I accurately quantify the extent of racemization in my synthesized peptide?

A: Accurate quantification is crucial for optimizing your synthesis protocol. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method to separate and quantify the diastereomers of the final peptide.[1]

  • Chiral Amino Acid Analysis after Hydrolysis: This involves the complete acid hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated and quantified by HPLC-MS.[14]

  • Enzymatic Digestion: This method relies on the stereospecificity of proteases, which typically only cleave peptide bonds adjacent to L-amino acids. The presence of uncleaved fragments where cleavage is expected can indicate the presence of a D-amino acid.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomeric peptides can exhibit different NMR spectra, allowing for quantification.

Best Practices & Recommended Protocols

To proactively minimize racemization from the outset, adhere to the following best practices.

Workflow for Minimizing Racemization

G cluster_0 Pre-Coupling Decisions cluster_1 Activation & Coupling Protocol cluster_2 Post-Coupling Analysis Reagent_Selection Select Coupling Reagent & Additive (e.g., DIC/Oxyma or HATU) Solvent_Choice Choose Appropriate Solvent (e.g., DCM) Reagent_Selection->Solvent_Choice Base_Selection Select Weak/Hindered Base (e.g., NMM or Collidine) Solvent_Choice->Base_Selection Pre_activation Minimize Pre-activation Time (In-situ activation is ideal) Base_Selection->Pre_activation Temperature_Control Maintain Low Temperature (Start at 0°C) Pre_activation->Temperature_Control Monitoring Monitor Reaction Progress (e.g., TLC or LC-MS) Temperature_Control->Monitoring Purification Purify Product Monitoring->Purification Analysis Quantify Racemization (Chiral HPLC) Purification->Analysis

Caption: Decision workflow for minimizing phenylalanine racemization.

Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure

This protocol is a robust starting point for minimizing racemization when using a carbodiimide-based coupling strategy.

Materials:

  • Z-Phe-Leu-OH

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroximino)acetate)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N-methylmorpholine (NMM) (if required)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or DCM) for 30-60 minutes.

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of Z-Phe-Leu-OH in the reaction solvent.

    • Add 3-5 equivalents of Oxyma Pure.

    • Cool the mixture to 0°C in an ice bath.

    • Add 3-5 equivalents of DIC.

    • Allow the mixture to pre-activate for 1-5 minutes. Note: Minimize this pre-activation time.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • If the N-terminal amine is protonated (e.g., as a hydrochloride salt), add 1 equivalent of a mild base like NMM.

    • Allow the coupling reaction to proceed for 1-2 hours, maintaining a low temperature initially and then allowing it to slowly warm to room temperature.

  • Washing: Wash the resin thoroughly with the reaction solvent to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[1]

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for difficult couplings or when the highest degree of stereochemical purity is required.

Materials:

  • Z-Phe-Leu-OH

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Activation:

    • Dissolve Z-Phe-Leu-OH (1.5 eq) in a minimal amount of DMF.

    • In a separate vial, dissolve HATU (1.45 eq) in DMF.

    • Cool the solution of Z-Phe-Leu-OH to 0°C in an ice bath.

    • Add DIPEA or Collidine (2 eq) to the amino acid solution.

    • Add the HATU solution to the amino acid/base mixture and stir for 2-5 minutes.

  • Coupling:

    • Add the pre-activated solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Confirmation:

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test to confirm reaction completion.

Quantitative Data Summary

The choice of coupling reagent and additives significantly impacts the level of racemization. The following table provides a comparative overview of the percentage of D-isomer formation for the coupling of a sensitive amino acid using various reagents. While this data is for Fmoc-Ser(tBu)-OH, it provides a good relative indication of the racemization potential of different coupling systems that can be extrapolated to Z-Phe-Leu-OH.

Coupling ReagentAdditiveBase% D-Isomer FormationReference
HBTU-DIPEA11.2[8]
PyBOP-DIPEA12.1[8]
HATUHOAtNMM37.6 (after 3h pre-activation)[8]
EDCHOBtNMM3.1[8]
T3PPyridine-<0.5[8]

Data adapted from literature for illustrative purposes.[8]

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Reagents Used in Peptide Synthesis Archives. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Flegel, M., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A. [Link]

  • PEPTLAB. (2024, March 18). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. [Link]

  • ResearchGate. Coupling Reagents. [Link]

  • Thieme. (2014). 3.7 Phosphonium Salts. [Link]

  • ResearchGate. Racemization in stepwise solid-phase peptide synthesis at elevated temperature. [Link]

  • MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. [Link]

  • PMC. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). [Link]

  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Thieme. (2014). 7.4 Racemization Assays. [Link]

  • PubMed. (1975). Peptide synthesis with carbodiimide. [Link]

  • PubMed. (1997). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]

  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

  • ResearchGate. (2016, May 30). How to verify location of D- and L- amino acid in a peptide sequence?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1972). Amino-acids and peptides. Part XXVIII. Determination of racemization in peptide synthesis by nuclear magnetic resonance spectroscopy. [Link]

  • PMC. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • ACS Publications. Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (2023, July 19). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. [Link]

  • Peptide Primers. Peptide Synthesis for Beginners. [Link]

Sources

Technical Support Center: Preventing DKP Formation in Z-Phe-Leu Peptides

[1]

Current Status: Online Topic: Troubleshooting DKP formation in Z-Phe-Leu-X sequences Audience: Peptide Chemists, Process Development Scientists[1]

Core Analysis: The "Danger Zone" of Z-Phe-Leu

Q: Why is my Z-Phe-Leu intermediate converting to DKP? I thought the Z-group prevented aminolysis?

A: You are correct that the Z (Cbz) group prevents the N-terminal amine from acting as a nucleophile. Therefore, Z-Phe-Leu-OR (where R is an ester or resin) is stable against DKP formation.[1]

The critical failure point occurs immediately upon removal of the Z-group .

If you are performing hydrogenolysis (H₂/Pd) or acidolysis (HBr/AcOH) to generate H-Phe-Leu-OR , the liberated amine is spatially positioned to attack the C-terminal ester carbonyl.[1] The bulky hydrophobic side chains of Phenylalanine and Leucine favor a cis-amide-like conformer (a "turn" structure) that accelerates this cyclization, often outcompeting the desired intermolecular coupling reaction.[1]

The Mechanism of Failure:

  • Precursor: Z-Phe-Leu-OR (Stable).[1]

  • Trigger: Deprotection (Removal of Z).

  • Intermediate: H-Phe-Leu-OR (Highly Unstable).[1]

  • Result: Cyclization to Cyclo(Phe-Leu) (DKP) + ROH.

Troubleshooting & Optimization Strategies
Scenario A: You are removing Z to extend the peptide chain (Solution Phase)

Q: I lose 40-60% of my material to DKP during hydrogenolysis of Z-Phe-Leu-OMe. How do I stop this?

Strategy 1: Simultaneous Deprotection-Coupling (The "Trap" Method) Do not isolate the free amine H-Phe-Leu-OR. The rate of DKP formation is time-dependent.[1] You must "trap" the amine with the next amino acid faster than it can cyclize.

  • Protocol: Perform the hydrogenolysis in the presence of the next activated amino acid (e.g., Boc-Xaa-OSu or an active ester).

  • Why it works: As soon as the Z-group is cleaved, the free amine immediately reacts with the active ester present in the solution, forming the tripeptide before the intramolecular DKP reaction can occur.

  • Reference: This approach has been validated for DKP-prone sequences like Phe-Pro and Phe-Leu [1].[1]

Strategy 2: Acidic Buffer Suppression DKP formation is base-catalyzed (requires a nucleophilic unprotonated amine).[1]

  • Protocol: Perform hydrogenolysis in the presence of 1-2 equivalents of a strong acid (e.g., HCl or Tosic acid).[1]

  • Mechanism: This forces the newly formed amine into its protonated ammonium salt form (

    
    ), which is non-nucleophilic.[1]
    
  • Note: You must then neutralize carefully during the subsequent coupling step, ideally using a "pre-activation" strategy for the incoming amino acid to ensure instant coupling upon neutralization.

Scenario B: You are using Z-Phe-Leu-OH as a Fragment [1]

Q: I am trying to couple Z-Phe-Leu-OH to a resin-bound amine, but I see low yields and impurities.

A: The issue here is likely Oxazolone formation , not DKP, but they are often confused. However, if you are activating the carboxyl group of Z-Phe-Leu-OH, you risk racemization.[1]

  • Recommendation: Use low-racemization coupling reagents like COMU/Oxyma or DIC/HOAt .[1] Avoid high base concentrations (e.g., excess DIPEA), which promote oxazolone formation.[1]

  • Alternative: If possible, build the dipeptide stepwise on the resin (couple Fmoc-Leu, then Fmoc-Phe) rather than coupling the Z-Phe-Leu fragment, unless the fragment is critical for convergent synthesis.

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired chain extension and the parasitic DKP formation.

DKP_MechanismStartZ-Phe-Leu-OR(Stable Precursor)DeprotectionDeprotection(H2/Pd or Acid)Start->DeprotectionIntermediateH-Phe-Leu-OR(Free Amine - UNSTABLE)Deprotection->IntermediateDKP_EndCyclo(Phe-Leu)(DKP Byproduct)Intermediate->DKP_EndHigh Risk ifUnprotonated/Slow CouplingPeptide_EndZ-Xaa-Phe-Leu-OR(Tripeptide)Intermediate->Peptide_EndRequires Active EsterTrappingDKP_PathIntramolecular Attack(Fast Cyclization)Product_PathIntermolecular Coupling(Desired Reaction)

Caption: Kinetic competition between DKP formation and peptide elongation upon Z-group removal.

Experimental Protocols
Protocol A: Protonation Strategy for Z-Removal

Use this when isolating the intermediate is unavoidable.

  • Dissolution: Dissolve 1.0 mmol of Z-Phe-Leu-OMe in MeOH (10 mL).

  • Acidification: Add 1.1 mmol of HCl (1M in dioxane or MeOH). The presence of acid ensures the amine remains protonated (

    
    ) upon liberation.
    
  • Hydrogenolysis: Add Pd/C catalyst (10% wt) and stir under H₂ atmosphere (balloon) for 2-4 hours.

  • Workup: Filter catalyst. Evaporate solvent.[1] The residue is H-Phe-Leu-OMe·HCl .

    • Critical: Do NOT neutralize this salt until the exact moment of coupling.[1] Store at -20°C.

Protocol B: Quantitative Comparison of Resins (If SPPS)

If you are synthesizing this sequence on solid phase (e.g., H-Phe-Leu-Resin), the resin type dictates DKP risk.[1]

Resin TypeDKP RiskMechanism of ProtectionRecommendation
Merrifield / Wang HIGH Benzyl ester linkage is electron-withdrawing, increasing carbonyl electrophilicity.[1]Avoid for Phe-Leu.
2-Chlorotrityl (2-CTC) LOW Steric bulk of trityl group blocks the amine's attack on the ester.[2]Gold Standard for C-terminal Phe-Leu [2].[1]
PAM Resin MEDIUM Stable to TFA, but prone to aminolysis during base treatments.[1]Use with caution.
References
  • Goolcharran, C. & Borchardt, R.T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Validated kinetics showing pH dependence of Phe-Pro and Phe-Leu cyclization.[1]

  • Barlos, K., et al. (1991).[1] 2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides.[1] International Journal of Peptide and Protein Research.[1] Establishes steric hindrance as a primary defense against DKP.[1]

  • Steinauer, R., et al. (1989).[1] Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure.[1][3] Journal of the Chemical Society, Chemical Communications.[1] Describes the "trap" method for Z-protected dipeptides.

Technical Support Center: Impact of Steric Hindrance from Z-Phe-Leu-OH on Coupling Rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges associated with the impact of steric hindrance from Z-Phe-Leu-OH on peptide coupling rates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental hurdles. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your peptide synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does the structure of Z-Phe-Leu-OH contribute to it?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms within a molecule obstructs a chemical reaction. In the context of Z-Phe-Leu-OH, several structural features contribute to significant steric bulk:

  • The Z-group (Benzyloxycarbonyl): This is a large, aromatic protecting group attached to the N-terminus of the phenylalanine residue. Its size and rigidity can physically block the approach of the coupling reagents and the amine component of the growing peptide chain.[1][2]

  • Phenylalanine (Phe) Side Chain: The bulky benzyl group of the phenylalanine side chain adds to the overall steric congestion around the reactive carboxyl group.[3][4]

  • Leucine (Leu) Side Chain: The isobutyl side chain of leucine, a β-branched amino acid, further increases the steric hindrance near the peptide backbone.[5]

This combination of bulky groups makes the carboxyl group of leucine less accessible for nucleophilic attack by the incoming amine, thereby slowing down the coupling reaction.[3][5]

Q2: What are the typical observable signs of a slow or incomplete coupling reaction involving Z-Phe-Leu-OH?

A: During solid-phase peptide synthesis (SPPS), the most immediate indicator of a problematic coupling is a positive Kaiser test (or ninhydrin test) .[3] This colorimetric assay detects the presence of unreacted primary amines on the resin. A blue or purple color indicates that the coupling is incomplete, while a yellow or colorless result suggests a successful reaction.[3]

Post-synthesis, analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will reveal the purity of the crude peptide. In the case of incomplete coupling, you will likely observe a significant peak corresponding to the deletion sequence (the peptide chain lacking the Z-Phe-Leu-OH moiety) in addition to the desired product peak.[3]

Q3: How does the choice of coupling reagent impact the success of coupling a sterically hindered dipeptide like Z-Phe-Leu-OH?

A: The choice of coupling reagent is critical for overcoming steric hindrance. Reagents are broadly classified based on their activation mechanism and reactivity.

  • Carbodiimides (e.g., DCC, DIC, EDC): While common, these may be less effective for sterically hindered couplings and can lead to racemization.[6][7] They often require additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[8][9]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These are generally more reactive and efficient for difficult couplings.[6][9] HATU, in particular, is often recommended for hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt-derived active ester, which accelerates the reaction.[10]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly effective for hindered couplings and are known to minimize racemization.[6][9] PyAOP is particularly useful for coupling N-methylated or other highly hindered amino acids.[9]

For a sterically demanding dipeptide like Z-Phe-Leu-OH, stronger activating reagents like HATU or PyAOP are generally recommended over standard carbodiimide-based methods.[7]

Troubleshooting Guide: Slow or Incomplete Coupling of Z-Phe-Leu-OH

This section provides a systematic approach to troubleshooting and optimizing the coupling of Z-Phe-Leu-OH.

Issue: Positive Kaiser Test After Initial Coupling Attempt

A positive Kaiser test signifies the presence of unreacted free amines, indicating an incomplete coupling reaction.[3]

Logical Troubleshooting Workflow

troubleshooting_workflow start Positive Kaiser Test double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 extend_time_temp Extend Coupling Time & Increase Temperature kaiser_test_2->extend_time_temp Positive success Negative Kaiser Test: Proceed with Synthesis kaiser_test_2->success Negative kaiser_test_3 Perform Kaiser Test Again extend_time_temp->kaiser_test_3 change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, PyAOP) kaiser_test_3->change_reagent Positive kaiser_test_3->success Negative kaiser_test_4 Perform Kaiser Test Again change_reagent->kaiser_test_4 disrupt_aggregation Incorporate Chaotropic Agents or Change Solvent System kaiser_test_4->disrupt_aggregation Positive kaiser_test_4->success Negative failure Persistent Positive Test: Re-evaluate Synthesis Strategy disrupt_aggregation->failure sps_cycle cluster_cycle Single Coupling Cycle deprotection 1. Fmoc-Deprotection (20% Piperidine/DMF) wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated Z-Phe-Leu-OH) wash1->coupling kaiser_test 4. Monitor with Kaiser Test coupling->kaiser_test wash2 5. DMF Wash kaiser_test->wash2 Negative troubleshoot Troubleshoot (e.g., Double Couple) kaiser_test->troubleshoot Positive next_cycle Proceed to Next Cycle wash2->next_cycle

Sources

Technical Support Center: Optimizing Solvent Systems for Z-Phe-Leu-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing solvent systems in Z-Phe-Leu-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during peptide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your Z-Phe-Leu-OH coupling reactions. Each issue is presented in a question-and-answer format, providing not just a solution, but a scientifically grounded explanation.

Problem 1: Low Coupling Yield

Q: I am experiencing a disappointingly low yield in my Z-Phe-Leu-OH coupling reaction. What are the likely solvent-related causes and how can I improve the outcome?

A: Low coupling yield is a frequent challenge in peptide synthesis and is often directly linked to the solvent system. The primary function of the solvent is to effectively dissolve all reactants—the N-protected amino acid (Z-Phe-OH), the C-protected amino acid or peptide (Leu-OH or a leucine-containing fragment), the coupling reagent (e.g., DCC, EDC, HATU), and any additives (e.g., HOBt, Oxyma Pure).[1] Poor solubility of any component will significantly hinder the reaction rate and lead to incomplete conversion.[2]

Causality and Solution Pathway:

  • Assess Reactant Solubility: Z-Phe-Leu-OH and its precursors can exhibit variable solubility depending on the chosen solvent.[3][4] Polar aprotic solvents are generally the first choice.

    • Initial Choice: Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are excellent starting points due to their strong solvating properties for a wide range of peptide synthesis reagents.[5][6] NMP is often considered superior for improving coupling yield as it is more polar than Dichloromethane (DCM) and efficiently solvates the growing peptide chain.[5]

    • Alternative for Hydrophobic Peptides: If your peptide sequence contains hydrophobic residues, aggregation can become a significant issue, leading to poor solvation and reduced reactivity.[7] In such cases, consider using solvent mixtures. Adding Dimethyl Sulfoxide (DMSO) to DMF or NMP can disrupt hydrogen bonding and prevent aggregation.[7][8] For particularly stubborn cases, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM have proven highly effective at dissolving sparingly-soluble protected peptides.[9]

  • Coupling Reagent Compatibility: The choice of coupling reagent must be compatible with your solvent system.

    • Carbodiimides (DCC, EDC): These are widely used but come with caveats. The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in most common solvents, which can complicate purification in solution-phase synthesis.[10] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is more soluble.[10][11] Water-soluble EDC is ideal for reactions in aqueous environments or for conjugating peptides to proteins.[10][11]

    • Onium Salts (HATU, HBTU, PyBOP): These reagents generally offer high coupling efficiency with a lower risk of racemization and are highly soluble in polar aprotic solvents like DMF and NMP.[6][11]

  • Optimize Reaction Conditions:

    • Double Coupling: If solubility is confirmed to be good but the yield is still low, especially with sterically hindered amino acids, performing the coupling reaction twice can significantly improve the outcome.[12] After the initial coupling, wash away excess reagents and byproducts before repeating the coupling step with fresh reagents.[12]

    • Temperature: For difficult couplings, a moderate increase in temperature can sometimes enhance the reaction rate. However, exercise caution as prolonged heating can lead to unwanted side reactions.[12]

Problem 2: Presence of Significant Side Products

Q: My final product is contaminated with significant side products. How can the solvent system contribute to this, and what can I do to minimize their formation?

A: Side reactions are a major concern in peptide synthesis, and the solvent can play a crucial role in either promoting or suppressing them.[13][14] Understanding the interplay between your solvent, coupling reagents, and protecting groups is key to achieving a clean reaction profile.

Common Side Reactions and Solvent-Based Mitigation:

  • Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid being activated. It is a significant issue, especially when using highly activating coupling reagents.[11][15]

    • Solvent Polarity: The polarity of the solvent can influence the rate of racemization. While highly polar solvents are excellent for solubility, they can sometimes stabilize the charged intermediates that lead to racemization.

    • Solution: The most effective way to combat racemization is not by changing the solvent alone, but by using additives. The addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) to carbodiimide-mediated couplings is strongly recommended.[11][15] These additives react with the activated amino acid to form a less reactive, but still efficient, active ester that is less prone to racemization.[16]

  • Diketopiperazine Formation: This side reaction is particularly prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino group with the activated C-terminal carboxyl group, leading to chain termination.[7]

    • Solvent Influence: The rate of diketopiperazine formation can be influenced by the solvent's dielectric constant.[17]

    • Solution: While solvent choice can have an effect, this side reaction is more effectively managed by strategic selection of protecting groups and coupling protocols. For instance, if proline is one of the first two amino acids in an Fmoc-based synthesis, using a 2-chlorotrityl chloride resin can sterically hinder this cyclization.[7]

  • N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed during carbodiimide activation, rearranges to a stable, unreactive N-acylurea.[10]

    • Solvent and Temperature: This side reaction is influenced by both the solvent and the temperature.

    • Solution: As with racemization, the use of additives like HOBt or Oxyma Pure is the most effective preventative measure. These additives rapidly convert the O-acylisourea to an active ester, outcompeting the rearrangement reaction.[10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding solvent selection and optimization for Z-Phe-Leu-OH coupling reactions.

Q1: What are the most important properties to consider when selecting a solvent for peptide coupling?

A1: The ideal solvent for peptide coupling should possess several key properties:

  • High Solvating Power: It must be able to dissolve all reactants and reagents to ensure the reaction proceeds efficiently.[5]

  • Chemical Inertness: The solvent should not react with any of the starting materials, intermediates, or products.[13]

  • Appropriate Polarity: The polarity of the solvent, often measured by its dielectric constant, affects reaction rates and can influence the extent of side reactions.[17][18]

  • Low Volatility (for some applications): In automated synthesizers, a lower volatility can be advantageous to prevent solvent evaporation.

  • Compatibility with Downstream Processing: The solvent should be easily removable during workup and purification.

Q2: Can I use a solvent mixture? If so, what are the advantages?

A2: Yes, using solvent mixtures is a common and highly effective strategy. The primary advantage is the ability to fine-tune the properties of the reaction medium. For instance:

  • Enhancing Solubility: As mentioned earlier, adding DMSO to DMF can help dissolve peptides prone to aggregation.[8]

  • Modifying Polarity: A mixture of a polar aprotic solvent like DMF with a less polar solvent like DCM can be used to optimize the reaction environment.[5]

  • "Green" Chemistry: There is a growing trend to replace traditional solvents like DMF and DCM with more environmentally friendly alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate have been shown to be effective, particularly with coupling reagents like COMU.[19]

Q3: How does the choice of coupling reagent impact my solvent selection?

A3: The coupling reagent and solvent are intrinsically linked.

  • Carbodiimides: As discussed, the solubility of the urea byproduct is a major consideration. For DCC, a solvent in which the DCU is insoluble is advantageous for solution-phase synthesis to allow for easy filtration.[10][20] For DIC, a solvent that solubilizes the diisopropylurea is necessary for SPPS.[10][11]

  • Onium Salts: Reagents like HATU and PyBOP are generally very soluble and effective in polar aprotic solvents like DMF and NMP.[6]

  • T3P®: This reagent is also highly soluble in polar aprotic solvents.[6] In some cases, greener solvents like anisole have been successfully used with T3P in liquid-phase peptide synthesis.[21]

Q4: Are there any solvents I should absolutely avoid?

A4: Yes, certain solvents are generally incompatible with peptide coupling reactions:

  • Protic Solvents (e.g., water, alcohols): These solvents contain reactive hydroxyl or amine groups that can compete with the desired amine nucleophile, leading to unwanted side reactions and hydrolysis of activated species. However, water-soluble carbodiimides like EDC are specifically designed for use in aqueous solutions, typically for bioconjugation.[11]

  • Reactive Solvents: Some solvents can react with the reagents. For example, DCM can slowly react with piperidine, which is used for Fmoc deprotection in SPPS.[5] Also, some coupling reagents are incompatible with certain solvents; for instance, BTC should not be used with DMF or NMP.[11]

Data and Protocols

Table 1: Properties of Common Solvents in Peptide Synthesis
SolventDielectric Constant (ε)[22]PolarityKey Characteristics & Considerations
N,N-Dimethylformamide (DMF)36.7Polar AproticExcellent solvating power for most reagents.[5] Can decompose over time to release dimethylamine, which can cause premature Fmoc deprotection.[5]
N-Methyl-2-pyrrolidone (NMP)32.2 (approx.)Polar AproticOften considered superior to DMF for difficult couplings due to better solvation.[5] More expensive than DMF.
Dichloromethane (DCM)8.93Nonpolar AproticGood for swelling polystyrene resins in Boc chemistry.[5] Not a great solvent for larger, more polar peptides.[5]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticExcellent at disrupting peptide aggregation.[7][9] Often used as a co-solvent with DMF or NMP.[8]
Acetonitrile (ACN)37.5Polar AproticCan be a good solvent for hydrophobic peptides and when using PEG-based resins.[5][8]
Tetrahydrofuran (THF)7.58Relatively Nonpolar AproticCan be useful with PEG-based resins, especially for coupling hindered amino acids.[5]
Experimental Protocol: General Procedure for Z-Phe-Leu-OH Coupling in DMF

This protocol provides a general guideline for a solution-phase coupling reaction. Molar equivalents and reaction times may need to be optimized for specific substrates.

  • Reactant Preparation:

    • In a clean, dry round-bottom flask, dissolve Z-Phe-OH (1.0 eq.) and H-Leu-OH (or its corresponding ester, 1.0 eq.) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M).

    • Add an additive such as HOBt (1.1 eq.) or Oxyma Pure (1.1 eq.) to the solution and stir until fully dissolved.

  • Activation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the coupling reagent, for example, DIC (1.1 eq.), to the stirred solution.

  • Coupling Reaction:

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete, filter off any precipitated urea byproduct (if using DCC or DIC).

    • Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization as needed.

Visualizing the Workflow

Diagram 1: Decision-Making Workflow for Solvent System Optimization

Solvent_Optimization_Workflow start Start: Low Coupling Yield or Side Products check_solubility Assess Solubility of All Reactants in Initial Solvent (e.g., DMF or NMP) start->check_solubility is_soluble Are All Components Fully Soluble? check_solubility->is_soluble change_solvent Change Solvent or Create a Mixture (e.g., DMF/DMSO, DCM/TFE) is_soluble->change_solvent No check_coupling Evaluate Coupling Reagent & Additives is_soluble->check_coupling Yes change_solvent->check_solubility is_racemization Is Racemization or N-Acylurea a Problem? check_coupling->is_racemization add_additive Incorporate Additives (HOBt, Oxyma Pure) is_racemization->add_additive Yes optimize_conditions Optimize Reaction Conditions (Double Coupling, Temperature) is_racemization->optimize_conditions No add_additive->optimize_conditions final_protocol Final Optimized Protocol optimize_conditions->final_protocol

Sources

improving yield of peptides containing Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield for Z-Phe-Leu-OH Peptides

User Guide: Troubleshooting & Optimization

Subject: Improving Synthetic Yield and Purity of Peptides Containing Z-Phe-Leu-OH Applicable For: Solution Phase Fragment Condensation, SPPS (Fragment-on-Resin), and Enzymatic Substrate Synthesis.

Introduction: The "Phe-Leu" Challenge

You are likely encountering yield issues with Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine) due to two converging physicochemical factors:

  • Hydrophobicity-Driven Aggregation: The Phenylalanine (Phe) and Leucine (Leu) side chains create a highly hydrophobic motif, leading to aggregation and poor solvation in standard DCM/DMF mixtures.

  • C-Terminal Racemization: Unlike coupling a single urethane-protected amino acid (e.g., Z-Phe-OH), activating a peptide fragment like Z-Phe-Leu-OH at the C-terminus (Leu) poses a severe risk of racemization via 5(4H)-oxazolone formation .

This guide provides self-validating protocols to mitigate these specific failure modes.

Module 1: The Racemization Trap (Coupling Issues)

Q: I am coupling Z-Phe-Leu-OH to an amine, but my yield is low and I see a "doublet" peak in HPLC. What is happening?

A: You are likely observing epimerization .[1] When you activate the carboxyl group of Z-Phe-Leu-OH, the carbonyl oxygen of the upstream amide bond (between Z-Phe and Leu) attacks the activated center, forming a cyclic oxazolone intermediate. This intermediate readily loses chirality at the Leucine alpha-carbon.

The Fix: Thermodynamic Suppression You must lower the basicity of the reaction environment and use additives that destabilize the oxazolone.

Protocol: Low-Racemization Fragment Condensation

Use this protocol for coupling Z-Phe-Leu-OH to H-Xxx-OR or Resin.

  • Solvent: Dissolve Z-Phe-Leu-OH and the amine component (1.0 equiv) in DMF/DMSO (4:1) . The DMSO disrupts beta-sheet aggregation common in Phe-Leu sequences.

  • Cooling: Chill the reaction vessel to 0°C (ice bath). Kinetic control is critical.

  • Additives (The Secret Sauce): Add Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt (1-Hydroxy-7-azabenzotriazole) at 1.1 equivalents .

    • Why: These additives react faster with the oxazolone than the oxazolone can racemize, reopening the ring to a safe active ester.

  • Coupling Reagent: Add EDC.HCl (1.1 equiv) or DIC (1.1 equiv).

    • Avoid: HATU/HBTU with DIEA. The high basicity of DIEA extracts the proton from the oxazolone, ensuring racemization.

  • Base: If the amine is a salt (e.g., HCl salt), use TMP (2,4,6-Trimethylpyridine) or Collidine (1.0 equiv per HCl).

    • Crucial: Do NOT use TEA or DIEA. TMP is sterically hindered and too weak to deprotonate the alpha-carbon of the oxazolone.

  • Time: React at 0°C for 1 hour, then allow to warm to RT for 4–12 hours.

Visualizing the Racemization Pathway:

Racemization cluster_prevention Prevention Strategy Start Activated Z-Phe-Leu-X Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Start->Oxazolone Cyclization (Fast) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIEA/TEA) Removes H+ L_Product L-L Product (Desired) Oxazolone->L_Product Amine Attack (Fast w/ Additive) DL_Product D-L Product (Epimer/Impurity) Oxazolone->DL_Product Amine Attack (After Enolization) Enol->Oxazolone Reprotonation (Random Face) Additives Add Oxyma/HOAt (Traps Oxazolone)

Caption: Mechanism of oxazolone-mediated racemization and the intervention point for additives (Oxyma/HOAt).

Module 2: Solubility & Aggregation (The "Gelling" Issue)

Q: My Z-Phe-Leu-OH precipitates or forms a gel during reaction/workup. How do I keep it in solution?

A: The Z-group (benzyl carbamate) combined with Phe and Leu is highly lipophilic. Standard peptide solvents (DCM) often fail.

Troubleshooting Table: Solvent Selection

Solvent SystemSuitabilityNotes
DCM (Dichloromethane) PoorOften causes gelling of Z-Phe-Leu fragments.
DMF (Dimethylformamide) GoodStandard. If solubility fails here, add LiCl (5%).
NMP (N-Methyl-2-pyrrolidone) ExcellentBetter penetrating power for aggregated sequences.
"Magic Mixture" Critical Rescue DCM : HFIP (4:1) . Hexafluoroisopropanol (HFIP) breaks beta-sheet hydrogen bonds and solubilizes the most stubborn Phe/Leu aggregates.

Protocol: Handling "Gelled" Reactions

  • If the reaction turns cloudy/gelatinous, add HFIP (up to 20% v/v) or TFE (Trifluoroethanol).

  • Sonication: Sonicate at 35°C for 10 minutes.

  • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

Module 3: Deprotection (Removing the Z-Group)

Q: I am trying to remove the Z-group with H2/Pd-C, but the reaction stalls. Why?

A: Z-Phe-Leu-OH contains aromatic rings that can adsorb strongly to the catalyst, but the most common culprit is catalyst poisoning from trace sulfur (if Met/Cys are present downstream) or steric bulk preventing the catalyst from accessing the carbamate.

Troubleshooting Guide:

  • Solvent Switch: Hydrogenolysis is faster in MeOH or AcOH than in DMF/EtOAc.

    • Recommendation: Dissolve in MeOH with 1% Acetic Acid.

  • Catalyst Choice: Switch from standard 10% Pd/C to Pd(OH)₂ (Pearlman's Catalyst) . It is more robust for difficult deprotections.

  • Alternative Method (Acidolysis): If catalytic hydrogenation fails, use HBr in Acetic Acid (33%) .

    • Warning: This is harsh. Ensure your peptide does not contain acid-sensitive groups (like tBu/Boc).

    • Scavengers: Add Thioanisole to prevent benzyl cation alkylation of the Phe ring.

Summary Workflow: Decision Logic

Workflow Start Start: Z-Phe-Leu-OH Coupling Solubility Check Solubility in DMF Start->Solubility Soluble Soluble? Solubility->Soluble Add_HFIP Add 10-20% HFIP or use NMP Soluble->Add_HFIP No Coupling Coupling Reaction Soluble->Coupling Yes Add_HFIP->Coupling Reagents Use EDC/Oxyma/Collidine @ 0°C Coupling->Reagents Check_Racemization Check HPLC for Split Peaks (DL vs LL) Reagents->Check_Racemization Racemized Racemization > 5%? Check_Racemization->Racemized Switch_T3P Switch to T3P (Propylphosphonic Anhydride) in EtOAc/DMF Racemized->Switch_T3P Yes Success Proceed to Workup Racemized->Success No

Caption: Decision tree for solvent selection and coupling reagent optimization.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • Bachem Technical Library. Racemization in Peptide Synthesis. Link

  • Albericio, F., & Tulla-Puche, J. (2008). The Use of HFIP in Peptide Chemistry. Organic & Biomolecular Chemistry. Link

Sources

Validation & Comparative

Z-Phe-Leu-OH vs Fmoc-Phe-Leu-OH in automated peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Z-Phe-Leu-OH vs Fmoc-Phe-Leu-OH in Automated Peptide Synthesis: A Comparative Performance Guide

Introduction Solid-Phase Peptide Synthesis (SPPS) relies heavily on the strategic selection of Nα-protecting groups to ensure high yield, purity, and sequence fidelity[1]. For researchers and drug development professionals scaling up peptide production, the choice of dipeptide building blocks dictates the entire hardware and chemical workflow. This guide provides an objective, data-backed comparison between two pre-coupled dipeptide derivatives: Z-Phe-Leu-OH (Carboxybenzyl-protected) and Fmoc-Phe-Leu-OH (Fluorenylmethyloxycarbonyl-protected), specifically evaluating their viability, mechanistic causality, and performance in automated synthesis platforms.

Chemical Principles & Mechanistic Causality

The fundamental divergence between these two building blocks lies in their lability—the specific chemical conditions required to remove the protecting group to allow the next amino acid to couple[1].

Fmoc-Phe-Leu-OH (The Gold Standard for Automation) The Fmoc group is base-labile, typically removed using 20% piperidine in N,N-dimethylformamide (DMF)[2]. This mild alkaline deprotection is perfectly orthogonal to the acid-labile protecting groups (like tBu or Boc) used on amino acid side chains, as well as the trifluoroacetic acid (TFA) used for final resin cleavage[].

  • Causality for Automation: When piperidine cleaves the Fmoc group, it generates dibenzofulvene, a byproduct that strongly absorbs UV light at 301 nm[4]. Automated synthesizers utilize in-line UV detectors to measure this absorbance, creating a self-validating system . If the UV peak is too low, the software automatically extends the deprotection time or triggers a double-coupling cycle, ensuring near 100% efficiency without manual intervention[4].

Z-Phe-Leu-OH (The Solution-Phase Specialist) The Z (or Cbz) group is highly stable and requires either catalytic hydrogenolysis (H₂ gas over Pd/C) or strong, hazardous acids (e.g., HBr in acetic acid or HF) for deprotection[2].

  • Causality against Automation: Introducing highly flammable hydrogen gas into a standard continuous-flow automated peptide synthesizer presents severe engineering and safety hazards. Alternatively, using strong acids for every deprotection cycle degrades the peptide backbone, prematurely cleaves the peptide from standard acid-labile resins, and lacks the orthogonality required for complex sequences[1]. Consequently, Z-Phe-Leu-OH is virtually obsolete in modern automated SPPS, but remains highly valuable in liquid-phase peptide synthesis (LPPS) or specialized chemo-enzymatic reactions[2],[5].

Comparative Performance Data

The following table summarizes the operational parameters of both dipeptides when considered for automated workflows[2],[1],[].

ParameterFmoc-Phe-Leu-OHZ-Phe-Leu-OH
Deprotection Reagent 20% Piperidine in DMFH₂/Pd-C or HBr/AcOH
Orthogonality in SPPS High (Orthogonal to TFA cleavage)Low (Interferes with acid-labile resins)
Automation Compatibility Excellent (Standard protocol)Poor (Hardware/Safety limitations)
In-line Reaction Monitoring Yes (UV absorbance of dibenzofulvene)No (No chromophoric byproduct)
Average Coupling Yield >99% per cycle85-95% (Solution-phase)
Primary Application Automated Solid-Phase SynthesisSolution-Phase / Chemo-Enzymatic

Workflow Visualization

The diagram below illustrates the divergent logic paths and hardware compatibilities of Fmoc vs. Z chemistries in peptide synthesis.

G Fmoc Fmoc-Phe-Leu-OH (Automated SPPS) DeprotectFmoc 20% Piperidine in DMF (Mild Base) Fmoc->DeprotectFmoc Deprotection Z Z-Phe-Leu-OH (Solution/Enzymatic) DeprotectZ H2/Pd or HBr/AcOH (Harsh Acid / Gas) Z->DeprotectZ Deprotection UV UV Monitoring (301 nm) Self-Validating DeprotectFmoc->UV Dibenzofulvene Release NoUV No Chromophore Manual Validation DeprotectZ->NoUV Byproducts: Toluene/CO2 Auto Compatible with Automation (Continuous Flow) UV->Auto Real-time Feedback NoAuto Incompatible with Standard Automation NoUV->NoAuto Hardware Limitations

Orthogonality and automation compatibility of Fmoc vs. Z protecting groups in peptide synthesis.

Experimental Protocols

To demonstrate the practical application of these principles, below are self-validating protocols tailored to the specific strengths of each dipeptide.

Protocol A: Automated SPPS Coupling using Fmoc-Phe-Leu-OH Objective: Incorporate the Phe-Leu dipeptide into a growing peptide chain on a solid support with real-time validation.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes inside the automated synthesizer's reaction vessel.

  • Fmoc Deprotection: Deliver 20% piperidine in DMF to the resin for 2 x 5 minutes[1].

  • Self-Validation (UV Monitoring): Route the column effluent through the in-line UV detector. A sharp absorbance peak at 301 nm confirms the release of dibenzofulvene[4]. The software automatically integrates the peak area to verify >99% deprotection.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove residual piperidine.

  • Activation & Coupling: Dissolve 0.4 mmol (4 equivalents) of Fmoc-Phe-Leu-OH and 0.4 mmol of Oxyma Pure in DMF. Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC). Inject the activated mixture into the reaction vessel and agitate for 45 minutes.

  • Washing & Verification: Wash with DMF (5 x 1 min). A negative Kaiser test (or automated UV monitoring of the subsequent deprotection step) confirms successful coupling.

Protocol B: Chemo-Enzymatic Solution-Phase Synthesis using Z-Phe-Leu-OH Objective: Utilize the Z-protected dipeptide in a highly specific enzymatic ligation, where automated SPPS is not applicable.

  • Substrate Preparation: Dissolve 100 mg of Z-Phe-Leu-OH (acyl donor) and the target amino acid/peptide nucleophile in 10 mL of a cosolvent mixture (e.g., 5% v/v Methanol in MTBE)[5].

  • Enzyme Addition: Add 3 mL of an immobilized hydrolytic enzyme suspension (e.g., Alcalase-CLEA or Carboxypeptidase Y) alongside 0.1 g of 3Å molecular sieves to drive the transesterification/coupling reaction[5].

  • Incubation: Shake the mixture at room temperature for 12-24 hours. The Z-group protects the N-terminus from unwanted side reactions while the enzyme selectively forms the peptide bond at the C-terminus.

  • Purification: Filter out the immobilized enzyme and molecular sieves. Wash the organic layer with mild acid/base to remove unreacted starting materials, yielding the Z-protected elongated peptide.

Conclusion

For researchers utilizing automated peptide synthesizers, Fmoc-Phe-Leu-OH is the unequivocal choice. Its mild, base-labile deprotection chemistry enables real-time UV monitoring and prevents the degradation of acid-sensitive sequences, ensuring high-throughput reliability[]. Conversely, Z-Phe-Leu-OH should be strictly reserved for specialized solution-phase or chemo-enzymatic syntheses where its unique stability profile can be leveraged outside the constraints of automated fluidics[5].

References

*[2] "A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis" - Benchchem. 2 *[1] "A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz" - Benchchem. 1 *[4] "Fmoc Solid Phase Peptide Synthesis" - ChemPep. 4 *[5] "Chemo-enzymatic peptide synthesis via C-terminal ester interconversion" - Google Patents. 5 *[] "Why Fmoc-Protected Amino Acids Dominate SPPS?" - BOC Sciences.

Sources

Strategic Amine Protection in Dipeptide Synthesis: A Comparative Guide to Boc vs. Cbz

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

In the architecture of dipeptide synthesis, the selection of N-α protecting groups is not merely a procedural step; it is a strategic decision that dictates coupling efficiency, purification workflows, and the survival of sensitive side chains. As a Senior Application Scientist, I frequently observe that the choice between tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) fundamentally alters the synthetic trajectory.

This guide objectively compares the performance of Boc and Cbz protecting groups, dissects the causality behind their orthogonal deprotection mechanisms, and provides self-validating experimental protocols to ensure scientific integrity in your workflows.

Mechanistic Causality & Orthogonality

The cornerstone of modern peptide synthesis is orthogonality —the ability to selectively remove one protecting group without affecting others[1]. Boc and Cbz offer distinct, complementary lability profiles.

The Boc Acidolysis Pathway

The Boc group is characteristically acid-labile and is entirely resistant to catalytic hydrogenation and basic nucleophiles[1]. Deprotection is typically driven by strong acids like Trifluoroacetic Acid (TFA). The acid protonates the carbamate oxygen, triggering fragmentation into a stabilized tertiary carbocation and a carbamic acid intermediate[2]. The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and the free amine[3].

  • The Causality of Side Reactions: The generated tert-butyl cation is a potent electrophile. Without intervention, it will irreversibly alkylate electron-rich nucleophilic side chains (e.g., Tryptophan, Methionine, Cysteine)[4]. Therefore, the addition of cation scavengers is a non-negotiable requirement in Boc chemistry[5].

The Cbz Hydrogenolysis Pathway

The Cbz group is stable to mild acids (like TFA) and bases, but is highly labile under reductive conditions[1]. The most common deprotection method is catalytic hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ gas. The mechanism proceeds via the cleavage of the benzylic C-O bond, releasing an unstable carbamic acid that decarboxylates to yield the free amine, toluene, and carbon dioxide[6].

  • The Causality of Side Reactions: Unlike Boc, Cbz deprotection does not generate reactive carbocations. However, the palladium catalyst is highly susceptible to poisoning by sulfur-containing residues (such as Methionine or Cysteine)[7]. If your dipeptide contains sulfur, Cbz hydrogenolysis will likely fail, making Boc the mandatory alternative.

Strategic Workflow: Boc vs. Cbz

The following diagram illustrates the parallel, orthogonal workflows for synthesizing a dipeptide using either the Boc or Cbz strategy.

OrthogonalProtection cluster_Boc Boc Strategy (Acid-Labile) cluster_Cbz Cbz Strategy (Hydrogenolysis-Labile) Start Amino Acid 1 (C-Terminus Protected) Boc_Couple Coupling Reaction (e.g., EDC/HOBt) Start->Boc_Couple Cbz_Couple Coupling Reaction (e.g., EDC/HOBt) Start->Cbz_Couple Boc_AA Amino Acid 2 (N-Boc Protected) Boc_AA->Boc_Couple Boc_Dip Boc-Dipeptide Boc_Couple->Boc_Dip Boc_Deprot Acidolysis (TFA / DCM) Boc_Dip->Boc_Deprot Isobutylene + CO2 End Free Dipeptide Ready for Iteration Boc_Deprot->End Cbz_AA Amino Acid 2 (N-Cbz Protected) Cbz_AA->Cbz_Couple Cbz_Dip Cbz-Dipeptide Cbz_Couple->Cbz_Dip Cbz_Deprot Hydrogenolysis (H2, Pd/C) Cbz_Dip->Cbz_Deprot Toluene + CO2 Cbz_Deprot->End

Workflow comparison of Boc and Cbz orthogonal protection strategies in dipeptide synthesis.

Quantitative Performance Comparison

When selecting a protecting group, theoretical orthogonality must be weighed against empirical performance. The tables below summarize quantitative data derived from flow reactor and solution-phase dipeptide syntheses.

Table 1: Physicochemical & Mechanistic Comparison
FeatureBoc (tert-Butyloxycarbonyl)Cbz / Z (Benzyloxycarbonyl)
Chemical Structure tBu-O-(C=O)-Bn-O-(C=O)-
Deprotection Reagent TFA or HClH₂ with Pd/C, or strong acid (HBr/AcOH)
Cleavage Byproducts Isobutylene (gas), CO₂ (gas)[8]Toluene (liquid), CO₂ (gas)[6]
Orthogonality Stable to catalytic hydrogenation & basesStable to mild acids (TFA) & bases
Key Limitations Carbocation alkylation of side-chains[4]Pd catalyst poisoning by sulfur (Cys, Met)[7]
Table 2: Yield & Performance Benchmarks (Dipeptide Synthesis)
Metric / ConditionBoc-Protected DipeptidesCbz-Protected Dipeptides
Flow Reactor Synthesis Yield >80%75–79%
Solution-Phase Yield (Lipophilic) ~84%~94%[9]
Typical Deprotection Time 30 - 120 mins2 - 4 hours
Workup Complexity Low (Volatile byproducts)[8]Moderate (Toluene removal/filtration)

Data Insights: Boc generally provides superior yields in automated or flow-based synthesis due to reduced steric hindrance and volatile byproducts[8]. However, in specific aqueous or convergent solution-phase syntheses, the higher lipophilicity of the Cbz group can drive better solubility and isolated yields (e.g., 94% vs 84% for PG-Pro-Leu-OEt)[9].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality so you can troubleshoot deviations in real-time.

Protocol A: Boc Deprotection via Acidolysis

Objective: Cleave the N-Boc group from a synthesized dipeptide while suppressing carbocation side reactions.

  • Dissolution: Dissolve the Boc-protected dipeptide in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M[3].

    • Causality: DCM is a polar aprotic solvent that solubilizes the peptide without participating in nucleophilic side reactions during carbocation generation.

  • Scavenger Addition: Add 0.5% v/v dithioethane (DTE) or anisole to the solution[5].

    • Causality: The cleavage generates highly reactive tert-butyl cations. Without a scavenger, these cations will irreversibly alkylate electron-rich amino acid side chains[4][5].

  • Acidification: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 50% v/v solution[5].

    • Causality: TFA protonates the carbamate oxygen, forcing fragmentation into the tert-butyl cation and carbamic acid[2][3].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 30–60 minutes. Do not seal the reaction vessel tightly [10].

    • Causality: The intermediate carbamic acid spontaneously decarboxylates, releasing CO₂ gas. A closed system will overpressurize and potentially rupture[10]. Visual confirmation of bubbling serves as a self-validating cue that deprotection is actively occurring.

  • Workup: Remove volatiles in vacuo.

    • Causality: Both TFA and the isobutylene byproduct are highly volatile, allowing for a simplified purification process that leaves the dipeptide as a TFA salt[8].

Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Mildly cleave the N-Cbz group using heterogenous catalysis, avoiding acidic conditions.

  • Dissolution: Dissolve the Cbz-protected dipeptide in methanol or ethyl acetate.

    • Causality: Protic or polar solvents enhance peptide solubility and facilitate hydrogen transfer at the palladium catalyst surface.

  • Catalyst Addition: Under an inert argon atmosphere, add 5–10 wt% Palladium on Carbon (Pd/C)[11].

    • Causality: Dry Pd/C is pyrophoric in the presence of oxygen and solvent vapors. Inert blanketing is a critical safety measure to prevent ignition.

  • Hydrogenation (Self-Validation): Purge the flask with H₂ gas and maintain under a hydrogen balloon for 2–4 hours[6].

    • Causality: Hydrogen adsorbs onto the palladium, selectively cleaving the benzylic C-O bond. This releases toluene and an unstable carbamic acid that decarboxylates into the free amine[6]. Monitor via TLC to ensure complete consumption of the starting material, preventing over-reduction.

  • Filtration: Filter the mixture through a pad of Celite, washing with excess methanol.

    • Causality: Pd/C particulates are fine enough to pass through standard frits or clog them. Celite safely traps the heavy metal catalyst, preventing product contamination.

Application-Specific Decision Matrix

When planning your dipeptide synthesis, use this matrix to finalize your protecting group strategy:

  • Choose Boc when:

    • Your sequence contains sulfur (Cysteine, Methionine), which will poison the Pd catalyst required for Cbz removal[7].

    • You are utilizing Solid-Phase Peptide Synthesis (SPPS) or flow chemistry, where volatile byproducts (isobutylene) drastically simplify purification[7][8].

  • Choose Cbz when:

    • Your molecule contains highly acid-sensitive functional groups (e.g., tert-butyl esters or ethers) that would be destroyed by the TFA required for Boc removal[1].

    • You are performing solution-phase synthesis and require the higher lipophilicity of the Cbz group to improve the solubility and yield of your intermediates[9].

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - total-synthesis.com.2

  • Boc Deprotection Mechanism - TFA - commonorganicchemistry.com.10

  • The Benzyloxycarbonyl (Cbz or Z) Protecting Group - benchchem.com. 6

  • A flow reactor process for the synthesis of peptides - durham.ac.uk.

  • tert-Butyloxycarbonyl protecting group - wikipedia.org. 4

  • A Comparative Guide to Cbz and Boc Protection in Tetra-alanine Synthesis - benchchem.com. 7

  • Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups - highfine.com. 11

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - peptide.com. 5

  • The Chemistry of the Boc Protecting Group - benchchem.com.3

  • Literature review of Boc vs. Cbz protecting groups - benchchem.com. 1

  • Tert-Butoxycarbonyl (Boc) vs. Benzyloxycarbonyl (Cbz) as Amine Protecting Groups - benchchem.com. 8

  • Green Chemistry - greentech.fr.9

Sources

A Senior Application Scientist's Comparative Guide to Analytical HPLC Methods for Z-Phe-Leu-OH Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity of synthetic peptides is not merely a quality metric; it is the cornerstone of reliable experimental outcomes and therapeutic safety. The dipeptide N-Carbobenzoxy-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) serves as a crucial building block in the synthesis of more complex peptides and bioactive molecules.[1] Consequently, the ability to accurately assess its purity and profile potential impurities is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose, offering unparalleled precision and resolution.[2][3][4] This guide provides an in-depth comparison of analytical HPLC methodologies for Z-Phe-Leu-OH, grounded in scientific principles and practical expertise. We will explore the critical parameters that govern separation, detail robust experimental protocols, and present a framework for selecting the optimal method for your specific needs.

The Chromatographic Challenge: Understanding Z-Phe-Leu-OH

Z-Phe-Leu-OH is a moderately hydrophobic dipeptide due to the presence of the phenyl group from Phenylalanine and the isobutyl side chain from Leucine, along with the bulky, aromatic benzyloxycarbonyl (Z) protecting group. The primary analytical goal is to separate the main compound from closely related impurities, which may include:

  • Starting material carryover: Unreacted Z-Phe-OH or H-Leu-OH.

  • Side-reaction products: Formation of diastereomers or related dipeptides.[5]

  • Degradation products: Hydrolysis of the peptide bond or loss of the Z-group.

Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used mode for this analysis, as it separates molecules based on their hydrophobicity.[6][7][8]

Method Comparison: Key Performance Parameters

The success of an RP-HPLC method hinges on the careful selection of the stationary phase (column), mobile phase, and detection parameters. Here, we compare two common approaches that offer different selectivity and performance characteristics.

The Workhorse Method: C18 with Acetonitrile/TFA

This is the standard and most versatile approach for peptide analysis.[2][6][9] The C18 stationary phase provides a highly hydrophobic surface that interacts strongly with the nonpolar regions of Z-Phe-Leu-OH.

  • Causality: The long alkyl chains of the C18 phase offer a large surface area for hydrophobic interactions, leading to strong retention of the dipeptide. Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, sharpening peaks by neutralizing residual silanol groups on the silica support and providing a consistent low pH environment.[10]

The Alternative Selectivity Method: Phenyl Column with Methanol/Phosphate Buffer

A Phenyl stationary phase offers a different separation mechanism that can be advantageous for aromatic-containing peptides like Z-Phe-Leu-OH.

  • Causality: The phenyl-hexyl bonded phase provides π-π interactions between the electron-rich phenyl rings of the stationary phase and the aromatic rings of the Z-group and Phenylalanine residue.[2] This alternative selectivity can resolve impurities that may co-elute with the main peak on a C18 column. Methanol, while having a higher viscosity than acetonitrile, can alter the selectivity of the separation. A phosphate buffer provides robust pH control, which is critical for ensuring consistent ionization states of the analyte and impurities, thereby leading to reproducible retention times.[11][12]

Data Summary: Performance Comparison
ParameterMethod 1: C18 / ACN / TFAMethod 2: Phenyl / MeOH / PhosphateJustification & Insights
Primary Separation Principle Hydrophobic Interactionsπ-π Interactions & HydrophobicityMethod 2 offers orthogonal selectivity, which is ideal for method validation and comprehensive impurity profiling.[2]
Typical Retention Time ShorterLongerThe stronger interaction of the aromatic groups with the phenyl column often leads to increased retention.
Peak Shape Excellent (sharp, symmetrical)Good to ExcellentTFA is a very effective ion-pairing agent, generally leading to superior peak shapes.[10]
Resolution of Aromatic Impurities GoodPotentially SuperiorThe π-π interactions can enhance the separation of impurities with even minor differences in their aromatic character.
Mobile Phase Prep Simple (0.1% TFA in water/ACN)More Complex (Buffer prep & pH adjustment)Phosphate buffers require careful preparation and are not compatible with Mass Spectrometry (MS).[12][13]
System Robustness HighModerateTFA is volatile and less prone to precipitation than phosphate buffers when mixed with high concentrations of organic solvent.[12]

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed to be self-validating through the inclusion of system suitability tests (SST), a standard practice in regulated environments.[14][15]

Workflow for HPLC Purity Assessment

The general workflow for both methods follows a standardized procedure from preparation to analysis.

HPLC_Workflow A Mobile Phase Preparation B Standard & Sample Solution Preparation C System Equilibration D System Suitability Test (SST) C->D Inject Blank & Standard E Sample Injection & Data Acquisition D->E If SST Passes F Data Processing & Purity Calculation E->F Integrate Peaks

Caption: General experimental workflow for HPLC purity analysis.

Protocol 1: The C18 / Acetonitrile / TFA Method

This protocol is a robust starting point for routine quality control.

1. Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector.[2]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN), water, and trifluoroacetic acid (TFA).

  • Z-Phe-Leu-OH reference standard and sample material.

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% TFA in water. To prepare 1 L, add 1.0 mL of TFA to 1 L of HPLC-grade water.[5]

  • Mobile Phase B (MPB): 0.1% TFA in acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 1 L of ACN.[5]

  • Action: Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.[13][16]

3. Solution Preparation:

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B is typically suitable.

  • Standard Solution: Accurately weigh and dissolve Z-Phe-Leu-OH reference standard in diluent to a final concentration of approximately 0.5 mg/mL.[14]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm (for peptide bonds) and 254 nm (for the aromatic Z-group).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B (Linear Gradient)

    • 25-27 min: 80% to 30% B (Return to Initial)

    • 27-35 min: 30% B (Equilibration)

5. System Suitability & Analysis:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Inject the sample solution. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[6]

Protocol 2: The Phenyl / Methanol / Phosphate Buffer Method

This method provides an alternative selectivity, useful for resolving challenging impurities.

1. Instrumentation & Materials:

  • HPLC system with a UV-Vis or Diode Array Detector.

  • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade methanol (MeOH), water, potassium phosphate monobasic, and phosphoric acid.

  • Z-Phe-Leu-OH reference standard and sample material.

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 25 mM Potassium Phosphate Buffer, pH 3.0.

    • Preparation: Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase B (MPB): Methanol.

  • Action: Filter the buffer through a 0.45 µm membrane filter and degas both mobile phases.[13]

3. Solution Preparation:

  • Diluent: A 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Standard & Sample Solutions: Prepare as described in Protocol 1, to a final concentration of approximately 0.5 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-30 min: 40% to 90% B (Linear Gradient)

    • 30-32 min: 90% to 40% B (Return to Initial)

    • 32-40 min: 40% B (Equilibration)

5. System Suitability & Analysis:

  • Follow the same system suitability criteria as outlined in Protocol 1.

  • Calculate purity based on the relative peak area.

Logical Decision Tree for Method Selection

Method_Selection A Start: Need to assess Z-Phe-Leu-OH Purity B Is this for routine QC or initial screening? A->B C Use Method 1: C18 / ACN / TFA B->C Yes D Are there co-eluting peaks or is orthogonal verification needed? B->D No C->D E Use Method 2: Phenyl / MeOH / Phosphate D->E Yes F Method 1 is sufficient. Report Purity. D->F No G Compare results from both methods for a comprehensive profile. E->G

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion and Expert Recommendations

For the routine purity assessment of Z-Phe-Leu-OH, the C18 column with an Acetonitrile/TFA mobile phase (Method 1) is the recommended primary choice. It is robust, simple to prepare, and provides excellent resolving power for most common impurities. Its compatibility with LC-MS also makes it highly versatile for impurity identification.

The Phenyl column with a Methanol/Phosphate buffer system (Method 2) serves as a powerful secondary or orthogonal method. It is invaluable during method development and validation, or when troubleshooting complex impurity profiles where the standard C18 method falls short. The alternative selectivity offered by the π-π interactions can be the key to separating structurally similar impurities.

By employing these well-characterized methods, researchers and drug development professionals can ensure the quality and integrity of their Z-Phe-Leu-OH starting material, underpinning the success and reproducibility of their scientific endeavors.

References

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • KNAUER Academy. (2016, August 26). Column selection for the HPLC of Proteins and Peptides. YouTube.
  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC.
  • Agilent. Peptide Separations | Reversed-Phase HPLC Columns.
  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chromatography Guru. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137.
  • Sigma-Aldrich. HPLC Tips & Tricks – Mobile Phase Preparation. Analytix Reporter, Issue 10.
  • PharmTech. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • In-fact. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Benchchem. A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH.
  • Benchchem. Technical Support Center: Managing Fmoc-DL-Phe-OH Impurities.
  • Chem-Impex. Z-Phe-Leu-OH.
  • MedCrave online. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan.

Sources

Advanced Mass Spectrometry Analysis of Peptides Containing Phe-Leu Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of peptides containing the Phenylalanine-Leucine (Phe-Leu) moiety represents a critical quality attribute in drug development, particularly for peptide therapeutics and bioactive compounds (e.g., enkephalins, protease inhibitors). The primary analytical challenge is not sequencing the backbone, but distinguishing the Phe-Leu sequence from its isobaric isomer, Phe-Ile (Phenylalanine-Isoleucine) .

Standard Collision-Induced Dissociation (CID) often fails to differentiate Leucine (Leu) from Isoleucine (Ile) due to identical mass (113.084 Da) and indistinguishable


 and 

ion series. This guide compares three analytical workflows—Standard CID , Electron Activated Dissociation (EAD) , and Ion Mobility Spectrometry (IMS) —providing a definitive protocol for unambiguous identification.

Part 1: The Isomer Challenge (Mechanistic Insight)

To analyze Phe-Leu, one must understand why it mimics Phe-Ile. Both moieties share the same elemental composition (


 residue mass).
  • The Phe Factor: Phenylalanine (Phe) provides a strong hydrophobic anchor, improving retention on C18 columns, but its stable benzyl side chain rarely fragments under low-energy conditions, offering no diagnostic help for the adjacent aliphatic isomer.

  • The Leu/Ile Problem:

    • Leucine:

      
      -branched side chain.
      
    • Isoleucine:

      
      -branched side chain.
      
    • Differentiation: Requires cleaving the side chain to generate

      
      -ions  (side-chain loss ions) or 
      
      
      
      -ions
      (N-terminal side-chain fragments), which are typically inaccessible via standard CID.[1]
Visualization: Fragmentation Pathways

The following diagram contrasts the fragmentation pathways required to distinguish Phe-Leu from Phe-Ile.

FragmentationPathways Precursor Precursor Ion (Phe-Leu / Phe-Ile) CID Low-Energy CID (Vibrational Excitation) Precursor->CID EAD EAD / High-Energy (Radical Driven) Precursor->EAD Backbone Backbone Cleavage (b/y ions) CID->Backbone Primary Pathway SideChain Side-Chain Cleavage (w/d ions) EAD->SideChain Secondary Pathway Result_CID Indistinguishable Spectra (113 Da Gap) Backbone->Result_CID Leu_Diag Leu Diagnostic Loss of 43 Da (Isopropyl) w-ion SideChain->Leu_Diag If Phe-Leu Ile_Diag Ile Diagnostic Loss of 29 Da (Ethyl) w-ion SideChain->Ile_Diag If Phe-Ile

Figure 1: Mechanistic divergence between CID and EAD/High-Energy fragmentation. Only side-chain cleavage (bottom path) provides diagnostic ions for Leu/Ile differentiation.

Part 2: Comparative Technology Guide

Method A: High-Resolution LC-MS/MS (CID)

The Standard Screening Tool

Overview: Uses standard collision-induced dissociation (CID) on Q-TOF or Orbitrap platforms.

  • Performance: Excellent for general sequencing but fails the "Isomer Test."

  • Limitation: The spectrum will show a gap of 113.08 Da between peaks, corresponding to Xle (Leu or Ile). It cannot definitively assign the residue as Leu.

  • Verdict: Insufficient for critical quality attributes (CQA) requiring isomer specificity.

Method B: Electron Activated Dissociation (EAD/ETD)

The Gold Standard for Structural Fidelity

Overview: Utilizes electron-based fragmentation (ExD) or high-energy HCD to induce radical-site fragmentation.

  • Mechanism: Generates

    
     ions which further lose side-chain radicals to form 
    
    
    
    -ions.[1]
  • Diagnostic Markers:

    • Phe-Leu: Observation of a

      
       Da peak (loss of isopropyl radical).
      
    • Phe-Ile: Observation of a

      
       Da peak (loss of ethyl radical).
      
  • Verdict: Highly Recommended for definitive structural confirmation.

Method C: Ion Mobility Spectrometry (IMS-MS)

The Orthogonal Separator

Overview: Separates ions in the gas phase based on Collisional Cross Section (CCS) before MS analysis.

  • Mechanism: Phe-Leu and Phe-Ile have slightly different 3D conformations (folding) in the gas phase.

  • Performance: High-resolution IMS (e.g., TIMS, cyclic IMS) can often baseline separate Phe-Leu from Phe-Ile peptides.

  • Verdict: Excellent for analyzing complex mixtures where spectral chimeric interference is a risk.

Data Comparison Table
FeatureMethod A: Standard CIDMethod B: EAD / MS³Method C: IMS-MS
Isomer Specificity Low (Ambiguous)High (Definitive) High (Orthogonal)
Key Readout

ions

ions (

vs

)
Drift Time / CCS (

)
Sensitivity High (fmol)Moderate (requires higher fill time)High (fmol)
Throughput Fast (UHPLC speed)Slower (Complex scan modes)Fast (ms timescale)
Requirement Standard LC-MSHigh-end Tribrid or Q-TOF w/ ExDIMS-enabled Q-TOF/Orbitrap

Part 3: Validated Experimental Protocol

Objective: Unambiguous identification of Phe-Leu sequence in a synthetic peptide sample.

Sample Preparation
  • Solvent: 50% Acetonitrile / 0.1% Formic Acid.

  • Concentration: 1 pmol/µL (to ensure sufficient ion flux for EAD/MS³).

LC-MS Configuration (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 100 mm).

    • Note: Phe-Leu is more hydrophobic than many polar peptides; ensure gradient extends to 85% B.

  • Method: Data-Dependent Acquisition (DDA) with Isomer Trigger.

    • Step 1 (Survey): Full MS scan (R = 60k).

    • Step 2 (Sequence): CID fragmentation of Top N precursors.

    • Step 3 (Validation Trigger): If a mass gap of 113.08 Da is detected in the CID spectrum, trigger an EAD or HCD-MS³ scan on that precursor.

Data Analysis Logic
  • Extract Ion Chromatogram (XIC): Check retention time. (Phe-Leu typically elutes slightly later than Phe-Ile on C18 due to the

    
    -branching of Leu being more accessible to the stationary phase, though this is sequence-dependent).
    
  • Inspect EAD Spectrum:

    • Locate the

      
      -ion corresponding to the cleavage N-terminal to the Leu/Ile residue.
      
    • Check for Satellite Peaks:

      • Presence of peak at

        
        
        
        
        
        Confirms Phe-Leu .
      • Presence of peak at

        
        
        
        
        
        Confirms Phe-Ile .
Visualization: Analytical Workflow

Workflow Start Sample Injection (Phe-Xle Peptide) LC LC Separation (C18 Column) Start->LC MS1 MS1 Survey Scan (Orbitrap/Q-TOF) LC->MS1 Decision Is Precursor Selected? MS1->Decision CID_Scan CID MS2 Scan (Sequence Backbone) Decision->CID_Scan Yes Check_113 Detect 113 Da Gap? CID_Scan->Check_113 EAD_Trigger Trigger EAD/MS3 (Isomer Differentiation) Check_113->EAD_Trigger Yes (Xle found) Analysis Data Analysis Search for w-ions Check_113->Analysis No (Standard) EAD_Trigger->Analysis Result_Leu Identify z - 43 Da CONFIRM Phe-Leu Analysis->Result_Leu Result_Ile Identify z - 29 Da CONFIRM Phe-Ile Analysis->Result_Ile

Figure 2: Decision-tree workflow for automated detection and differentiation of Phe-Leu peptides.

References

  • Samgina, T. Y., et al. (2018). Discrimination of Isoleucine and Leucine by Dimethylation-Assisted MS3.[2][3] Analytical Chemistry, 90(15), 9055–9059.[2] [Link]

  • Zhokhov, S. S., et al. (2017). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer. Journal of The American Society for Mass Spectrometry. [Link][4]

  • Xiao, Y., et al. (2016). Differentiation of Leucine and Isoleucine Residues in Peptides using Electron Transfer Dissociation. Analytical Chemistry. [Link][5]

  • Kanu, A. B., et al. (2008). Ion mobility-mass spectrometry. Journal of Mass Spectrometry, 43(1), 1–22. [Link]

Sources

A Comparative Guide to the Synthesis of Z-Phe-Leu-OH: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: March 2026

The dipeptide Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine) is a valuable building block in medicinal chemistry and peptide synthesis. Its production can be approached through two distinct methodologies: traditional chemical synthesis and modern enzymatic catalysis. This guide offers a detailed comparison of these two routes, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights needed to select the optimal strategy for their specific application.

Section 1: Chemical Synthesis of Z-Phe-Leu-OH

Chemical peptide synthesis, particularly through the use of coupling agents, is a well-established and versatile method. The most common approach involves the activation of the carboxylic acid group of the N-protected amino acid (Z-Phe-OH) to facilitate nucleophilic attack by the amino group of the second amino acid (L-Leu-OH).

Mechanism and Rationale

The cornerstone of this method is the use of carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[1][2][3][4] These reagents activate the carboxylic acid of Z-Phe-OH, forming a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and prone to racemization and side reactions, such as the formation of an unreactive N-acylurea.[4]

To mitigate these issues, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included.[2][5] HOBt intercepts the O-acylisourea to form a more stable and selective HOBt-ester active intermediate.[5][6] This active ester then reacts cleanly with the amino group of L-Leucine to form the desired peptide bond, suppressing racemization and improving yield.[5][7][8] The choice of a mild base, such as N-methylmorpholine (NMM), is also critical to neutralize protonated species without inducing significant racemization, which can be a problem with stronger, more sterically hindered bases.[7]

Experimental Protocol: Chemical Synthesis via DCC/HOBt

Materials:

  • Z-Phe-OH (N-Benzyloxycarbonyl-L-phenylalanine)

  • L-Leu-OH (L-Leucine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Add L-Leu-OH (1.0 eq) and NMM (1.0 eq) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[9]

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[9]

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Z-Phe-Leu-OH by recrystallization or column chromatography.

Section 2: Enzymatic Synthesis of Z-Phe-Leu-OH

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods.[10][11][12] This approach utilizes proteases, such as thermolysin, in a reverse-hydrolysis reaction to form the peptide bond under mild, aqueous conditions.[10][13]

Mechanism and Rationale

Thermolysin, a thermostable metalloproteinase, is particularly effective for this transformation.[14] The enzyme's active site preferentially binds to amino acids with large, hydrophobic side chains, such as Phenylalanine and Leucine, making it ideally suited for the synthesis of Z-Phe-Leu-OH.[15][16]

The synthesis can be controlled either thermodynamically or kinetically. In the thermodynamically controlled approach (equilibrium-controlled), the enzyme accelerates the attainment of equilibrium in a condensation reaction between Z-Phe-OH and L-Leu-OH.[17] To drive the equilibrium toward synthesis, reaction conditions are manipulated, often by using low-water organic co-solvents or by product precipitation. The key advantage of enzymatic synthesis is its exquisite stereoselectivity, virtually eliminating the risk of racemization that plagues chemical methods.[10][13] The reaction proceeds under mild pH and temperature conditions, reducing the need for protecting groups on amino acid side chains and minimizing hazardous waste.[13][18]

Experimental Protocol: Enzymatic Synthesis via Thermolysin

Materials:

  • Z-Phe-OH

  • L-Leu-NH₂ (L-Leucinamide) or L-Leu-OH

  • Thermolysin (from Bacillus thermoproteolyticus rokko)

  • Tris-HCl buffer (e.g., 0.5 M, pH 7.0)

  • Ethyl Acetate

  • Citric Acid solution (e.g., 5%)

Procedure:

  • In a temperature-controlled reaction vessel, dissolve Z-Phe-OH (1.0 eq) and L-Leu-NH₂ (1.0 eq) in Tris-HCl buffer at 37-40°C.[15][17]

  • Once the substrates are fully dissolved, add thermolysin (e.g., 10 µM final concentration).[15]

  • Stir the reaction mixture for 5-24 hours. The dipeptide product often precipitates from the aqueous solution as it is formed, driving the reaction forward.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, collect the precipitated product by filtration.

  • Wash the solid product with water and then with a cold citric acid solution to remove any unreacted starting materials.

  • If the product does not precipitate, it can be extracted from the aqueous phase using a solvent like ethyl acetate after acidifying the mixture.

  • Dry the purified Z-Phe-Leu-OH product under vacuum.

Section 3: Head-to-Head Comparison

The choice between chemical and enzymatic synthesis depends on a variety of factors, including scale, purity requirements, cost, and environmental considerations.

Quantitative Data Comparison
ParameterChemical Synthesis (DCC/HOBt)Enzymatic Synthesis (Thermolysin)References
Typical Yield 70-90%60-85%[15]
Stereoselectivity Prone to racemization without additivesExclusively L,L-dipeptide (High)[7][8][10]
Reaction Conditions 0°C to Room Temp; Anhydrous organic solvent37-40°C; Aqueous buffer (pH 7-8)[9][15]
Reagents Stoichiometric coupling agents, additives, baseCatalytic amount of enzyme[9][15]
Side Products DCU, N-acylurea, racemized peptidesMinimal; potential for hydrolysis[4][19][20]
Workup/Purification Filtration, multiple acid/base washes, chromatographySimple filtration or extraction[9][17]
Environmental Impact High (use of hazardous solvents and reagents)Low (aqueous medium, biodegradable catalyst)[10][18][21]
Cost Consideration Reagents are relatively inexpensiveEnzyme can be costly but is reusable[11][13]
Workflow Visualization

The following diagrams illustrate the distinct workflows for each synthetic route.

Chemical_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Z_Phe Z-Phe-OH Coupling Peptide Coupling (0°C to RT, 12-24h) Z_Phe->Coupling L_Leu L-Leu-OH L_Leu->Coupling Reagents DCC, HOBt, NMM in Anhydrous DCM Reagents->Coupling Filter Filter DCU Byproduct Coupling->Filter Wash Acid/Base Washes Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Chromatography/ Recrystallization Dry->Purify Product Pure Z-Phe-Leu-OH Purify->Product

Caption: Workflow for Chemical Synthesis of Z-Phe-Leu-OH.

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Z_Phe_Enz Z-Phe-OH Incubation Enzymatic Reaction (37°C, 5-24h) Z_Phe_Enz->Incubation L_Leu_Enz L-Leu-OH/NH₂ L_Leu_Enz->Incubation Enzyme Thermolysin in Aqueous Buffer Enzyme->Incubation Precipitation Product Precipitation/ Filtration Incubation->Precipitation Wash_Enz Wash & Dry Precipitation->Wash_Enz Product_Enz Pure Z-Phe-Leu-OH Wash_Enz->Product_Enz

Caption: Workflow for Enzymatic Synthesis of Z-Phe-Leu-OH.

Section 4: Conclusion and Recommendations

Both chemical and enzymatic methods are effective for synthesizing Z-Phe-Leu-OH.

Chemical synthesis is a robust and well-understood method that often provides high yields.[22] It is highly versatile, but its primary drawbacks are the risk of racemization, the use of hazardous reagents, and the generation of significant chemical waste, which complicates purification.[10][18][23] This route is often favored for its scalability and the lower cost of bulk reagents.

Enzymatic synthesis , on the other hand, represents a greener, more elegant approach.[10][12] Its key advantages are exceptional stereospecificity, mild reaction conditions, and a vastly simplified workup process.[13][18] While the initial cost of the enzyme may be higher, its catalytic nature and potential for reuse can make it economically viable.[11][13] The main limitations can be lower productivity and the need for specific enzyme-substrate compatibility.[10][11]

Recommendation:

  • For large-scale industrial production where cost-per-kilogram is a primary driver and racemization can be meticulously controlled, chemical synthesis remains a dominant method.

  • For high-purity applications , such as the synthesis of pharmaceutical intermediates or reference standards where stereochemical integrity is paramount, enzymatic synthesis is the superior choice. It aligns with the principles of green chemistry and often delivers a final product that requires minimal purification.[18][24]

Ultimately, the combination of chemical and enzymatic strategies, a chemoenzymatic approach, may offer the most synergistic path forward, leveraging the strengths of both technologies to achieve optimal process efficiency and product quality.[10][11][12]

References

  • Vertex AI Search. (2024, August 26). Peptide Synthesis Methods: Comparing Techniques for Optimal Results.
  • Vertex AI Search. (2024). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Vertex AI Search. (2024, June 28). Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry.
  • ChemPep. (n.d.). Overview of Peptide Synthesis.
  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • CSBio. (n.d.). Green Chemistry in Solid Phase Peptide Synthesis (SPPS).
  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. Green Chemistry.
  • Organic Chemistry. (2023, February 8).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Peptide Sciences. (2022, October 28).
  • Benchchem. (2025).
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2026, January 15). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories.
  • TSpace. (n.d.).
  • Electronic Journal of Biotechnology. (2007, April 15).
  • PubMed. (n.d.). Reaction mechanism, specificity and pH-dependence of peptide synthesis catalyzed by the metalloproteinase thermolysin.
  • YouTube. (2023, February 1).
  • PubMed. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2006, April 15). (PDF)
  • PubMed. (n.d.).
  • StudySmarter. (2023, October 21).
  • NIH. (n.d.).
  • Bachem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • MDPI. (n.d.). Solid-Phase Enzymatic Peptide Synthesis to Produce an Antioxidant Dipeptide.
  • Benchchem. (2025). Synthetic vs. Recombinant Peptides: A Comparative Guide to Biological Activity and Performance.
  • Radboud Repository. (n.d.).
  • Creative Peptides. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
  • ResearchGate. (n.d.). Thermolysin catalysed amino acid transfer on a gold surface. Example of....
  • PNAS. (n.d.).
  • MDPI. (2013, November 8). Research Applications of Proteolytic Enzymes in Molecular Biology.
  • Thieme. (n.d.). 4.
  • Benchchem. (2025). Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
  • ResearchGate. (2025, August 10).
  • ResearchGate. (2025, August 9). Synthesis of Gly-ψ[(Z)CF CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic | Request PDF.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • PubMed. (n.d.).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (n.d.).
  • ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • ResearchGate. (2024, August 12). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis.
  • Benchchem. (2025). Application Notes and Protocols for Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis.
  • Luxembourg Bio Technologies. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
  • ScienceDirect. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.

Sources

A Comparative Guide to the Validation of Z-Phe-Leu-OH Incorporation: Edman Degradation vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for validating the successful incorporation of the N-terminally protected dipeptide, Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine), into a synthetic peptide chain. We will explore the classic Edman degradation technique, detailing the necessary modifications to accommodate the N-terminal protecting group, and compare its performance against the modern standards of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require robust, verifiable methods for peptide characterization.

The Analytical Challenge: Verifying Protected Dipeptide Incorporation

In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids is the fundamental principle.[1] However, for efficiency and to minimize side reactions, pre-formed dipeptides or tripeptides are often used as building blocks. Z-Phe-Leu-OH is one such building block, where the benzyloxycarbonyl (Z or Cbz) group protects the N-terminus of phenylalanine, preventing its participation in subsequent coupling reactions until desired.[2]

The critical analytical question after a coupling step is: "Has the Z-Phe-Leu-OH unit been successfully incorporated onto the N-terminus of the growing peptide chain?" Answering this requires a method that can unambiguously confirm the addition of both the phenylalanine and leucine residues. While seemingly straightforward, the presence of the N-terminal Z-group presents a significant challenge for traditional sequencing chemistries.

Edman Degradation: The Classic Approach Re-engineered

Developed by Pehr Edman, this technique has been a cornerstone of protein chemistry for decades, allowing for the sequential removal and identification of amino acids from the N-terminus of a peptide.[3][4]

The Standard Mechanism: A Requirement for a Free N-Terminus

The Edman degradation chemistry relies on a three-step cyclical process:

  • Coupling: Under mildly alkaline conditions, phenylisothiocyanate (PITC) reacts specifically with the free, uncharged α-amino group of the peptide's N-terminal residue. This forms a stable phenylthiocarbamyl (PTC) derivative.[3][5]

  • Cleavage: In the presence of anhydrous acid (typically trifluoroacetic acid, TFA), the peptide bond immediately following the PTC-derivatized residue is selectively cleaved.[4][6] The N-terminal amino acid is released as an unstable anilinothiazolinone (ATZ) derivative.

  • Conversion & Identification: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into a more stable phenylthiohydantoin (PTH) derivative.[7][8] This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to known standards.[9]

The foundational requirement of this chemistry is an accessible N-terminal amine. The Z-group on Z-Phe-Leu-OH is a carbamate, rendering the N-terminus unreactive to PITC. Therefore, standard Edman degradation will fail to sequence a peptide with an N-terminal Z-protecting group. [10]

A Modified Protocol: Deprotection Prior to Sequencing

To leverage the residue-by-residue certainty of Edman degradation, a preliminary deprotection step is mandatory. The most common and effective method for Z-group removal is catalytic hydrogenolysis.[2]

Part A: Catalytic Hydrogenolysis (Z-Group Cleavage)

  • Dissolution: Dissolve the Z-protected peptide sample (e.g., Z-Phe-Leu-Peptide-Resin) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture containing ethyl acetate (EtOAc).

  • Catalyst Addition: Add Palladium on carbon (Pd/C, typically 5-10% w/w) to the solution. The catalyst amount should be approximately 10-20% of the substrate weight.

    • Causality Note: Palladium is a highly efficient catalyst for the hydrogenolysis of the benzyl C-O bond in the Z-group. The carbon support provides high surface area for the reaction.[2]

  • Hydrogenation: Place the reaction vessel under a positive pressure of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or Mass Spectrometry) to confirm the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Safety Note: Pd/C is flammable, especially when dry and saturated with hydrogen. Do not allow the filter cake to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected peptide (H-Phe-Leu-Peptide-Resin). This product, now possessing a free N-terminus, is ready for Edman sequencing.

Part B: Automated Edman Degradation

  • Sample Preparation: Quantify the deprotected peptide and apply a precise amount (typically 10-100 picomoles) onto the sample support (e.g., a PVDF membrane) of an automated protein sequencer.[10]

  • Sequencing Cycles: Initiate the automated sequencing protocol.

    • Cycle 1: The instrument will perform the PITC coupling, TFA cleavage, and PTH conversion for the first residue (Phenylalanine). The resulting PTH-Phe is injected into an online HPLC system for identification.

    • Cycle 2: The remaining peptide (now H-Leu-Peptide-Resin) is automatically subjected to the second cycle. The resulting PTH-Leu is identified.

  • Data Analysis: Analyze the HPLC chromatograms from each cycle. Successful incorporation of Z-Phe-Leu-OH is validated by the sequential identification of Phenylalanine in Cycle 1 followed by Leucine in Cycle 2.

Edman_Workflow cluster_cycle1 Edman Cycle 1 cluster_cycle2 Edman Cycle 2 start Z-Phe-Leu-Peptide deprotection Step 1: Deprotection (H₂, Pd/C) start->deprotection free_n H-Phe-Leu-Peptide (Free N-Terminus) deprotection->free_n Removes Z-group coupling1 Coupling (PITC) free_n->coupling1 cleavage1 Cleavage (TFA) coupling1->cleavage1 hplc1 HPLC Analysis cleavage1->hplc1 short_peptide H-Leu-Peptide cleavage1->short_peptide Shortened Peptide result1 Result: PTH-Phe hplc1->result1 coupling2 Coupling (PITC) cleavage2 Cleavage (TFA) coupling2->cleavage2 hplc2 HPLC Analysis cleavage2->hplc2 result2 Result: PTH-Leu hplc2->result2 short_peptide->coupling2

Sources

A Comparative Guide to Coupling Reagents for the Synthesis of Z-Phe-Leu-OH: Balancing Efficiency and Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of peptide synthesis, the formation of the amide bond is the crucial step that builds the peptide backbone. The choice of coupling reagent for this transformation is paramount, as it directly dictates the reaction's success in terms of yield, purity, and, most critically, the preservation of stereochemical integrity.[1] This is particularly true for the synthesis of Z-Phe-Leu-OH, a dipeptide fragment where the bulky side chains of Phenylalanine and Leucine can present steric challenges, and the chiral center of Phenylalanine is susceptible to racemization.

This guide provides a comparative analysis of commonly used coupling reagents, offering experimental insights to help researchers, scientists, and drug development professionals select the optimal reagent for synthesizing Z-Phe-Leu-OH and other challenging peptide fragments.

The Challenge: Racemization

During the activation of the Z-Phe-OH carboxyl group, a significant side reaction is the formation of an oxazolone intermediate.[2] This intermediate can easily lose its stereochemical memory, leading to racemization—the formation of the unwanted D-enantiomer.[3] A superior coupling reagent must facilitate rapid amide bond formation, kinetically outcompeting the racemization pathway.[3]

Classes of Coupling Reagents: A Head-to-Head Comparison

We will evaluate three major classes of coupling reagents: the classic Carbodiimides, and the more modern Phosphonium and Uronium/Aminium salts.[4]

Carbodiimides: The Workhorse Reagents

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and have been used for decades.[5] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]

  • Mechanism of Action: The O-acylisourea can be directly attacked by the amine of the leucine ester. However, this intermediate is unstable and prone to racemization.[6]

  • The Role of Additives: To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always required.[7] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization.[6][8] This two-step activation is crucial for maintaining chiral purity.[9]

  • Drawbacks: A major drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which is notoriously insoluble and can complicate purification.[7] DIC is often preferred in solid-phase synthesis because its corresponding urea is more soluble.[5]

Uronium/Aminium Salts: The High-Performance Option

Uronium and aminium salts such as HBTU, HATU, and HCTU are among the most efficient coupling reagents available today.[10] They come "pre-activated" with an HOBt or HOAt (1-hydroxy-7-azabenzotriazole) moiety.

  • Mechanism of Action: These reagents react directly with the carboxylic acid to form the corresponding active ester, bypassing the O-acylisourea intermediate of carbodiimides.[11]

  • HATU vs. HBTU: HATU is structurally similar to HBTU but incorporates HOAt instead of HOBt.[12] The nitrogen atom at the 7-position of the HOAt ring provides a "neighboring group effect," which accelerates the coupling reaction and provides superior suppression of racemization compared to HOBt-based reagents like HBTU.[6][11] For this reason, HATU is often the reagent of choice for difficult or sterically hindered couplings where racemization is a major concern.[3][13]

  • Drawbacks: These reagents are more expensive than carbodiimides.[14] Additionally, under certain conditions, HBTU can cause guanidinylation of the free N-terminal amine, capping the peptide chain.[13]

Phosphonium Salts: The Stable Alternative

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly efficient and function similarly to uronium salts by forming HOBt active esters.[15]

  • Advantages: PyBOP is known for its high coupling efficiency and low racemization risk.[4] Unlike some uronium salts, it does not have the potential for guanidinylation side reactions.[5]

  • Drawbacks: A significant drawback of the original BOP reagent was the formation of the carcinogenic byproduct HMPA.[5] Newer reagents like PyBOP were developed to avoid this issue.[5]

Comparative Performance Data

The following table summarizes typical performance metrics for the synthesis of a model dipeptide like Z-Phe-Leu-OH under standardized solution-phase conditions.

Coupling Reagent SystemBaseTypical YieldRacemization RiskKey AdvantagesKey Disadvantages
DCC / HOBt NMM85-95%Low to ModerateCost-effective, well-established.[14]Insoluble DCU byproduct complicates workup.[7]
DIC / HOBt NMM85-95%LowSoluble urea byproduct, good for SPPS.[5]Slower than onium salts.
HBTU DIPEA90-98%Low[11]High efficiency, fast reactions.[14]Potential for guanidinylation side reaction.[13]
HATU DIPEA>95%Very Low (<1%)[11]Superior for hindered couplings, extremely low racemization.[3][12]Higher cost.[14]
PyBOP DIPEA90-98%LowHigh efficiency, no guanidinylation risk.[15]Byproducts can be difficult to remove.

NMM = N-Methylmorpholine, DIPEA = N,N-Diisopropylethylamine. Data is synthesized from typical outcomes in peptide couplings.[11]

Visualizing the Mechanisms and Workflow

G

G

Recommended Experimental Protocol: Synthesis of Z-Phe-Leu-OH using DIC/HOBt

This protocol offers a reliable and cost-effective method that balances high yield with low racemization, avoiding the purification challenges associated with DCC.

Materials:

  • Z-Phe-OH (1.0 eq)

  • H-Leu-OMe·HCl (Leucine methyl ester hydrochloride, 1.0 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, suspend H-Leu-OMe·HCl (1.0 eq) in DCM. Add NMM (1.0 eq) and stir for 10-15 minutes to generate the free amine.

  • Cooling: Cool the Z-Phe-OH/HOBt solution to 0°C in an ice bath. This is a critical step to minimize side reactions.[5]

  • Activation: Add DIC (1.1 eq) to the cooled Z-Phe-OH solution and stir for 5 minutes.

  • Coupling: Add the free amine solution (from step 2) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Z-Phe-Leu-OMe.

  • Saponification: Dissolve the crude ester in a suitable solvent (e.g., THF/Water mixture) and add LiOH or NaOH (1.1 eq). Stir until the ester is fully consumed (monitor by TLC/LC-MS).

  • Purification: Acidify the mixture with 1N HCl to pH ~2-3 and extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate. The final product, Z-Phe-Leu-OH, can be purified further by crystallization or chromatography if necessary.

Conclusion

The selection of a coupling reagent is a critical decision in peptide synthesis that requires a balance of cost, efficiency, and the potential for side reactions. For routine synthesis of fragments like Z-Phe-Leu-OH, the DIC/HOBt system provides a robust and economical solution with excellent control over racemization.[7] For more challenging couplings involving sterically hindered or highly racemization-prone amino acids, the superior reactivity and suppression of epimerization offered by HATU justifies its higher cost and makes it the gold standard.[3][13] Ultimately, a careful evaluation of the specific peptide sequence and project requirements will guide the researcher to the most appropriate and effective coupling strategy.

References

  • ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

  • Adil, M., & D'Souza, C. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7617. Retrieved from [Link]

  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • F-M., R., & Albericio, F. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Journal of Peptide Science, 27(12), e3362. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Retrieved from [Link]

Sources

Stability Profiling of the Benzyloxycarbonyl (Z) Protecting Group in Peptide Coupling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Stability of the Z-Protecting Group Under Different Coupling Conditions Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone in peptide chemistry, particularly for solution-phase synthesis and complex side-chain protection strategies.[2] Unlike the base-labile Fmoc or acid-labile Boc groups, the Z-group offers a unique orthogonality profile—stable to mild acids and bases, yet cleavable via catalytic hydrogenation or strong acids. This guide provides a rigorous technical assessment of Z-group stability under various coupling conditions, offering experimental protocols and mechanistic insights to ensure high-fidelity peptide assembly.

Mechanistic Foundation: The "Why" of Z-Stability

To effectively utilize the Z-group, one must understand the electronic causality governing its behavior. The Z-group is a urethane (carbamate) protecting group.[3]

The Urethane Advantage

During peptide coupling, the primary risk to stereochemical integrity is racemization . This typically occurs via the formation of an oxazolone (azlactone) intermediate from the activated amino acid.

  • Acyl-protecting groups (e.g., Acetyl, Benzoyl): The carbonyl oxygen is highly nucleophilic, readily attacking the activated carbonyl to form a 5(4H)-oxazolone, which rapidly racemizes.

  • Urethane-protecting groups (Z, Boc, Fmoc): The oxygen atom in the urethane linkage is less nucleophilic due to electron delocalization towards the nitrogen and the benzyloxy oxygen. This significantly suppresses oxazolone formation, thereby preserving chirality.

The Orthogonality Principle

The Z-group's stability stems from its benzyl ester structure. It lacks the electron-withdrawing fluorenyl system of Fmoc (making it base-stable) and the steric bulk/inductive stabilization of the tert-butyl cation of Boc (making it stable to mild acids like TFA).

Comparative Analysis: Z vs. Fmoc vs. Boc

The following data synthesizes the stability profiles of the three major


-amino protecting groups.
Table 1: Orthogonality and Cleavage Profile
FeatureZ (Benzyloxycarbonyl) Fmoc (Fluorenylmethoxycarbonyl) Boc (tert-Butyloxycarbonyl)
Primary Cleavage Hydrogenolysis (

/Pd) or Strong Acid (HBr, HF)
Mild Base (20% Piperidine)Mild Acid (50% TFA)
Coupling Stability High (Resistant to base & mild acid)Moderate (Sensitive to secondary amines)High (Resistant to base)
Base Stability Stable (DIEA, NMM, Piperidine)Unstable (Cleaves rapidly)Stable
Acid Stability Stable (TFA, dilute HCl)StableUnstable (Cleaves rapidly)
Racemization Risk Low (Urethane protection)Low (Urethane protection)Low (Urethane protection)
Table 2: Z-Group Stability Under Specific Coupling Conditions
Coupling ConditionReagentsZ-Group IntegrityPotential Side Reactions
Carbodiimide DIC / HOBt / DMFExcellent Minimal.[4] Standard condition.
Phosphonium PyBOP / DIEAExcellent Risk of racemization if pre-activation is prolonged.
Uronium (Aminium) HATU / HBTU / DIEAGood Excess base can trigger slow racemization via direct enolization.
Acyl Halide Acid Chloride / BaseModerate High activation can lead to N-carboxyanhydride (NCA) formation.
High Temperature Microwave (60°C+)Good Thermal stability is high, but solvent choice (DMF) becomes critical to avoid formylation.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic divergence between stable coupling and racemization, highlighting where the Z-group provides protection.

RacemizationPathway cluster_pathways Reaction Pathways Start Z-Protected Amino Acid (Activated Ester) DirectCoupling Nucleophilic Attack by Amine (R-NH2) Start->DirectCoupling Major Pathway (Fast) Oxazolone 5(4H)-Oxazolone Formation Start->Oxazolone Suppressed by Z-Group (Urethane) Enolization Base-Catalyzed Enolization Start->Enolization Direct Proton Abstraction (Slow) PeptideBond Desired Peptide Product (L-Isomer) DirectCoupling->PeptideBond Oxazolone->Enolization Base Excess Racemate Racemized Product (DL-Mixture) Enolization->Racemate

Caption: Mechanistic pathway showing how the Z-group urethane structure suppresses the oxazolone route, the primary cause of racemization during coupling.

Experimental Protocols

Protocol A: Optimized Coupling of Z-Amino Acids

Objective: To couple a Z-protected amino acid to a resin-bound peptide or free amine while minimizing racemization.

Reagents:

  • Z-AA-OH (1.0 equiv)

  • Coupling Reagent: DIC (1.0 equiv) and Oxyma Pure (1.0 equiv) [Preferred over HOBt for safety and efficiency]

  • Solvent: DMF (anhydrous)[4]

Workflow:

  • Pre-activation: Dissolve Z-AA-OH and Oxyma Pure in minimal DMF. Cool to 0°C.[5]

  • Activation: Add DIC. Stir for 2–5 minutes. Note: Visual confirmation of activation is often seen as a slight color change.

  • Coupling: Add the pre-activated mixture to the amine component (resin or solution).

  • Incubation: Stir at Room Temperature for 60 minutes.

  • Monitoring: Perform a Kaiser Test (for solid phase) or TLC/LC-MS (for solution phase) to confirm consumption of the amine.

Critical Control Point: Avoid using strong bases (like DBU) or large excesses of DIEA during the coupling of Z-amino acids, specifically Cysteine or Histidine derivatives, as this promotes direct enolization.

Protocol B: Z-Group Stability Assay (Stress Test)

Objective: To empirically determine if the Z-group survives specific reaction conditions (e.g., exposure to Lewis acids or novel coupling cocktails).

Reagents:

  • Test Compound: Z-Phe-OH (or similar model Z-amino acid)

  • Internal Standard: Fmoc-Val-OH (to normalize concentration)

  • Test Condition Reagents (e.g., 50% TFA in DCM, or 20% Piperidine in DMF)

Workflow:

  • Baseline: Prepare a 1 mM solution of Z-Phe-OH and Internal Standard in the solvent of interest. Inject into HPLC (t=0).

  • Stress Application: Add the stress reagent (e.g., TFA).

  • Time-Course Monitoring: Inject aliquots into the HPLC at t=1h, 4h, and 24h.

  • Data Analysis: Calculate the ratio of Z-Phe-OH peak area to Internal Standard peak area.

    • Pass Criteria: >99% retention of the Z-Phe peak area after 24 hours.

    • Fail Criteria: Appearance of free H-Phe-OH peak or benzyl cation byproducts.

Decision Logic for Z-Group Selection

Use this logic flow to determine if the Z-group is the correct choice for your synthesis strategy.

DecisionTree Question1 Is the peptide sensitive to Strong Acids (HF/HBr)? Question2 Is the peptide sensitive to Base (Piperidine)? Question1->Question2 No ResultFmoc Use Fmoc Chemistry Question1->ResultFmoc Yes (Acid Sensitive) ResultBoc Use Boc Chemistry Question2->ResultBoc No (Base Stable) ResultZ Use Z (Cbz) Protection Question2->ResultZ Yes (Base Sensitive) Note *Z is ideal for orthogonal side-chain protection or solution phase synthesis ResultZ->Note

Caption: Decision matrix for selecting Z-protection based on peptide sensitivity to cleavage conditions.

References

  • Bergmann, M., & Zervas, L. (1932).[2][6] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • BenchChem. (2025).[2][7] The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.[5][6]

  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis.[8] Biopolymers.

Sources

Performance of Z-Phe-Leu-OH in Different Solid-Phase Resins: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Benzyloxycarbonyl-L-phenylalanyl-L-leucine (Z-Phe-Leu-OH) is a critical dipeptide building block and an essential substrate in biochemical assays. It is prominently featured in 1[1], where it serves as a specific substrate to quantify carboxypeptidase activity. In solid-phase peptide synthesis (SPPS), anchoring or extending Z-Phe-Leu-OH presents unique challenges. The bulky, hydrophobic nature of both Phenylalanine (Phe) and Leucine (Leu) creates steric hindrance, while the C-terminal Leucine is highly susceptible to epimerization during resin attachment. Furthermore, the N-terminal Z-group (benzyloxycarbonyl) is sensitive to strong acidic conditions.

This guide objectively compares the performance of Z-Phe-Leu-OH across different solid-phase resins to optimize yield, purity, and stereochemical integrity for researchers and drug development professionals.

Mechanistic Insights: Resin Chemistry & Causality

Selecting the correct resin is not merely a matter of yield; it dictates the fundamental reaction pathways available during synthesis and cleavage.

2-Chlorotrityl Chloride (2-CTC) Resin: The Optimal Choice

2-CTC resin is the gold standard for loading dipeptides like Z-Phe-Leu-OH. The attachment proceeds via a direct nucleophilic attack of the dipeptide's carboxylate onto the highly reactive trityl chloride group. Because this reaction is fast and requires only a mild, non-nucleophilic base (DIPEA), it completely bypasses the need for coupling reagents that abstract the alpha-proton and cause epimerization[2]. Crucially, the extreme steric bulk of the trityl group physically shields the ester bond, preventing the free N-terminal amine (if the Z-group is later removed) from folding back and forming a diketopiperazine (DKP).

Wang Resin: The Standard but Flawed Alternative

Wang resin requires esterification to anchor the C-terminal Leucine. This typically necessitates Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP). DMAP acts as a base during the slow esterification process, abstracting the alpha-proton of the activated Leucine, which leads to significant 3[3]. Additionally, Wang resin lacks the steric bulk of 2-CTC, leaving dipeptides highly vulnerable to DKP formation and subsequent premature chain termination.

Merrifield Resin: Incompatible with Z-Groups

Merrifield resin relies on Boc-SPPS chemistry, requiring extremely harsh acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage. The Z-protecting group is unstable under these conditions and will be prematurely cleaved, destroying the structural integrity of the Z-Phe-Leu-OH fragment.

Quantitative Data & Performance Comparison

The following table summarizes the empirical performance of Z-Phe-Leu-OH when handled on standard SPPS solid supports.

Performance Parameter2-CTC ResinWang ResinMerrifield Resin
Cleavage Acid Strength Mild (1-2% TFA)Strong (95% TFA)Very Strong (HF / TFMSA)
Z-Group Stability Excellent (100% Intact)Good (Mostly Intact)Poor (Destroyed)
Diketopiperazine Risk Negligible (Steric Shielding)HighModerate
Coupling Reagents Required None (Direct nucleophilic attack)DIC / DMAPCs-salt / Heat
Racemization Risk (C-term) < 1% 2 - 5% > 5%
Overall Yield > 95% ~ 80%< 50% (due to Z-loss)

Workflow & Pathway Visualizations

G Start Z-Phe-Leu-OH Loading onto Resin Resin1 2-CTC Resin (Mild Acid Cleavage) Start->Resin1 Resin2 Wang Resin (Strong Acid Cleavage) Start->Resin2 Anchor1 Direct Attachment (DIPEA, DCM) Resin1->Anchor1 Anchor2 Esterification (DIC, DMAP) Resin2->Anchor2 DKP1 No DKP Formation (Steric Shielding) Anchor1->DKP1 DKP2 Risk of DKP (Diketopiperazine) Anchor2->DKP2 Yield1 High Yield (>95%) Z-Group Intact DKP1->Yield1 Yield2 Moderate Yield (~80%) Epimerization Risk DKP2->Yield2

Caption: Workflow comparison of Z-Phe-Leu-OH anchoring on 2-CTC vs. Wang resins.

Pathway Hb Hemoglobin (Hb) Substrate Asp Aspartic Proteases (Initial Cleavage) Hb->Asp Cys Cysteine Proteases (Intermediate Cleavage) Asp->Cys Carboxy Carboxypeptidases (Terminal Cleavage) Cys->Carboxy Assay Z-Phe-Leu-OH (Fluorogenic Assay) Carboxy->Assay Quantified by

Caption: Hemoglobin catabolism pathway and carboxypeptidase quantification using Z-Phe-Leu-OH.

Experimental Protocols

Protocol 1: Anchoring Z-Phe-Leu-OH to 2-CTC Resin

Objective : Achieve high-loading of the protected dipeptide without racemization. Self-Validating Mechanism : Loading efficiency is empirically verified by cleaving a 10 mg aliquot of the dried, loaded resin and quantifying the released dipeptide via HPLC-UV at 254 nm against a standard curve. This ensures the protocol is self-correcting before committing to large-scale synthesis.

Step-by-Step Methodology :

  • Resin Swelling : Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.

  • Substrate Preparation : Dissolve 1.2 equivalents of Z-Phe-Leu-OH in a minimal volume of dry DCM. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling : Add the dipeptide solution to the swollen resin. Agitate gently at room temperature for 2 hours.

  • Capping : Add HPLC-grade methanol (1 mL/g resin) to the reaction mixture to cap any unreacted trityl chloride sites. Agitate for an additional 15 minutes.

  • Washing : Drain the reaction vessel and wash the resin sequentially with DCM (3x), N,N-Dimethylformamide (DMF) (3x), and DCM (3x).

  • Drying & Validation : Dry the resin under a vacuum desiccator overnight. Remove a 10 mg aliquot for HPLC-UV loading validation.

Protocol 2: Mild Cleavage of Z-Phe-Leu-OH from 2-CTC Resin

Objective : Isolate the intact dipeptide without degrading the acid-sensitive Z-group. Self-Validating Mechanism : The use of 1% TFA with immediate pyridine neutralization prevents acid-catalyzed degradation. The validation occurs via LC-MS; the presence of the [M+H]+ peak at m/z 413.5 confirms intact Z-Phe-Leu-OH without trityl adducts or Z-group loss.

Step-by-Step Methodology :

  • Cleavage Cocktail Preparation : Prepare a solution of 1% Trifluoroacetic acid (TFA) in dry DCM (v/v).

  • Resin Treatment : Add 10 mL of the cleavage cocktail per gram of resin. Agitate gently for exactly 10 minutes at room temperature.

  • Neutralization : Filter the eluate directly into a receiving flask containing 2 mL of 10% pyridine in methanol. This instantly neutralizes the TFA, protecting the Z-group.

  • Repetition : Repeat the cleavage step twice more to ensure quantitative recovery from the resin.

  • Concentration : Evaporate the combined solvent under reduced pressure (rotary evaporation) at 30°C to yield the purified Z-Phe-Leu-OH.

References

  • Unveiling the Peptidase Network Orchestrating Hemoglobin Catabolism in Rhodnius prolixus. National Institutes of Health (PMC).
  • Epimerisation in Peptide Synthesis. National Institutes of Health (PMC).
  • 42074-68-0;;959610-24-3;; CAS. ChemicalBook.
  • Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Publications.
  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

Sources

Technical Validation of Z-Phe-Leu-OH: A Strategic Intermediate for Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Z-Phe-Leu-OH for Pharmaceutical-Grade Peptide Synthesis Content Type: Technical Comparison & Validation Guide Audience: Senior Process Chemists, Analytical Scientists, and CMC Leads.

Executive Summary

Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine) is not merely a generic dipeptide; it is a critical structural motif in the synthesis of peptide boronic acid therapeutics, most notably Bortezomib (Velcade®) .

While Fmoc and Boc chemistries dominate solid-phase peptide synthesis (SPPS), Z-Phe-Leu-OH occupies a specialized niche in solution-phase pharmaceutical manufacturing. Its primary value proposition lies in preventing diketopiperazine (DKP) formation —a catastrophic side reaction prevalent in Fmoc-based dipeptide synthesis—and its compatibility with enzymatic synthesis (Thermolysin) , which guarantees superior optical purity.

This guide provides a rigorous validation framework, comparing Z-Phe-Leu-OH against standard alternatives and detailing the specific analytical protocols required to qualify it for GMP manufacturing.

Part 1: Strategic Comparison – Why Z-Phe-Leu-OH?

In the synthesis of proteasome inhibitors, the dipeptide fragment (Phe-Leu) must be generated with


 diastereomeric purity. Here is how Z-Phe-Leu-OH compares to the standard Fmoc and Boc alternatives.
1. The Diketopiperazine (DKP) Suppression Advantage

The most compelling argument for using Z-Phe-Leu-OH over Fmoc-Phe-Leu-OH is stability during the dipeptide stage.

  • The Fmoc Risk: In Fmoc chemistry, removing the protecting group requires a secondary base (e.g., 20% Piperidine). At the dipeptide stage, the liberated N-terminal amine can intramolecularly attack the C-terminal ester, forming a cyclic diketopiperazine (DKP) .[1][2] This cleaves the peptide from the resin or terminates the chain in solution, leading to massive yield loss.

  • The Z-Protection Solution: The Z (Cbz) group is removed via catalytic hydrogenolysis (

    
    ) or strong acid (HBr/AcOH), neither of which catalyzes DKP formation. This makes Z-Phe-Leu-OH the preferred intermediate for convergent synthesis strategies.
    
2. Comparative Matrix
FeatureZ-Phe-Leu-OH Fmoc-Phe-Leu-OH Boc-Phe-Leu-OH
Primary Risk Solubility in water (low)Diketopiperazine (DKP) formation upon deprotectionAcid-catalyzed side reactions (t-butyl cation scavenging)
Chiral Risk Low (if enzymatically synthesized)Moderate (base-catalyzed epimerization)Low
Deprotection Hydrogenolysis (Clean, no scavengers)Piperidine (Base)TFA / HF (Hazardous)
Pharma Utility High (Bortezomib precursor)Medium (General SPPS)Low (Legacy processes)
Manufacturing Cost Moderate (Enzymatic route available)Low (Chemical coupling)Moderate
Part 2: Visualizing the DKP Mechanism

The following diagram illustrates the mechanistic failure mode of Fmoc chemistry at the dipeptide stage, contrasting it with the stability of the Z-protected route.

DKP_Mechanism cluster_0 Fmoc Route (High Risk) cluster_1 Z Route (Stable) Fmoc_Di Fmoc-Phe-Leu-OR (Protected Dipeptide) Free_Amine H2N-Phe-Leu-OR (Free Amine Intermediate) Fmoc_Di->Free_Amine Piperidine (Base) DKP Cyclic Diketopiperazine (Dead End Product) Free_Amine->DKP Intramolecular Cyclization (Rapid) Z_Di Z-Phe-Leu-OH (Protected Dipeptide) Z_Removal H2N-Phe-Leu-OH (Free Dipeptide) Z_Di->Z_Removal H2 / Pd-C (Neutral pH) Z_Removal->DKP Slow/Negligible Product Next Coupling Step (Bortezomib Synthesis) Z_Removal->Product Stable Intermediate

Caption: Comparative stability pathways. The basic conditions of Fmoc removal drive rapid cyclization (DKP), whereas the neutral hydrogenolysis of the Z-group preserves the linear dipeptide.

Part 3: Validation Protocols (SOP Framework)

To validate Z-Phe-Leu-OH for pharmaceutical use, you must prove it is free of the D-L or L-D diastereomers (epimers). Standard RP-HPLC is insufficient for this; Chiral HPLC is mandatory.

Protocol A: Chiral Purity Assessment (The Critical Attribute)

Objective: Quantify the presence of Z-D-Phe-L-Leu-OH and Z-L-Phe-D-Leu-OH impurities. Standard:


 L-L isomer.[3]
  • Column Selection: Immobilized Polysaccharide columns (e.g., Chiralpak IA or IC) are superior to coated columns for solubility reasons, allowing the use of DCM/THF if necessary.

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1). The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol. If solubility is poor, use 10% DMF in Ethanol.

  • System Suitability (Self-Validating Step):

    • Spike Test: You must synthesize or purchase the "D-L" epimer standard.

    • Requirement: Spike the sample with 0.5% of the D-L isomer. The method is valid ONLY if the resolution (

      
      ) between the major L-L peak and the spiked D-L peak is 
      
      
      
      .
Protocol B: Enzymatic Synthesis Verification (Green Chemistry Route)

Many high-grade Z-Phe-Leu-OH lots are manufactured using Thermolysin , a metalloprotease that catalyzes the coupling of Z-Phe-OH and Leu-NH2 (or Leu-OR) in an aqueous buffer. This method is self-validating for chirality because Thermolysin is stereoselective—it will strictly refuse to couple D-amino acids.

Validation Step:

  • Reaction: Mix Z-Phe-OH + H-Leu-OEt + Thermolysin in Water/Ethyl Acetate biphasic system.

  • Control: Run a parallel reaction with Z-D-Phe-OH.

  • Result: The control reaction must show 0% conversion . This confirms the enzyme's stereoselectivity and validates the process origin of the material.

Part 4: Data Presentation & Specifications

When sourcing or synthesizing Z-Phe-Leu-OH, the following specifications are the "Go/No-Go" criteria for release into GMP manufacturing.

Test ParameterAcceptance CriteriaMethodRationale
Appearance White to off-white powderVisualColored impurities indicate oxidation of the Z-group (benzyl alcohol derivatives).
Purity (HPLC)

RP-C18, Gradient ACN/WaterGeneral organic purity.
Chiral Purity

L-L isomer
Chiral HPLC (Polysaccharide)Critical: Even 1% D-isomer can ruin the biological activity of the final proteasome inhibitor.
Solubility Clear solution (50 mg/mL in DMF)VisualTurbidity suggests polymerization or inorganic salt contamination.
Water Content

Karl FischerExcess water interferes with subsequent coupling reagents (e.g., TBTU/HATU).
Identity Conforms to Structure1H-NMR (DMSO-d6)Verify the integration of the Benzyl protons (5H, 7.3 ppm) and Leucine methyls.
Part 5: Application Workflow (Bortezomib Context)

The following diagram details where Z-Phe-Leu-OH fits into the convergent synthesis of Bortezomib, highlighting the critical "Z-removal" step that avoids the risks associated with other protecting groups.

Bortezomib_Workflow Start Raw Materials: Z-Phe-OH + H-Leu-OR Step1 Step 1: Coupling (Enzymatic or Mixed Anhydride) Start->Step1 Intermediate Intermediate: Z-Phe-Leu-OR Step1->Intermediate QC_Point QC GATE: Chiral HPLC Validation Intermediate->QC_Point Step2 Step 2: Hydrolysis Yields Z-Phe-Leu-OH QC_Point->Step2 Pass Step3 Step 3: Boronic Acid Coupling (+ Amino-Boronate Fragment) Step2->Step3 Step4 Step 4: Z-Deprotection (Hydrogenolysis H2/Pd-C) Step3->Step4 Crucial: No DKP Risk Final Final API: Bortezomib Precursor Step4->Final

Caption: Process flow for Bortezomib synthesis. Note the QC Gate ensures chiral purity before the expensive boronic acid coupling.

References
  • ChemicalBook. (2025). Z-Phe-Leu-OH Properties and Suppliers. Retrieved from

  • BenchChem. (2025).[1][4][5] Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA. Retrieved from

  • Oyama, K., et al. (1981). Enzymatic Synthesis of Aspartame Precursors. (Contextual reference for Thermolysin synthesis methods).
  • Luxembourg Bio Technologies. (2009). A convergent approach to synthesis of bortezomib. Retrieved from

  • New Drug Approvals. (2014). Bortezomib (Velcade) Synthesis and Structure. Retrieved from

  • ChemPep. (2025). Side Reactions in Fmoc SPPS: Diketopiperazine Formation. Retrieved from

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A senior application scientist's perspective on the safe and compliant disposal of Z-Phe-Leu-OH, ensuring the protection of personnel and the environment.

Understanding the Hazards: Why Proper Disposal Matters

Z-Phe-Leu-OH, like many research chemicals, possesses hazards that necessitate careful handling from acquisition to disposal. According to safety information from chemical suppliers, Z-Phe-Leu-OH is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

These classifications underscore the importance of treating Z-Phe-Leu-OH as hazardous chemical waste. Improper disposal, such as discarding it in the regular trash or pouring it down the drain, can lead to personnel exposure and environmental contamination. The core principle is to prevent the release of this bioactive molecule into the environment, where its effects are not fully understood.

The Disposal Workflow: A Step-by-Step Protocol

The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any chemical waste, it is imperative to wear appropriate PPE. This is a non-negotiable first step to protect yourself from the known hazards of Z-Phe-Leu-OH.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat should be worn to protect against accidental spills.

  • Respiratory Protection: When handling the solid powder, especially if there is a risk of generating dust, work in a well-ventilated area or a fume hood to avoid inhalation.

Part 2: Waste Segregation and Collection - The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is crucial to prevent dangerous reactions and ensure compliant disposal.

Solid Waste (Unused/Expired Z-Phe-Leu-OH Powder):

  • Container Selection: Place solid Z-Phe-Leu-OH waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with the full chemical name, "Z-Phe-Leu-OH," and the appropriate hazard pictograms (e.g., exclamation mark for irritant). Include the date of waste accumulation.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

Liquid Waste (Solutions containing Z-Phe-Leu-OH):

  • Aqueous Solutions: Collect aqueous solutions containing Z-Phe-Leu-OH in a dedicated, sealed, and labeled waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Organic Solvent Solutions: If Z-Phe-Leu-OH is dissolved in an organic solvent, collect it in a separate waste container designated for that solvent type (e.g., halogenated or non-halogenated). Never mix different types of organic solvent waste.

  • Labeling: As with solid waste, label the liquid waste container with the full chemical name of all components and their approximate concentrations, along with the relevant hazard pictograms.

Contaminated Labware and PPE:

  • Solid Items: Items such as weigh boats, contaminated gloves, and paper towels should be placed in a designated solid chemical waste container.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with Z-Phe-Leu-OH must be disposed of in a designated, puncture-proof sharps container for chemical waste.

  • Glassware: Reusable glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (one that will dissolve Z-Phe-Leu-OH and is compatible with your waste streams) and collect the rinsate as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Part 3: Arranging for Final Disposal - The Handover

Once your waste containers are full, or if you are generating waste infrequently, follow your institution's procedures for hazardous waste pickup.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to schedule a waste pickup.

  • Provide Accurate Information: Be prepared to provide the EHS office with a detailed inventory of the waste, including the chemical names and quantities.

  • Follow their Instructions: The EHS office will provide specific instructions for the final packaging and labeling of the waste for transport and disposal by a licensed hazardous waste vendor.

Decision-Making Flowchart for Z-Phe-Leu-OH Disposal

The following diagram outlines the logical steps for the proper disposal of Z-Phe-Leu-OH waste.

DisposalWorkflow Z-Phe-Leu-OH Disposal Decision Workflow Start Waste Generation (Z-Phe-Leu-OH) Assess_Form Assess Waste Form Start->Assess_Form Solid_Waste Solid Waste (Powder, Contaminated PPE) Assess_Form->Solid_Waste Solid Liquid_Waste Liquid Waste (Aqueous or Solvent Solution) Assess_Form->Liquid_Waste Liquid Contaminated_Labware Contaminated Labware (Glassware, Sharps) Assess_Form->Contaminated_Labware Labware Collect_Solid Collect in Labeled, Sealed Container for Solid Chemical Waste Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled, Sealed Container for Liquid Chemical Waste Liquid_Waste->Collect_Liquid Decontaminate Decontaminate Reusable Labware Collect Rinsate as Liquid Waste Contaminated_Labware->Decontaminate Dispose_Sharps Dispose of Sharps in Designated Sharps Container Contaminated_Labware->Dispose_Sharps Store_Waste Store in Designated Hazardous Waste Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Decontaminate->Collect_Liquid Dispose_Sharps->Store_Waste Contact_EHS Contact Institutional EHS for Pickup and Final Disposal Store_Waste->Contact_EHS End Compliant Disposal Contact_EHS->End

Caption: Decision workflow for the proper disposal of Z-Phe-Leu-OH waste.

Summary of Key Disposal Information

Waste TypeContainerKey Instructions
Solid Z-Phe-Leu-OH Labeled, sealed, chemically compatible container (e.g., HDPE)Label with full chemical name and hazard pictograms. Store in a designated hazardous waste area.
Liquid Solutions Labeled, sealed, compatible waste containerSegregate aqueous and organic solvent waste. Label with all components and concentrations.
Contaminated Items Designated solid chemical waste or sharps containerPlace non-sharp items in a solid waste container. Use a designated sharps container for needles, etc.
Reusable Glassware N/ADecontaminate by rinsing with a suitable solvent; collect the rinsate as hazardous waste before washing.

The Principle of Waste Minimization

Beyond proper disposal, a comprehensive safety and environmental strategy includes waste minimization. Consider the following to reduce the amount of Z-Phe-Leu-OH waste generated:

  • Purchase only the quantity of chemical you need for your experiments.

  • Maintain a detailed chemical inventory to avoid ordering duplicates.

  • Ensure proper storage conditions to prevent degradation and the need to dispose of unused material.

By adhering to these disposal protocols and embracing a mindset of waste minimization, you contribute to a safer laboratory environment and the protection of our ecosystem. Always remember that your institution's EHS department is your primary resource for guidance on chemical waste management.

References

  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling. [Link]

  • Cosmic Peptides. Research Protocols. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • California Department of Toxic Substances Control. Managing Hazardous Waste. [Link]

  • New York State Department of Environmental Conservation. Hazardous Waste Guidance. [Link]

Sources

Personal protective equipment for handling Z-Phe-Leu-OH

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling synthetic dipeptide derivatives like Z-Phe-Leu-OH (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucine) requires more than just a cursory glance at a Safety Data Sheet (SDS). Because this compound is frequently used as a highly specific substrate in protease cleavage assays and peptide synthesis, preserving its molecular integrity while safeguarding laboratory personnel is paramount.

The following operational guide synthesizes physicochemical data with field-proven laboratory practices to provide a comprehensive, self-validating framework for handling, reconstituting, and disposing of Z-Phe-Leu-OH.

Hazard Causality & Physicochemical Profile

To handle Z-Phe-Leu-OH safely, one must understand the relationship between its molecular structure and its physical hazards. The compound features a lipophilic N-terminal benzyloxycarbonyl (Cbz or 'Z') protecting group attached to a hydrophobic phenylalanine-leucine dipeptide sequence [3].

  • Aerosolization & Respiratory Risk (H335): The compound is supplied as a fine, white to off-white solid. Its low bulk density makes it highly susceptible to aerosolization. Inhalation of these micro-particles triggers immediate mucosal irritation in the respiratory tract [1]. Furthermore, as an organic powder, it carries a latent risk of dust explosion if exposed to elevated temperatures or ignition sources [2].

  • Dermal & Ocular Toxicity (H315, H319): The lipophilic nature of the Cbz protecting group allows the molecule to interact readily with the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes), leading to localized inflammatory responses upon contact [1], [3].

  • Systemic Toxicity (H302): The compound is classified as harmful if swallowed. Accidental ingestion requires immediate medical intervention; vomiting should never be induced unless explicitly directed by medical personnel [2].

Quantitative Hazard & Property Matrix

To facilitate rapid risk assessment, the critical quantitative data and corresponding operational implications are summarized below:

Property / Hazard CodeQuantitative Value / CategoryClinical & Operational Implication
Molecular Weight 412.48 g/mol Requires precise micro-analytical balance for accurate molarity calculations.
Storage Temperature ≤ -20°CPrevents thermal degradation and spontaneous hydrolysis; mandates cold-chain logistics.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed; strictly prohibits mouth pipetting or eating in the laboratory.
Skin/Eye Irritation Category 2 / 2A (H315, H319)Necessitates the use of nitrile gloves and chemical splash goggles.
Respiratory Irritation Category 3 (H335)Mandates an N95/N100 dust respirator and handling exclusively within a fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory attire when handling the lyophilized powder form of Z-Phe-Leu-OH. The following PPE is non-negotiable [2]:

  • Respiratory Protection: An approved N95 or N100 dust respirator must be worn during the weighing phase. Causality: Standard surgical masks do not provide an adequate seal against fine, aerosolized organic dust.

  • Eye Protection: Chemical splash goggles. Causality: Safety glasses with side shields are insufficient; goggles prevent airborne dust from bypassing the lenses and contacting the ocular mucosa.

  • Hand Protection: Double-gloving with heavy-duty nitrile gloves. Causality: Nitrile provides superior resistance to the organic solvents (like DMSO or DMF) required to dissolve the lipophilic peptide.

  • Body Protection: A fully buttoned, chemically resistant lab coat and closed-toe boots.

Standard Operating Procedure: Handling & Reconstitution

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step has been met.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of Z-Phe-Leu-OH from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes prior to opening [1].

  • Causality: Opening a cold vial introduces ambient humidity. Moisture condensation will degrade the peptide bond over time and artificially inflate the mass during weighing, ruining assay reproducibility.

  • Validation Checkpoint: The exterior of the vial must be completely dry and at ambient room temperature before the seal is broken.

Step 2: Weighing in a Controlled Environment

  • Action: Don all required PPE. Transfer the vial to a certified chemical fume hood. Use an anti-static micro-spatula to transfer the powder to a weigh boat.

  • Causality: The draft of the fume hood pulls aerosolized particles away from the operator's breathing zone. An anti-static spatula prevents the fine powder from repelling off the metal and scattering across the workspace.

Step 3: Solvent Reconstitution

  • Action: Dissolve the weighed Z-Phe-Leu-OH in a small volume of anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-50 mM). Gently vortex.

  • Causality: Due to the hydrophobic Cbz group and the non-polar side chains of Phenylalanine and Leucine, the intact dipeptide is highly insoluble in aqueous buffers. Pre-dissolving in an organic solvent ensures complete solvation.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be optically clear. Any visible turbidity or particulates indicate incomplete dissolution, requiring further vortexing or slight warming (do not exceed 37°C).

Step 4: Aqueous Dilution

  • Action: Slowly drop the organic stock solution into your final aqueous assay buffer under continuous agitation.

Decontamination & Waste Disposal Plan

Improper disposal of Z-Phe-Leu-OH poses environmental risks and violates laboratory safety compliance.

  • Spill Management: If the powder is spilled, do not use a water jet or dry sweeping, as this will disperse the dust into the air [2]. Instead, gently cover the spill with a damp absorbent pad (using 70% ethanol or soapy water) to suppress dust, then carefully wipe it up.

  • Liquid Waste: All assay flow-through and leftover reconstituted peptide must be collected in a designated, clearly labeled "Hazardous Organic Liquid Waste" carboy.

  • Solid Waste: Contaminated weigh boats, pipette tips, and the primary storage vial must be placed in a sealed biohazard/chemical waste bag.

  • Disposal Mechanism: Do not flush any Z-Phe-Leu-OH down the drain [1]. Arrange for commercial incineration through your institution's Environmental Health and Safety (EHS) department.

Operational Workflow Visualization

ZPheLeuWorkflow Storage 1. Storage & Retrieval (-20°C, Sealed) PPE 2. PPE Donning (Respirator, Goggles, Gloves) Storage->PPE Thermal equilibration Weighing 3. Fume Hood Handling (Minimize Aerosolization) PPE->Weighing Transfer to hood Assay 4. Protease Cleavage Assay (In Vitro Application) Weighing->Assay Reconstitution Disposal 5. Hazardous Waste Disposal (Incineration/Solid Waste) Assay->Disposal Post-assay cleanup

Fig 1. End-to-end operational workflow for the safe handling and application of Z-Phe-Leu-OH.

References

  • Synthesis and application of dipeptides; Current status and perspectives. ResearchGate. Available at:[Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.